HIV-1 integrase inhibitor 11
Description
Properties
CAS No. |
54030-51-2 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
6,7-dimethyl-2-sulfanylidene-1H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) |
InChI Key |
FMPVXDGAZOSEMT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=S)N2)C |
Other CAS No. |
54030-51-2 |
Pictograms |
Irritant |
Synonyms |
6,7-dimethyl-4-hydroxy-2-mercaptopteridine |
Origin of Product |
United States |
Foundational & Exploratory
Elvitegravir's Mechanism of Action Against HIV-1 Integrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular and biochemical mechanisms by which Elvitegravir, a potent antiretroviral agent, inhibits the function of HIV-1 integrase. It includes quantitative efficacy data, an analysis of resistance pathways, and detailed protocols for key evaluative experiments.
The HIV-1 Integration Process: A Prerequisite for Viral Replication
Integration of the reverse-transcribed viral DNA into the host cell's genome is an indispensable step in the HIV-1 life cycle, catalyzed by the viral enzyme integrase (IN).[1][2] This process ensures the stable and permanent insertion of the viral genome, which is then used as a template for the transcription of viral genes and the production of new virions. The integration process is accomplished through two distinct catalytic reactions:
-
3'-Processing: Within the cytoplasm, IN binds to the long terminal repeat (LTR) sequences at the ends of the linear viral DNA. It then performs an endonucleolytic cleavage, removing a dinucleotide (typically GpT) from each 3' end. This results in recessed 3'-hydroxyl ends that are essential for the subsequent reaction.[1][3]
-
Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and IN, is translocated into the nucleus. Here, IN catalyzes the strand transfer reaction, a concerted event where the processed 3'-hydroxyl ends of the viral DNA are covalently linked to the phosphodiester backbone of the host chromosome.[1][4][5] This reaction effectively inserts the viral DNA into the host genome, after which cellular repair mechanisms mend the gaps.[3]
Core Mechanism of Elvitegravir Action
Elvitegravir is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[6] Its mechanism of action is highly specific, targeting the second catalytic step of integration.
Elvitegravir functions by binding to the active site of HIV-1 integrase, specifically within the catalytic core domain (CCD), after the integrase has formed a complex with the viral DNA ends.[7][8] The inhibitor's key pharmacophore chelates the two divalent magnesium (Mg²⁺) or manganese (Mn²⁺) ions that are essential for the enzyme's catalytic activity.[4] By occupying this position and sequestering the metal ions, Elvitegravir effectively prevents the strand transfer reaction from occurring.[4][6][9] It blocks the nucleophilic attack by the viral 3'-hydroxyl groups on the host DNA, thereby halting the integration of viral DNA into the host genome and interrupting the viral replication cycle.[4] Elvitegravir is highly specific to the strand transfer step and shows significantly weaker inhibition of the 3'-processing reaction.[5]
Quantitative Efficacy of Elvitegravir
The potency of Elvitegravir has been quantified through various in vitro assays. These values are crucial for understanding its therapeutic potential and for comparing its activity with other antiretroviral agents.
| Parameter | Value | Condition / Comment | Reference |
| IC₅₀ (In Vitro) | 0.7 - 1.5 nM | Against various laboratory strains of HIV-1 and HIV-2. | [8] |
| IC₅₀ (Clinical Isolates) | 0.04 - 0.6 ng/mL | Range against clinical isolates of HIV-1. | [10] |
| EC₅₀ (Cell-based) | 54 nM | Inhibition of IN strand transfer reaction. | [8] |
| EC₅₀ (Cell-based) | 14 ng/mL | Emax relationship with log₁₀ change in plasma HIV-RNA. | [10] |
| Protein-Adjusted IC₉₅ | 45 ng/mL | Concentration producing 95% inhibition of wild-type HIV-1, adjusted for protein binding. | [10][11] |
Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) are measures of inhibitor potency.
Resistance to Elvitegravir
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Elvitegravir, resistance is primarily associated with specific mutations within the integrase gene.
Primary Resistance-Associated Mutations (RAMs)
Clinical studies have identified several primary mutations that confer reduced susceptibility to Elvitegravir.[12] These mutations often occur at amino acid positions within or near the integrase active site.[1]
Key Primary Elvitegravir RAMs: T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[12]
Fold-Change in Susceptibility and Cross-Resistance
The presence of RAMs leads to a quantifiable decrease in the drug's effectiveness, measured as a "fold-change" in the IC₅₀ value compared to the wild-type virus. Many of these mutations also confer cross-resistance to other first-generation INSTIs, such as Raltegravir.
| Mutation(s) | Fold-Change vs. Elvitegravir | Fold-Change vs. Raltegravir | Reference |
| T66I | 9.7-fold | Similar to EVG | [12] |
| E92Q | 26- to 30-fold | ~5-fold | [12][13] |
| T97A | 2.4-fold | - | [12] |
| Y143R | ~2-fold (remains sensitive) | >100-fold (resistant) | [14] |
| S147G | 4.1-fold | - | [12] |
| G140S + Q148H | >166-fold | >166-fold | [3] |
| Q148R | >92-fold | ~15-fold | [1][12] |
| N155H | 26- to 30-fold | ~8-fold | [1][12] |
Note: Data are compiled from site-directed mutagenesis and recombinant virus assays. Fold-change indicates the factor by which the IC₅₀ increases for the mutant virus relative to the wild-type.
Key Experimental Protocols
The characterization of INSTIs like Elvitegravir relies on robust biochemical and cell-based assays. Below are methodologies for foundational experiments.
In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory activity of a compound on the strand transfer step. It uses recombinant HIV-1 integrase and synthetic DNA oligonucleotides that mimic the processed viral DNA ends and a target DNA.
Principle: The assay measures the ability of a test compound to prevent recombinant integrase from inserting a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate (mimicking host DNA). The incorporation is typically detected via non-radioactive methods, such as ELISA, using labeled DNA substrates.
Workflow Diagram:
Detailed Methodology (Synthesized from[2][15][16]):
-
Reagents & Materials:
-
Recombinant full-length HIV-1 Integrase.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT).
-
Donor DNA Substrate: An oligonucleotide mimicking a processed LTR end, labeled with a capture tag (e.g., biotin).
-
Target DNA Substrate: An oligonucleotide mimicking host DNA, labeled with a detection tag (e.g., digoxigenin - DIG).
-
Test Compound (Elvitegravir) and controls, serially diluted in DMSO.
-
96-well microplates (streptavidin-coated if using biotinylated donor DNA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Reagent: Anti-detection tag antibody conjugated to an enzyme (e.g., Anti-DIG-HRP).
-
Enzyme Substrate (e.g., TMB for HRP).
-
Stop Solution (e.g., 2N H₂SO₄).
-
-
Protocol Steps:
-
Plate Preparation: If not pre-coated, coat microplate wells with streptavidin, then add the biotinylated donor DNA substrate and incubate to allow binding. Wash to remove unbound DNA.
-
Blocking: Add a blocking buffer (e.g., BSA solution) to each well to prevent non-specific binding of subsequent reagents. Incubate and wash.
-
Inhibitor & Enzyme Addition: Add diluted test compound (Elvitegravir) or control (DMSO) to the wells. Subsequently, add the diluted recombinant HIV-1 integrase.
-
Pre-incubation: Incubate the plate for ~15 minutes at 37°C. This allows the inhibitor to bind to the integrase-DNA complex.
-
Reaction Initiation: Initiate the strand transfer reaction by adding the DIG-labeled target DNA to each well.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the strand transfer reaction to proceed.
-
Detection:
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at room temperature. This antibody will bind to the target DNA that has been integrated.
-
Wash the plate again to remove unbound antibody conjugate.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The signal is proportional to the extent of strand transfer. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression.
-
Cell-Based Antiviral Assays
To confirm that the biochemical inhibition translates to antiviral activity in a cellular context, various cell-based assays are employed.
Example: MT4-LTR-EGFP Assay[1]
-
Principle: This assay uses a human T-cell line (MT4) that contains an integrated copy of a green fluorescent protein (EGFP) gene under the control of the HIV-1 LTR promoter. When the cells are infected with HIV-1, the viral Tat protein transactivates the LTR promoter, leading to EGFP expression. The inhibition of viral replication by a drug prevents Tat production, thus reducing EGFP fluorescence.
-
Methodology:
-
Seed MT4-LTR-EGFP cells in a 96-well plate.
-
Add serial dilutions of the test compound (Elvitegravir).
-
Infect the cells with a known multiplicity of infection (MOI) of an HIV-1 strain.
-
Incubate for 3 days.
-
Measure EGFP fluorescence using a fluorometer.
-
Calculate the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication by 50%.
-
References
- 1. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elvitegravir: a once-daily inhibitor of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based predictors of resistance to the HIV-1 integrase inhibitor Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. HIV Drug Resistance Database [hivdb.stanford.edu]
- 14. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Elvitegravir: A Technical Guide
Introduction
Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a key component of several single-tablet regimens for the treatment of HIV-1 infection. The development of INSTIs marked a significant advancement in antiretroviral therapy, targeting a crucial step in the HIV replication cycle distinct from previously targeted viral enzymes like reverse transcriptase and protease. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with Elvitegravir, intended for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
Elvitegravir was developed from quinolone antibiotics which provided the chemical backbone for the new drug. It was originally discovered at the Central Pharmaceutical Research Institute of Japan Tobacco, Inc. and was known as JTK-303. In March 2005, Gilead Sciences licensed JTK-303 from Japan Tobacco and renamed it GS-9137, continuing its clinical development and commercialization worldwide, with the exception of Japan.[1]
The journey from a lead compound to a viable drug candidate is a meticulous process of lead optimization, involving iterative cycles of design, synthesis, and testing to enhance efficacy, selectivity, pharmacokinetic properties, and safety. This process for Elvitegravir and its analogs involved extensive structure-activity relationship (SAR) studies. Key structural features of the Elvitegravir molecule are critical for its potent anti-HIV-1 activity. The carboxylic acid at the C3 position and the ketone at the C4 position are essential for chelating the Mg²⁺ ions in the active site of the integrase enzyme. The 3-chloro-2-fluorobenzyl group at the C6 position occupies a hydrophobic pocket within the enzyme, significantly contributing to its binding affinity. The methoxy group at C7 enhances the compound's potency, while the (S)-1-hydroxy-3-methylbutan-2-yl group at the N1 position is crucial for optimizing the pharmacokinetic profile and maintaining antiviral activity.
dot
Mechanism of Action
Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[2] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. This process, known as strand transfer, is a critical step for the establishment of a productive and persistent infection. Elvitegravir is a strand transfer inhibitor that binds to the active site of the HIV-1 integrase, preventing the integration of viral DNA into the host genomic DNA, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection.[3] The beta ketone and carboxylic acid groups in Elvitegravir bind to the divalent metal ions (Mg2+) in the active site of the integrase, while the aromatic hydrophobic groups (halobenzoyl) bind to the enzyme and viral DNA.
dot
Preclinical Development
In Vitro Antiviral Activity
Elvitegravir demonstrates potent antiviral activity against a range of HIV-1 strains, including wild-type and some resistant variants. Its efficacy is typically quantified by the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays.
| Parameter | Virus/Enzyme | Value (nM) | Reference |
| IC50 | HIV-1 Integrase (Strand Transfer) | 7.2 | |
| IC50 | HIV-1IIIB | 0.7 | [4] |
| IC50 | HIV-2EHO | 2.8 | [4] |
| IC50 | HIV-2ROD | 1.4 | [4] |
| EC50 | HIV-1 Infection Assay | 0.9 | |
| EC90 | Wild-Type HIV-1 | 1.7 | |
| Protein-Adjusted IC95 | Wild-Type HIV-1 | 45 ng/mL | [5] |
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
| Species | Parameter | Value | Notes |
| Rat | Oral Bioavailability | Moderate | Unboosted formulation |
| Dog | Oral Bioavailability | Moderate | Unboosted formulation |
| Macaque | Rectal Tissue Concentration | Rapid and high | With TAF/EVG inserts[6][7] |
Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor pathway involving glucuronidation by UGT1A1.[8] This rapid metabolism necessitates co-administration with a pharmacokinetic enhancer, or "booster," such as ritonavir or cobicistat. These boosters are strong inhibitors of CYP3A4, and their co-administration significantly increases the plasma concentration and prolongs the half-life of Elvitegravir, allowing for once-daily dosing.[5][8]
dot
Clinical Development
The clinical development of Elvitegravir involved several phases of trials to establish its safety, efficacy, and optimal dosing in humans. Phase I studies in healthy volunteers focused on safety, tolerability, and pharmacokinetics. Phase II studies evaluated the drug's efficacy and determined the appropriate dose in HIV-1 infected patients. Pivotal Phase III trials were conducted to compare the safety and efficacy of Elvitegravir-based regimens to existing standard-of-care treatments.[1]
These trials demonstrated that a once-daily regimen of boosted Elvitegravir was non-inferior to twice-daily raltegravir and other standard antiretroviral regimens in treatment-experienced and treatment-naïve patients.[1] The success of these trials led to the approval of Elvitegravir as part of the single-tablet regimen Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate) by the U.S. Food and Drug Administration (FDA) on August 27, 2012, for treatment-naïve adults with HIV-1 infection.[1]
| Parameter | Value (Boosted) | Units | Reference |
| T1/2 (elimination half-life) | ~9.5 | hours | [5] |
| Cmax (maximum concentration) | Varies with dose and booster | ng/mL | |
| AUC24 (area under the curve) | Varies with dose and booster | ng·h/mL | |
| Ctrough (trough concentration) | 6- to 10-fold above PA-IC95 | - | [5] |
Detailed Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA substrate (oligonucleotide mimicking the viral DNA end)
-
Acceptor DNA substrate (oligonucleotide mimicking the host DNA)
-
Reaction buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)
-
Test compound (Elvitegravir) and controls
-
96-well plates
-
Detection system (e.g., fluorescence or radioactivity-based)
Protocol:
-
Prepare serial dilutions of Elvitegravir in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, recombinant HIV-1 integrase, and the donor DNA substrate.
-
Add the serially diluted Elvitegravir or control to the wells.
-
Incubate the plate to allow for the 3'-processing of the donor DNA by the integrase.
-
Initiate the strand transfer reaction by adding the acceptor DNA substrate.
-
Incubate the plate to allow for the integration of the processed donor DNA into the acceptor DNA.
-
Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the Elvitegravir concentration.
Cell-based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
A susceptible T-cell line (e.g., MT-2 or MT-4 cells)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Test compound (Elvitegravir) and controls
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Seed the T-cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of Elvitegravir in cell culture medium.
-
Add the diluted Elvitegravir or control to the cells.
-
Infect the cells with a known amount of HIV-1 (multiplicity of infection, MOI).
-
Incubate the plate for a period of 4-5 days to allow for viral replication.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an ELISA kit.
-
In a parallel plate without viral infection, assess the cytotoxicity of the compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the log of the Elvitegravir concentration.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50.
Conclusion
The discovery and development of Elvitegravir represent a significant achievement in the field of antiretroviral therapy. Its novel mechanism of action as an integrase strand transfer inhibitor provided a new and effective tool in the management of HIV-1 infection. The successful progression of Elvitegravir from a lead compound derived from a quinolone backbone to a key component of once-daily, single-tablet regimens highlights the power of targeted drug discovery and rigorous preclinical and clinical evaluation. The in-depth understanding of its pharmacology, mechanism of action, and the experimental methodologies used in its development continue to inform the design and evaluation of new generations of antiretroviral agents.
References
- 1. Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemica.com [medchemica.com]
- 6. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Elvitegravir: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent, once-daily oral antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a critical component of several fixed-dose combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and resistance profile of Elvitegravir, supplemented with detailed experimental methodologies and visual representations to support research and drug development efforts.
Chemical Structure and Identification
Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its function as an HIV-1 integrase inhibitor.
Chemical Structure:
Table 1: Chemical Identification of Elvitegravir
| Identifier | Value |
| IUPAC Name | 6-[(3-Chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid[1][2] |
| CAS Number | 697761-98-1[1][3] |
| Molecular Formula | C₂₃H₂₃ClFNO₅[1] |
| Molecular Weight | 447.89 g/mol [1] |
| PubChem CID | 5277135[1] |
| DrugBank ID | DB09101[1] |
| Synonyms | GS-9137, JTK-303, EVG[3][4] |
Physicochemical Properties
The physicochemical properties of Elvitegravir influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Physicochemical Properties of Elvitegravir
| Property | Value | Experimental Method |
| Melting Point | 151 °C[3] or 93-96°C[4] | Capillary Melting Point Apparatus |
| Aqueous Solubility | <0.3 mcg/mL[2] | Shake-Flask Method[5] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol[4] | Visual Inspection |
| pKa (Strongest Acidic) | 5.97[6] | Potentiometric Titration |
| logP | 3.6 (Predicted) | Shake-Flask Method |
| Appearance | Off-white to pale yellow solid[4] | Visual Inspection |
Experimental Protocols
Objective: To determine the equilibrium solubility of Elvitegravir in water.
Methodology:
-
Excess solid Elvitegravir is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of Elvitegravir in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The experiment is performed in triplicate to ensure reproducibility.
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of Elvitegravir.
Methodology:
-
A known concentration of Elvitegravir is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble compounds).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Objective: To determine the lipophilicity of Elvitegravir.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.
-
A known amount of Elvitegravir is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are mixed vigorously in a sealed container for a set period to allow for partitioning of the drug.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of Elvitegravir in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Mechanism of Action
Elvitegravir is a potent inhibitor of HIV-1 integrase, a viral enzyme essential for the replication of HIV.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[2] By blocking this process, Elvitegravir prevents the establishment of a productive and persistent infection.
Signaling Pathway: HIV-1 Replication and Site of Elvitegravir Action
Caption: HIV-1 replication cycle and the inhibitory action of Elvitegravir on the integrase enzyme.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of Elvitegravir against recombinant HIV-1 integrase.
Methodology:
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate (oligonucleotide mimicking the host DNA), and assay buffer.
-
Procedure: a. Recombinant HIV-1 integrase is pre-incubated with varying concentrations of Elvitegravir. b. The donor DNA substrate is added to the mixture. c. The strand transfer reaction is initiated by the addition of the target DNA substrate. d. The reaction is allowed to proceed for a defined period at 37°C and then stopped. e. The reaction products (integrated DNA) are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA). f. The concentration of Elvitegravir that inhibits 50% of the integrase activity (IC₅₀) is calculated.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Elvitegravir is dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters of Elvitegravir
| Parameter | Value | Notes |
| Bioavailability | Increased with food | Co-administered with a pharmacokinetic enhancer (cobicistat or ritonavir) to boost plasma concentrations.[1] |
| Protein Binding | 98-99%[1] | Primarily to albumin and alpha-1-acid glycoprotein. |
| Metabolism | Primarily by CYP3A enzymes in the liver.[1] | Also undergoes glucuronidation via UGT1A1/3.[2] |
| Elimination Half-life | Approximately 12.9 hours (when boosted with cobicistat)[1] | Allows for once-daily dosing. |
| Excretion | Primarily in feces (~93%), with a small amount in urine (~7%)[1] | |
| IC₅₀ (in vitro) | 0.7 nM (against HIV-1 IIIB)[4] | Varies depending on the HIV-1 strain. |
| EC₅₀ (cell-based) | 0.21 - 1.15 nM[7] | Varies depending on the cell type and viral isolate. |
Experimental Workflow: In Vivo Pharmacokinetic Study in Rats
Caption: A typical workflow for an in vivo pharmacokinetic study of Elvitegravir in a rat model.
Synthesis of Elvitegravir
Several synthetic routes for Elvitegravir have been reported, often involving the construction of the quinolone core followed by the addition of the side chains. A common approach starts from 2,4-dimethoxyacetophenone.
Experimental Protocol: A Representative Synthetic Step (Negishi Coupling)
Objective: To couple the quinolone core with the 3-chloro-2-fluorobenzyl side chain. This is a key step in many synthetic routes.
Methodology:
-
Reactants: A protected 6-halo-quinolone derivative, 3-chloro-2-fluorobenzylzinc bromide, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Procedure: a. To a solution of the 6-halo-quinolone derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), the palladium catalyst is added. b. The solution of 3-chloro-2-fluorobenzylzinc bromide is then added dropwise at a controlled temperature. c. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. d. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. e. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography to yield the coupled product.
Resistance Profile
As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a clinical concern for Elvitegravir. Resistance is primarily associated with specific mutations in the integrase gene.
Table 4: Key Resistance-Associated Mutations for Elvitegravir
| Primary Mutation | Consequence |
| T66I/A/K | Reduced susceptibility to Elvitegravir. |
| E92Q/G | Significantly reduced susceptibility. |
| T97A | Reduced susceptibility. |
| S147G | Reduced susceptibility. |
| Q148R/H/K | High-level resistance to Elvitegravir and cross-resistance to other INSTIs.[8] |
| N155H | Reduced susceptibility to Elvitegravir.[8] |
Experimental Workflow: In Vitro Selection of Drug-Resistant HIV-1
Caption: A generalized workflow for the in vitro selection of Elvitegravir-resistant HIV-1 strains.
Conclusion
Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with a robust profile of potent antiviral activity and favorable pharmacokinetic properties that allow for once-daily dosing as part of combination therapy. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for the development of new analogs and formulations. The provided experimental methodologies offer a foundation for researchers to conduct further studies on Elvitegravir and other INSTIs. Continued research into its resistance profile is essential for optimizing its clinical use and for the development of next-generation antiretroviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
Elvitegravir's Role in the HIV Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a critical component of several combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] This technical guide provides an in-depth analysis of elvitegravir's mechanism of action, its impact on the HIV replication cycle, and the molecular basis of resistance. The information is intended for researchers, scientists, and professionals involved in drug development in the field of virology and infectious diseases.
Mechanism of Action: Targeting HIV Integrase
Elvitegravir's primary target is the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1][3] Elvitegravir specifically inhibits the strand transfer step of the integration process.[1][2] By binding to the active site of the integrase enzyme, elvitegravir prevents the covalent linkage of the viral DNA to the host cell's chromosomal DNA.[4] This blockade effectively halts the HIV replication cycle.[1][2]
The HIV Replication Cycle and Elvitegravir's Point of Intervention
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the specific point at which elvitegravir exerts its inhibitory effect.
Quantitative Analysis of Elvitegravir's Antiviral Activity and Resistance
The antiviral efficacy of elvitegravir is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. Resistance to elvitegravir is associated with specific mutations in the HIV-1 integrase gene, leading to a decrease in the drug's susceptibility, measured as a fold-change in EC50 or IC50 values.
Table 1: In Vitro Antiviral Activity of Elvitegravir
| Parameter | Virus Strain | Cell Type | Value (nM) |
| EC50 | HIV-1 IIIB | Human peripheral blood mononuclear cells | 1.5 (in 50% human serum) |
| EC50 | Wild-type clinical isolates | - | 0.1 - 1.26 |
| IC50 | HIV-1 IIIB | - | 0.7 |
| IC50 | HIV-2 EHO | - | 2.8 |
| IC50 | HIV-2 ROD | - | 1.4 |
Data compiled from multiple sources.[5][6]
Table 2: Elvitegravir Resistance-Associated Mutations and Fold-Change in Susceptibility
| Mutation | Fold-Change in Elvitegravir Susceptibility | Reference |
| T66A | 5- to 10-fold | [7] |
| T66I | 9.7-fold | [7][8] |
| T66K | 40- to 94-fold | [7][8] |
| E92Q | 26-fold | [7][8] |
| E92G | 5- to 10-fold | [7] |
| T97A | 2.4-fold | [7][8] |
| S147G | 4.1-fold | [8] |
| Q148H | 5- to 10-fold | [7] |
| Q148K | 40- to 94-fold | [7][8] |
| Q148R | >92-fold | [7][8] |
| N155H | 30-fold | [8] |
This table summarizes key primary mutations associated with elvitegravir resistance.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the direct inhibitory effect of elvitegravir on the strand transfer activity of the HIV-1 integrase enzyme.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing HEPES, DTT, MgCl₂, and BSA.
-
DNA Substrates: Synthesize or obtain a biotin-labeled donor DNA (representing the pre-processed viral DNA) and a target DNA (representing host DNA).
-
Enzyme: Use recombinantly expressed and purified HIV-1 integrase.
-
-
Assay Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated donor DNA.
-
Add elvitegravir at various concentrations to the wells.
-
Introduce the purified HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow the integration of the donor DNA into the target DNA.
-
Detect the integrated product using an antibody that specifically recognizes the integrated complex, often coupled with a colorimetric or chemiluminescent substrate.
-
Measure the signal to determine the extent of inhibition and calculate the IC50 value.
-
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% in a cell culture system.
Methodology:
-
Cell Culture:
-
Use a susceptible cell line (e.g., MT-2, TZM-bl) or primary cells (e.g., PBMCs).
-
Seed the cells in a 96-well plate at a predetermined density.
-
-
Drug Treatment:
-
Prepare serial dilutions of elvitegravir.
-
Add the drug dilutions to the cells and incubate for a short period.
-
-
Viral Infection:
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation:
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Quantification of Viral Replication:
-
Measure a marker of viral replication, such as:
-
p24 antigen levels in the culture supernatant (ELISA).
-
Reverse transcriptase activity in the supernatant.
-
Reporter gene expression (e.g., luciferase, β-galactosidase) in engineered cell lines.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the drug concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Conclusion
Elvitegravir is a highly effective inhibitor of HIV-1 replication, acting through the specific blockade of the integrase-mediated strand transfer reaction. Its potent antiviral activity is well-documented, though the emergence of resistance through specific mutations in the integrase enzyme remains a clinical consideration. The experimental protocols detailed in this guide provide a framework for the continued investigation of elvitegravir and the development of next-generation integrase inhibitors. A thorough understanding of its mechanism of action and resistance pathways is paramount for optimizing its use in clinical practice and for the design of novel therapeutic strategies against HIV/AIDS.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on Elvitegravir's efficacy and safety profile
An In-depth Technical Guide on the Initial Efficacy and Safety Profile of Elvitegravir
Introduction
Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Developed by Gilead Sciences under license from Japan Tobacco, it was the second INSTI to be submitted for regulatory approval.[2][3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, a critical component for viral replication, thereby preventing the integration of viral DNA into the host cell's genome.[4][5] This mechanism blocks the formation of the HIV-1 provirus and halts the propagation of the infection.[1] Due to its metabolic profile, elvitegravir requires pharmacokinetic enhancement with a boosting agent, such as ritonavir or cobicistat, to achieve a once-daily dosing regimen.[2][6] This guide provides a detailed overview of the initial studies that characterized the efficacy, safety, and pharmacological profile of elvitegravir.
Core Mechanism of Action
Elvitegravir specifically targets the strand transfer step of the HIV DNA integration process.[4] After the virus enters a host cell, its RNA is reverse-transcribed into double-stranded DNA. The HIV-1 integrase enzyme then processes the ends of this viral DNA and facilitates its transfer into the host cell's nucleus. The final step is the covalent insertion, or integration, of the viral DNA into the host's chromosomal DNA, a process catalyzed by integrase.[7] Elvitegravir binds to the active site of the integrase enzyme, effectively blocking the strand transfer reaction and preventing the viral genome from becoming a permanent part of the host cell's DNA.[4][7]
Early Efficacy Studies
Initial clinical trials demonstrated elvitegravir's potent antiviral activity in both treatment-naïve and treatment-experienced individuals with HIV-1 infection.
Dose-Ranging Monotherapy Study
An early dose-ranging study evaluated elvitegravir as a short-term monotherapy for 10 days in 40 HIV-infected patients. The trial included various doses and a ritonavir-boosted arm. All regimens resulted in significant reductions in HIV RNA compared to placebo, establishing the drug's antiviral efficacy.[2]
Phase 2 Study in Treatment-Experienced Patients (NCT00298350)
A pivotal Phase 2, randomized, controlled, 48-week study assessed different doses of once-daily, ritonavir-boosted elvitegravir against a comparator ritonavir-boosted protease inhibitor (CPI/r) in 278 treatment-experienced subjects.[2][8] The primary endpoint was the time-weighted average change from baseline in HIV RNA through week 24 (DAVG24).[8][9] The 20 mg dose arm was discontinued early due to inferiority.[2][8] The 50 mg arm proved non-inferior to the CPI/r, while the 125 mg arm demonstrated statistical superiority, leading to the selection of higher doses for Phase 3 development.[2][8][9]
| Treatment Arm | Number of Subjects (Randomized) | Mean Change in HIV-1 RNA (log10 copies/mL) at Week 24 (DAVG24) | Outcome vs. Comparator |
| Elvitegravir 50 mg + Ritonavir | Varies by analysis | -1.44 | Non-inferior |
| Elvitegravir 125 mg + Ritonavir | Varies by analysis | -1.66 | Superior (p=0.021) |
| Comparator PI + Ritonavir | Varies by analysis | -1.19 | - |
| Data sourced from multiple reports of the same Phase 2 study.[2][8][9] |
Phase 2 Study in Treatment-Naïve Patients
A separate Phase 2 study evaluated the safety and efficacy of a fixed-dose combination of elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate (EVG/COBI/FTC/TDF) compared to efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF) in treatment-naïve adults. The elvitegravir-based regimen showed a more rapid initial decline in viral load and achieved high rates of virologic suppression.[10]
| Treatment Arm | Number of Subjects | Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 24 | Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 48 |
| EVG/COBI/FTC/TDF | 48 | 90% | 90% |
| EFV/FTC/TDF | 23 | 83% | 83% |
| Data from a Phase 2 study in treatment-naïve adults.[10] |
Safety and Tolerability Profile
Initial studies found elvitegravir to be generally well-tolerated.[2][8] The most common side effects were gastrointestinal in nature.[3] In a comparative study with an efavirenz-based regimen, the elvitegravir combination was associated with a lower incidence of central nervous system and psychiatric adverse events.[10]
| Adverse Event | Frequency in Clinical Trials |
| Diarrhea | 7% |
| Nausea | 4% |
| Headache | >1% |
| Tiredness | >1% |
| Vomiting | >1% |
| Rashes | >1% |
| Data from early clinical trial safety summaries.[3] |
Pharmacokinetic Profile
The pharmacokinetic properties of elvitegravir necessitate co-administration with a boosting agent for a once-daily dosing schedule.
Absorption, Metabolism, and Excretion
Elvitegravir is absorbed orally, with peak plasma concentrations reached 3-4 hours post-dose.[2] Its absorption is significantly increased (three-fold) when taken with food.[2] The drug is highly protein-bound (98-99%) in the bloodstream.[3][11] Metabolism occurs primarily in the liver through the cytochrome P450 3A (CYP3A) enzyme system, with a secondary pathway involving glucuronidation by UGT1A1/3 enzymes.[1][2][3] Excretion is predominantly through feces (~95%), with a small fraction eliminated in the urine.[2][3]
Role of Pharmacokinetic Boosting
When administered alone, elvitegravir has a short half-life of approximately 3 hours.[2] Co-administration with a potent CYP3A inhibitor like ritonavir or cobicistat blocks its primary metabolic pathway. This "boosting" effect substantially increases elvitegravir's plasma concentrations and prolongs its half-life to around 9 hours, making a once-daily dose feasible and effective.[2][6]
| Pharmacokinetic Parameter | Value (Boosted with Ritonavir) |
| Time to Cmax (Tmax) | 4 hours |
| Plasma Half-life (t½) | 8.7 - 13.7 hours |
| Protein Binding | 98-99% |
| Primary Metabolism | CYP3A (inhibited by booster) |
| Primary Excretion Route | Feces (~95%) |
| Data compiled from pharmacokinetic studies.[2][3] |
In-Vitro Resistance Profile
Early in-vitro studies and analyses from clinical trials identified several key amino acid substitutions in the HIV-1 integrase enzyme that confer resistance to elvitegravir. The development of resistance was found to be more rapid compared to second-generation INSTIs.[12]
Primary Elvitegravir Resistance-Associated Mutations (RAMs):
-
T66I/A/K
-
E92Q/G
-
T97A
-
S147G
-
Q148R/H/K
-
N155H
These mutations, particularly those at positions Q148 and N155, can lead to cross-resistance with the first-generation INSTI, raltegravir.[13][14]
Experimental Protocols: Phase 2 Study in Treatment-Experienced Adults (NCT00298350)
This section details the methodology for a key initial study that established the dose-response and non-inferiority of elvitegravir.[8][9]
-
Study Design: A Phase 2, randomized, multicenter, active-controlled, double-blind (for elvitegravir dose), 48-week trial.
-
Patient Population:
-
Inclusion Criteria: HIV-1 infected adults, plasma HIV-1 RNA levels ≥1,000 copies/mL, documented evidence of at least one protease inhibitor resistance mutation, and on a stable antiretroviral regimen.
-
Exclusion Criteria: History of treatment with an integrase inhibitor, pregnancy, or significant hepatic or renal impairment.
-
-
Treatment Regimens:
-
Elvitegravir Arms: Subjects were randomized to receive elvitegravir at a dose of 20 mg, 50 mg, or 125 mg, administered orally once daily. All elvitegravir doses were boosted with ritonavir 100 mg once daily.
-
Comparator Arm: Subjects received a ritonavir-boosted comparator protease inhibitor (CPI/r), selected by the investigator based on resistance testing.
-
Background Therapy: All subjects received an optimized background regimen consisting of nucleoside/nucleotide reverse-transcriptase inhibitors (NRTIs) with or without the fusion inhibitor enfuvirtide (T-20).
-
-
Efficacy Assessments:
-
Primary Endpoint: Time-weighted average change from baseline in plasma HIV-1 RNA level through 24 weeks (DAVG24).
-
Secondary Endpoints: Proportion of subjects with HIV-1 RNA <50 copies/mL and <400 copies/mL at weeks 24 and 48; change from baseline in CD4+ cell count.
-
-
Safety Assessments: Monitoring of adverse events, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis) throughout the study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elvitegravir - Wikipedia [en.wikipedia.org]
- 4. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor Elvitegravir (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]
- 8. Activity of elvitegravir, a once-daily integrase inhibitor, against resistant HIV Type 1: results of a phase 2, randomized, controlled, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, phase 2 evaluation of two single-tablet regimens elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate versus efavirenz/emtricitabine/tenofovir disoproxil fumarate for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.
Introduction
Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical component for viral replication.[1] Its pharmacokinetic profile is characterized by low aqueous solubility and extensive first-pass metabolism, necessitating co-administration with a pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma concentrations with once-daily dosing.[2][3] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for researchers and drug development professionals.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Elvitegravir from various clinical studies, including in healthy volunteers and HIV-infected patients, with and without pharmacokinetic boosters.
Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers
| Parameter | Elvitegravir (Unboosted) | Elvitegravir/Ritonavir (50 mg/100 mg) | Reference(s) |
| Dose | 200 mg, 400 mg, 800 mg | 50 mg | [4] |
| Cmax (ng/mL) | Dose-dependent | - | [4] |
| Tmax (hr) | ~3-4 | - | [4] |
| AUC (ng·h/mL) | Dose-dependent | - | [4] |
| Half-life (t½) (hr) | ~3 | ~9 | [4] |
Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults
| Parameter | Elvitegravir/Cobicistat (150/150 mg) | Elvitegravir/Ritonavir (150/100 mg) | Elvitegravir/Ritonavir (85 mg/100 mg) + Atazanavir/Ritonavir | Reference(s) |
| Population | Treatment-Naïve | Treatment-Experienced | Treatment-Experienced | [1][5] |
| Cmax (ng/mL) | - | - | Similar to EVG 150 mg | [6] |
| AUCτ (ng·h/mL) | - | - | Similar to EVG 150 mg | [6] |
| Cτ (ng/mL) | - | >10-fold in vitro IC95 | Modest 10% decrease | [6] |
| Half-life (t½) (hr) | - | 8.7 - 13.7 | - | [1] |
Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)
| Meal Type | % Increase in Cmax | % Increase in AUC | Reference(s) |
| Light Meal (~373 kcal, 20% fat) | 22% | 36% | [3] |
| High-Fat Meal (~800 kcal, 50% fat) | 56% | 91% | [3] |
Table 4: Elvitegravir Protein Binding and Distribution
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | 98-99% | [1][5] |
| Free Fraction (Normal Hepatic Function) | 1.15% (± 0.14%) | [5] |
| Free Fraction (Moderate Hepatic Impairment) | 1.22% (± 0.23%) | [5] |
Experimental Protocols
This section outlines the methodologies employed in key experiments to determine the pharmacokinetic properties of Elvitegravir.
Bioavailability and Pharmacokinetic Studies
Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in combination with a pharmacokinetic enhancer.
Methodology:
-
Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized, crossover, or parallel-group studies.[7][8]
-
Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naïve or treatment-experienced) are recruited.[9][10] Key inclusion criteria for clinical trials in HIV patients often include a plasma HIV-1 RNA level of ≥1,000 copies/mL and a CD4+ cell count >100 cells/µL for treatment-naive patients.[11] Exclusion criteria commonly include pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications.[11]
-
Drug Administration: Elvitegravir is administered orally, with or without food, as a single agent or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[8]
-
Bioanalytical Method: Plasma concentrations of Elvitegravir and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and clearance (CL/F).
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of Elvitegravir.
Methodology:
-
Enzyme Sources: Human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs) (specifically UGT1A1/3) are used.
-
Incubation: Elvitegravir is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.
-
Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Reaction Phenotyping: To confirm the specific enzymes involved, selective chemical inhibitors or antibodies against specific CYP or UGT isoforms are used.
CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP3A4.
-
Probe Substrate: A known CYP3A4 substrate with a well-characterized metabolic pathway, such as midazolam, is used.[2][12][13]
-
Incubation: The enzyme source is pre-incubated with varying concentrations of Elvitegravir before the addition of the probe substrate and cofactors.
-
Data Analysis: The rate of metabolite formation from the probe substrate is measured in the presence and absence of Elvitegravir. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.
UGT1A1 Glucuronidation Assay
Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegravir.
Methodology:
-
Enzyme Source: Recombinant human UGT1A1 or human liver microsomes.
-
Probe Substrate: A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as a positive control.[14][15]
-
Incubation: Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.
-
Data Analysis: The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-MS/MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of Elvitegravir.
Caption: Metabolic pathway of Elvitegravir.
Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly influenced by food. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to support further research and development in the field of antiretroviral therapy.
References
- 1. A Randomized, Open-Label Trial to Evaluate Switching to Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide Plus Darunavir in Treatment-Experienced HIV-1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-formulated elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate versus ritonavir-boosted atazanavir plus co-formulated emtricitabine and tenofovir disoproxil fumarate for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hivforumdc.nonprofitsoapbox.com [hivforumdc.nonprofitsoapbox.com]
- 5. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Pharmacokinetics, Safety, and Efficacy of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate Single Tablet Regimen (STR) in Adolescents | Clinical Research Trial Listing [centerwatch.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Elvitegravir's Binding Affinity to HIV-1 Integrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) integral to modern antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its therapeutic efficacy is fundamentally linked to its high binding affinity and specificity for the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[4][5] This technical guide provides a comprehensive analysis of the binding affinity of Elvitegravir to HIV-1 integrase, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Mechanism of Action
Elvitegravir targets the catalytic core domain of HIV-1 integrase, specifically inhibiting the strand transfer step of viral DNA integration into the host cell's genome.[2][6][7] This inhibition is achieved through the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, a process mediated by a key pharmacophore in Elvitegravir's structure.[7][8] By binding to the integrase-viral DNA complex, Elvitegravir prevents the subsequent interaction with host DNA, thereby halting the integration process and viral replication.[5][9]
Quantitative Binding and Activity Data
The binding affinity and inhibitory activity of Elvitegravir against HIV-1 integrase have been quantified using various in vitro and cell-based assays. The following tables summarize key parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the dissociation half-life (t½), and the off-rate constant (k_off). While direct equilibrium dissociation constants (Kd) or inhibition constants (Ki) for the Elvitegravir-integrase interaction are not extensively reported in the reviewed literature, the dissociation kinetics provide a robust measure of the stability of the binding.
| Parameter | Value | Virus Strain/Condition | Reference |
| IC50 | 0.7 nM | HIV-1 IIIB (in vitro) | [6] |
| 1.5 nM | HIV-2 ROD (in vitro) | [6] | |
| 2.1 nM | HIV-2 (pseudovirions) | [10] | |
| EC50 | 54 nM | Strand Transfer Inhibition (in vitro) | [6] |
| 0.3 - 0.9 nM | Clinical Isolates (integrase-naïve) | [10] | |
| Dissociation Half-life (t½) | 2.7 hours | Wild-Type IN-DNA Complex (37°C) | [11][12] |
| 3.3 hours | Wild-Type IN-DNA Complex | [13] | |
| Off-rate (k_off) | 71 x 10⁻⁶ s⁻¹ | Wild-Type IN-DNA Complex | [11][12] |
Table 1: In Vitro Binding and Antiviral Activity of Elvitegravir against Wild-Type HIV-1/2. This table summarizes the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), dissociation half-life (t½), and off-rate constant (k_off) of Elvitegravir against wild-type HIV-1 and HIV-2 integrase.
The emergence of drug resistance mutations in the integrase gene can significantly impact the binding affinity and antiviral efficacy of Elvitegravir.
| Integrase Mutation | Fold Change in Elvitegravir Susceptibility | Reference |
| T66I | 10 | [14] |
| E92Q | 26-33 | [6][14] |
| T97A | 2 | [14] |
| S147G | 4 | [14] |
| Q148R | 92 | [14] |
| N155H | 30 | [14] |
Table 2: Impact of Resistance-Associated Mutations on Elvitegravir Susceptibility. This table illustrates the fold change in susceptibility to Elvitegravir conferred by common resistance-associated mutations in the HIV-1 integrase enzyme.
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing a pre-processed viral DNA substrate (oligonucleotide mimicking the 3'-processed viral DNA end), a target DNA substrate (representing host DNA), and purified recombinant HIV-1 integrase is prepared.
-
Inhibitor Addition: Varying concentrations of Elvitegravir (or other test compounds) are added to the reaction mixture. A control reaction without any inhibitor is also included.
-
Incubation: The reaction is initiated by the addition of a divalent cation (typically Mg²⁺ or Mn²⁺) and incubated at 37°C to allow for the strand transfer reaction to occur.
-
Quenching and Product Separation: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The reaction products (strand transfer products) are then separated from the substrates using denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The DNA bands on the gel are visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA) and quantified.
-
Data Analysis: The percentage of inhibition at each Elvitegravir concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture and Infection: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) is cultured and infected with a known amount of HIV-1 virus stock in the presence of varying concentrations of Elvitegravir. Controls include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication at each Elvitegravir concentration is calculated compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Elvitegravir's Mechanism of Action
Caption: Elvitegravir inhibits the integration of viral DNA into the host genome.
Experimental Workflow for In Vitro Strand Transfer Assay
Caption: Workflow for determining Elvitegravir's IC50 in a strand transfer assay.
Conclusion
Elvitegravir demonstrates potent inhibition of HIV-1 integrase, characterized by a stable binding to the integrase-DNA complex as evidenced by its long dissociation half-life. This high affinity translates to low nanomolar antiviral activity in cell-based assays. The development of resistance-associated mutations can, however, significantly reduce its efficacy, highlighting the ongoing need for monitoring and the development of next-generation inhibitors. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat HIV-1.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elvitegravir: a once-daily inhibitor of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elvitegravir - Wikipedia [en.wikipedia.org]
- 5. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural basis for Elvitegravir inhibition of HIV-1 integrase
An In-depth Technical Guide on the Structural Basis for Elvitegravir Inhibition of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step for viral replication.[1][2] This makes it a prime target for antiretroviral therapy. Elvitegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of HIV-1 infection.[3][4] This guide provides a detailed examination of the structural and molecular basis of Elvitegravir's inhibitory action on HIV-1 integrase.
Mechanism of Action of Elvitegravir
Elvitegravir functions by inhibiting the strand transfer step of HIV-1 integration.[5] The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core domain of the integrase enzyme.[4] This action is mediated by a key pharmacophore in Elvitegravir's structure. By binding to these essential metallic cofactors, Elvitegravir effectively blocks the catalytic activity of the enzyme, preventing the covalent insertion of the viral DNA into the host chromosome.[6][7] This ultimately halts the viral replication cycle.[3]
Structural Basis of Elvitegravir-Integrase Interaction
The high affinity and specificity of Elvitegravir are attributed to its distinct chemical structure, which is based on a 4-quinolone-3-carboxylic acid core.[4] X-ray crystallography and molecular docking studies have elucidated the key interactions between Elvitegravir and the HIV-1 integrase active site.
The inhibitor binds at the interface of the integrase enzyme and the viral DNA.[6] The binding pocket is primarily composed of residues from the catalytic core domain. Key interactions include:
-
Metal Chelation: The β-hydroxy-α-keto acid moiety of Elvitegravir directly coordinates with the two Mg²⁺ ions in the active site.[4]
-
Hydrogen Bonding: Elvitegravir forms hydrogen bonds with the main chain and side chains of several key amino acid residues, including Thr125, His171, and Lys173.[8]
-
Hydrophobic Interactions: The halobenzyl group of Elvitegravir occupies a hydrophobic pocket, displacing the 3'-terminal adenosine of the viral DNA, which is crucial for the strand transfer reaction.[7]
Mutations in the amino acids that form this binding pocket, such as E92Q, can lead to a significant reduction in Elvitegravir's susceptibility.[6]
Quantitative Data on Elvitegravir Inhibition
The potency of Elvitegravir has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay/Condition | Reference |
| IC₅₀ | 0.7 - 1.5 nM | In vitro antiviral activity against various HIV-1 and HIV-2 strains | [6] |
| IC₅₀ | 0.04 - 0.6 ng/mL | Against clinical isolates of HIV-1 | [9] |
| EC₅₀ | 54 nM | In vitro inhibition of the integrase strand transfer reaction | [6] |
| EC₅₀ | 0.9 nM | In an antiviral assay | [10] |
| EC₅₀ | 14 ng/mL | Emax relationship with the change in plasma HIV-RNA | [9] |
| IC₉₅ | 45 ng/mL | Protein binding-adjusted | [9][11] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction between Elvitegravir and HIV-1 integrase.
HIV-1 Integrase Expression and Purification
-
Gene Cloning: The gene encoding for HIV-1 integrase is cloned into an expression vector, often with a polyhistidine tag to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Cell Lysis: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing detergents and protease inhibitors.
-
Purification: The soluble fraction containing the integrase is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to obtain a highly pure and active enzyme.
Integrase Strand Transfer Inhibition Assay
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction mixture with purified HIV-1 integrase, a processed viral DNA substrate, and varying concentrations of Elvitegravir.
-
Reaction Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate and Mg²⁺ ions.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The products of the strand transfer reaction are detected and quantified. This can be achieved through various methods, including gel electrophoresis with radiolabeled DNA or fluorescence-based assays.
-
Data Analysis: The concentration of Elvitegravir that inhibits 50% of the strand transfer activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography of the Integrase-Elvitegravir Complex
-
Complex Formation: Purified HIV-1 integrase is incubated with the viral DNA substrate and Elvitegravir to form a stable complex.
-
Crystallization: The complex is subjected to extensive crystallization screening under various conditions of pH, precipitant, and temperature to obtain diffraction-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination: The three-dimensional structure of the complex is determined using molecular replacement or other phasing methods, followed by model building and refinement to yield a high-resolution atomic model of Elvitegravir bound to the integrase active site.
References
- 1. Structure-based predictors of resistance to the HIV-1 integrase inhibitor Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining structural analogs of elvitegravir as potential inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Elvitegravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early-phase clinical trial results for Elvitegravir, an integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection. The following sections detail the quantitative data from key Phase I and II studies, the experimental protocols employed, and the pharmacological pathways of Elvitegravir.
Quantitative Data Summary
The efficacy and safety of Elvitegravir have been evaluated in several early-phase clinical trials. The data presented below is a synthesis of results from studies involving both treatment-naive and treatment-experienced adult patients.
Table 1: Efficacy of Elvitegravir in Treatment-Experienced Patients (Phase II, 48 Weeks)
| Treatment Arm | N | Median Baseline HIV-1 RNA (log10 copies/mL) | Mean Change from Baseline in HIV-1 RNA at Week 24 (log10 copies/mL) | Virologic Response (<50 copies/mL) at Week 48 |
| Elvitegravir 50 mg + Ritonavir | Not Specified | Not Specified | -1.44 | Not Specified |
| Elvitegravir 125 mg + Ritonavir | Not Specified | Not Specified | -1.66 | Not Specified |
| Comparator Protease Inhibitor + Ritonavir | Not Specified | Not Specified | -1.19 | Not Specified |
In a phase 2 study of treatment-experienced subjects, Elvitegravir, boosted with ritonavir, demonstrated significant and durable virologic suppression. The 125 mg dose was found to be superior to the comparator ritonavir-boosted protease inhibitor at week 24 (p=0.021)[1][2][3].
Table 2: Efficacy of Elvitegravir-Based Single-Tablet Regimen in Treatment-Naive Patients (Phase II, 48 Weeks)
| Treatment Arm | N | Virologic Response (<50 copies/mL) at Week 24 | Virologic Response (<50 copies/mL) at Week 48 |
| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF (EVG/COBI/FTC/TDF) | 48 | 90% | 90% |
| Efavirenz/Emtricitabine/Tenofovir DF (EFV/FTC/TDF) | 23 | 83% | 83% |
A Phase 2 study in treatment-naive adults showed that a single-tablet regimen of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate (TDF) resulted in a high rate of virologic suppression, with a more rapid decline in HIV-1 RNA compared to the Efavirenz-based regimen[4].
Table 3: Safety and Tolerability of Elvitegravir-Based Regimens (Phase II)
| Adverse Event | EVG/COBI/FTC/TDF (N=48) | EFV/FTC/TDF (N=23) |
| Drug-related Central Nervous System Events | 17% | 44% |
| Drug-related Psychiatric Events | 10% | 26% |
| Diarrhea | 7% | Not Reported |
| Nausea | 4% | Not Reported |
Elvitegravir-containing regimens were generally well-tolerated in early-phase trials. Notably, the single-tablet regimen of EVG/COBI/FTC/TDF was associated with a lower incidence of central nervous system and psychiatric adverse events compared to the EFV/FTC/TDF regimen[4][5]. The most common side effects reported for Elvitegravir were diarrhea and nausea[5].
Table 4: Pharmacokinetic Parameters of Elvitegravir (Phase I)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4 hours (with ritonavir and a meal) |
| Plasma Protein Binding | 98-99% |
| Plasma Half-life (with ritonavir) | 8.7 to 13.7 hours |
Pharmacokinetic studies have shown that Elvitegravir, when co-administered with a boosting agent like ritonavir or cobicistat, achieves plasma concentrations sufficient for once-daily dosing[5][6]. Bioavailability is enhanced when taken with a fatty meal[5].
Experimental Protocols
The following sections describe the methodologies for key experiments cited in the early-phase clinical trials of Elvitegravir.
HIV-1 RNA Quantification
The quantification of HIV-1 RNA in plasma (viral load) is a critical endpoint for assessing the efficacy of antiretroviral therapy.
-
Methodology: Real-time polymerase chain reaction (RT-PCR) assays are the standard method for HIV-1 RNA quantification in clinical trials[7]. Commercially available assays, such as the Roche COBAS™ AmpliPrep/COBAS TaqMan™ HIV-1 test, are commonly used. These assays involve the automated extraction of viral RNA from plasma, followed by reverse transcription of the RNA to complementary DNA (cDNA), and then amplification of a specific target region of the HIV-1 genome. The amplification process is monitored in real-time using fluorescently labeled probes, allowing for precise quantification of the initial amount of viral RNA[7]. The lower limit of detection for these assays is typically between 20-50 copies/mL[7].
CD4+ T-Cell Count
The measurement of CD4+ T-cell counts is a key indicator of immune function in HIV-infected individuals.
-
Methodology: CD4+ T-cell counts are determined using a technique called immunophenotyping by flow cytometry[1][4]. This method involves staining a whole blood sample with fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-lymphocytes. A flow cytometer then analyzes the stained cells, categorizing them based on their size, granularity, and fluorescence. The absolute CD4+ T-cell count is calculated as the product of the white blood cell count, the percentage of lymphocytes, and the percentage of lymphocytes that are CD4-positive[1][4]. Single-platform technologies are also available that can directly provide the absolute count from a single tube[8].
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of a drug.
-
Methodology: The concentration of Elvitegravir in plasma is quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[9][10]. This highly sensitive and specific method involves the separation of the drug from other plasma components by liquid chromatography, followed by ionization and detection using a mass spectrometer. The precursor and product ion transitions for Elvitegravir are monitored to ensure accurate quantification[10].
Antiretroviral Drug Resistance Testing
Resistance testing is performed to identify mutations in the HIV genome that may confer resistance to antiretroviral drugs.
-
Methodology: Genotypic resistance testing is the most common method used in clinical trials. This involves sequencing the HIV protease, reverse transcriptase, and integrase genes to identify known resistance-associated mutations[11]. Phenotypic testing, which measures the concentration of a drug required to inhibit viral replication by 50% (IC50), may also be performed, particularly in cases of complex resistance patterns[11].
Mandatory Visualizations
Elvitegravir Mechanism of Action
Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI)[9]. It blocks the integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA, thereby preventing viral replication[5][9].
Experimental Workflow for Elvitegravir Early-Phase Clinical Trials
The following diagram illustrates a typical workflow for the early-phase clinical trials of Elvitegravir, from patient screening to data analysis.
References
- 1. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 2. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Laboratory guidelines for enumeration CD4 T lymphocytes in the context of HIV/AIDS (revised version 2009) [who.int]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. restoredcdc.org [restoredcdc.org]
- 7. A Phase 1 Clinical Trial to Assess the Safety and Pharmacokinetics of a Tenofovir Alafenamide/Elvitegravir Insert Administered Rectally for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 11. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Elvitegravir Susceptibility in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. It is a critical component of several combination antiretroviral therapy (ART) regimens. However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of Elvitegravir. Monitoring the susceptibility of clinical HIV-1 isolates to Elvitegravir is crucial for guiding therapeutic decisions and for the development of next-generation INSTIs. This document provides detailed protocols for assessing Elvitegravir susceptibility using both phenotypic and genotypic assays.
Phenotypic Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50). An increase in the IC50 value for a patient's viral isolate compared to a wild-type reference strain indicates reduced susceptibility.
Protocol: Recombinant Virus Assay with Luciferase Reporter
This protocol is based on the principles of widely used commercial assays, such as the PhenoSense® assay. It involves generating recombinant viruses containing the integrase gene from a clinical isolate and measuring their susceptibility to Elvitegravir in a single-round infection assay.
Materials:
-
Patient plasma containing HIV-1 RNA
-
HEK293T cells (for virus production)
-
TZM-bl or MT-4 cells (for infectivity assay)
-
HIV-1 vector lacking the integrase gene but containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression vector (for pseudotyping)
-
Transfection reagent (e.g., FuGENE HD)
-
Cell culture media (DMEM with 10% FBS and antibiotics)
-
Elvitegravir (analytical grade)
-
Luciferase assay reagent
-
Luminometer
-
Standard laboratory equipment for cell culture, PCR, and molecular cloning.
Methodology:
-
Viral RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma using a commercial kit.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length integrase coding region.
-
-
Generation of Recombinant Integrase Expression Vector:
-
Clone the amplified patient-derived integrase gene into a suitable expression vector. This step may be bypassed by directly co-transfecting the PCR product with the backbone vector in some systems.
-
-
Production of Recombinant Pseudoviruses:
-
Co-transfect HEK293T cells with the HIV-1 backbone vector (lacking integrase and expressing luciferase), the expression vector containing the patient's integrase gene, and a VSV-G expression vector. The VSV-G envelope protein allows for a single round of infection in a broad range of cells.
-
Incubate the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by p24 antigen ELISA).
-
-
Elvitegravir Susceptibility Assay:
-
Seed TZM-bl or MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of Elvitegravir in cell culture medium.
-
Add the diluted Elvitegravir to the cells.
-
Infect the cells with a standardized amount of the recombinant pseudovirus.
-
Incubate for 48 hours.
-
-
Quantification of Viral Replication:
-
Lyse the cells and add luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each Elvitegravir concentration compared to the no-drug control.
-
Plot the percentage of inhibition against the log of the Elvitegravir concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Calculate the fold change in susceptibility by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
-
Genotypic Susceptibility Assays
Genotypic assays identify mutations in the viral genome that are known to be associated with drug resistance. For Elvitegravir, this involves sequencing the integrase gene of the virus from a clinical isolate.
Protocol: HIV-1 Integrase Genotyping
Materials:
-
Patient plasma containing HIV-1 RNA
-
Viral RNA extraction kit
-
RT-PCR reagents, including reverse transcriptase and a high-fidelity DNA polymerase
-
Primers specific for the HIV-1 integrase gene
-
PCR purification kit
-
Sanger sequencing reagents and access to a capillary sequencer
-
Sequence analysis software
-
Access to an HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).[1]
Methodology:
-
Viral RNA Extraction:
-
Extract viral RNA from patient plasma using a commercial kit.
-
-
RT-PCR Amplification of the Integrase Gene:
-
Perform a one-step or two-step RT-PCR to amplify the integrase region of the pol gene.
-
Example Primer Set:
-
Forward Primer: (positions relative to HXB2)
-
Reverse Primer: (positions relative to HXB2)
-
-
PCR Cycling Conditions (example):
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
35-40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 68°C for 1.5 minutes
-
-
Final Extension: 68°C for 10 minutes
-
-
-
PCR Product Purification:
-
Purify the amplified DNA fragment using a PCR purification kit to remove primers, dNTPs, and enzymes.
-
-
Sanger Sequencing:
-
Sequence the purified PCR product using both forward and reverse primers from the amplification step or specific internal sequencing primers.
-
-
Sequence Analysis and Interpretation:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence of the integrase gene.
-
Align the patient-derived integrase sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid substitutions (mutations).
-
Submit the list of mutations to a public HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) for interpretation. The database will provide a list of resistance-associated mutations and predict the level of resistance to Elvitegravir and other INSTIs.
-
Data Presentation
Table 1: Primary Elvitegravir Resistance-Associated Mutations and Fold Change in Susceptibility
| Mutation | Fold Change in Elvitegravir IC50 (approximate) | Cross-Resistance to Raltegravir |
| T66I | 10-33 | No/Low |
| E92Q | 26-57 | Yes |
| T97A | ~2 | No |
| S147G | ~4 | No |
| Q148R | 92-96 | Yes |
| N155H | ~30 | Yes |
Data compiled from multiple sources. Fold change values can vary depending on the viral backbone and the assay used.
Table 2: Example of Phenotypic Susceptibility Report
| Drug | Patient Virus IC50 (nM) | Wild-Type Virus IC50 (nM) | Fold Change | Interpretation |
| Elvitegravir | 45.0 | 0.5 | 90.0 | Resistant |
| Raltegravir | 30.0 | 2.0 | 15.0 | Resistant |
| Dolutegravir | 1.5 | 0.8 | 1.9 | Susceptible |
Visualizations
Caption: Workflow for phenotypic assessment of Elvitegravir susceptibility.
Caption: Workflow for genotypic assessment of Elvitegravir susceptibility.
Caption: Logical flow for interpreting Elvitegravir susceptibility results.
References
Application Notes: Elvitegravir in Combination Antiretroviral Therapy
Introduction
Elvitegravir (EVG) is a potent antiretroviral drug belonging to the integrase strand transfer inhibitor (INSTI) class.[1][2] It is a key component in the treatment of HIV-1 infection, primarily used in combination with other antiretroviral agents to suppress viral replication and improve immune function.[3] Developed by Gilead Sciences, Elvitegravir gained FDA approval on August 27, 2012, as part of a fixed-dose combination tablet.[1][2] These application notes provide a comprehensive overview for researchers and drug development professionals on the use of Elvitegravir in combination regimens, covering its mechanism of action, pharmacokinetic profile, clinical efficacy, drug interactions, and resistance pathways.
Mechanism of Action
Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the virus to insert its genetic material into the host cell's DNA.[3][4] By inhibiting the strand transfer step of integration, Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby halting the viral replication cycle.[2][4] It has demonstrated activity against HIV-1 and, to a lesser extent, HIV-2.[1] The drug binds with high specificity to the active site of the integrase enzyme.[5]
Rationale for Combination Therapy
The use of Elvitegravir in a single-agent therapy is not recommended; it must be co-administered with other antiretrovirals.[2][6] Modern HIV treatment, known as highly active antiretroviral therapy (HAART), relies on combining drugs from different classes to achieve durable viral suppression, reduce the risk of drug resistance, and improve patient outcomes.
Elvitegravir is available in several fixed-dose combination tablets, which simplify treatment regimens for patients:
-
Stribild® : Contains elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate.[3]
-
Genvoya® : Contains elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide.[3][7]
A critical component of these combinations is a pharmacokinetic enhancer (or "booster"), such as cobicistat or ritonavir.[8][9] Elvitegravir is primarily metabolized by the liver enzyme CYP3A.[1] Boosters are potent inhibitors of CYP3A, and their co-administration significantly increases the plasma concentration and extends the half-life of Elvitegravir, allowing for once-daily dosing.[1][9]
Figure 1: Mechanism of action for Elvitegravir and other antiretroviral classes in the HIV lifecycle.
Data Presentation
Pharmacokinetics of Elvitegravir
Elvitegravir's pharmacokinetic profile is significantly influenced by the co-administration of a booster. When taken with a meal, particularly a fatty one, its bioavailability is improved.[1]
| Parameter | Value (with Ritonavir booster) | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours | [1] |
| Plasma Protein Binding | 98-99% | [1] |
| Metabolism | Primarily CYP3A oxidation; secondarily UGT1A1/3 glucuronidation | [1] |
| Elimination Half-life | 8.7 - 13.7 hours | [1] |
| Excretion | ~95% via feces, remainder via urine | [1] |
Clinical Efficacy of Elvitegravir-Based Regimens
Clinical trials have consistently demonstrated the high efficacy of Elvitegravir-containing single-tablet regimens in both treatment-naïve and experienced patients.
| Trial / Regimen | Patient Population | Outcome | Result | Reference |
| Phase II (Quad Pill) | Treatment-Naïve HIV+ | HIV-1 RNA < 50 copies/mL at 48 weeks | 90% (vs. 83% for EFV/FTC/TDF) | [8] |
| Genvoya® Trial | HIV/HBV Co-infected | HIV & HBV Virologic Suppression at 48 weeks | 91.7% | [3] |
| Comparative Study | Treatment-Naïve HIV+ | HIV-1 RNA < 50 copies/mL at 48 weeks | Similar efficacy to Raltegravir | [3] |
| Senegal Trial (E/C/F/TDF) | Treatment-Naïve HIV-2 | Virologic success at 48 weeks | Safe, effective, and well-tolerated | [10] |
Drug-Drug Interactions
Due to its metabolism via CYP3A, Elvitegravir has significant interactions with other drugs. Co-administration with strong inducers of CYP3A is contraindicated as it can lead to reduced Elvitegravir levels and potential treatment failure.[1]
| Interacting Drug/Class | Effect on Elvitegravir | Management Recommendation | Reference |
| CYP3A Inducers | |||
| Rifampin, Rifapentine | Decreased Elvitegravir concentration | Concurrent use is not recommended | [1][11] |
| Carbamazepine, Phenobarbital, Phenytoin | Decreased Elvitegravir concentration | Co-administration is not recommended | [1][11] |
| St. John's Wort | Decreased Elvitegravir concentration | Co-administration is not recommended | [1][6] |
| CYP3A Inhibitors | |||
| Ketoconazole, Atazanavir | Increased Elvitegravir concentration | Dose adjustment may be necessary | [4][8] |
| Other | |||
| Antacids (polyvalent cations) | May decrease Elvitegravir concentration | Separate administration times | [4] |
| Statins (e.g., Rosuvastatin) | Increased statin concentration | Use with caution; monitor for adverse effects | [12] |
| Alfuzosin, Silodosin | Increased concentration of interacting drug | Concomitant use is contraindicated | [11] |
Resistance Profile
The emergence of drug resistance is a key challenge in HIV therapy. For Elvitegravir, several primary integrase resistance-associated mutations (RAMs) have been identified in patients experiencing virologic failure.[13][14]
| Mutation | Fold-Change in EVG Susceptibility | Cross-Resistance to Raltegravir (RAL) | Reference |
| T66I | 10-fold | No | [14] |
| T66K | 40 to 94-fold | Yes | [14] |
| E92Q | 26-fold | Yes | [14] |
| S147G | 4-fold | No | [14] |
| Q148R | 92-fold | Yes (15-fold) | [14][15] |
| N155H | 30-fold | Yes (8-fold) | [14][15] |
The presence of dual mutations can further decrease susceptibility to INSTIs.[14] Interestingly, some primary RAMs do not readily coexist on the same viral genome, suggesting independent pathways of resistance development.[13]
Experimental Protocols
Protocol 1: In Vitro Assessment of Antiviral Synergy
This protocol describes a method to assess the synergistic, additive, or antagonistic effects of Elvitegravir when combined with another antiretroviral agent using a cell-based assay.
Figure 2: Experimental workflow for in vitro assessment of antiretroviral drug synergy.
Methodology:
-
Cell Culture: Culture a suitable CD4+ T-cell line (e.g., MT-4, CEM-SS) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed cells into 96-well microplates at an optimized density.
-
Drug Preparation: Prepare stock solutions of Elvitegravir and the test compound in DMSO. Create a checkerboard (matrix) of serial dilutions in culture medium. Include single-drug and combination wells.
-
Infection: Add a pre-titered amount of HIV-1 (e.g., strain IIIB or NL4-3) to the wells containing cells and drugs.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Collect supernatant from each well and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit. This measures the production of new viral particles.[16]
-
Reverse Transcriptase (RT) Activity: Alternatively, measure RT activity in the supernatant as an indicator of viral replication.
-
-
Cytotoxicity Assay: On a parallel plate with uninfected cells, add the same drug matrix. After incubation, assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination by fitting dose-response curves.
-
Apply a synergy model (e.g., Bliss independence or Loewe additivity) using software like MacSynergy or Combenefit to calculate synergy scores and generate 3D synergy plots.[16]
-
Protocol 2: Genotypic Resistance Analysis from Patient Plasma
This protocol outlines the steps for identifying Elvitegravir resistance-associated mutations (RAMs) in the HIV-1 integrase gene from patient plasma samples.
Methodology:
-
Viral RNA Extraction: Isolate viral RNA from 1 mL of patient plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and Nested PCR:
-
RT-PCR (First Round): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers flanking the integrase coding region. This is immediately followed by a first round of PCR amplification. A one-step RT-PCR protocol can be used to generate a larger amplicon that may also include the protease and reverse transcriptase regions for broader resistance analysis.[17]
-
Nested PCR (Second Round): Use a small volume of the first-round PCR product as a template for a second round of PCR with internal primers specific to the integrase gene. This increases the sensitivity and specificity of the amplification.
-
-
Amplicon Purification: Run the nested PCR product on an agarose gel to confirm the correct size. Excise the band and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the internal PCR primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the integrase gene.
-
Align the patient-derived sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at known resistance-associated positions (e.g., T66, E92, T97, S147, Q148, N155) using a resistance interpretation algorithm such as the Stanford University HIV Drug Resistance Database.
-
References
- 1. Elvitegravir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Elvitegravir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Elvitegravir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Trial of a Single-tablet Regimen of Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Disoproxil Fumarate for the Initial Treatment of Human Immunodeficiency Virus Type 2 Infection in a Resource-limited Setting: 48-Week Results From Senegal, West Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hivguidelines.org [hivguidelines.org]
- 12. ovid.com [ovid.com]
- 13. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of elvitegravir resistance and linkage of integrase inhibitor mutations with protease and reverse transcriptase resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Elvitegravir Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] It specifically targets the strand transfer step in the integration of viral DNA into the host cell genome.[3][4] Accurate measurement of Elvitegravir's potency is crucial for drug development, resistance monitoring, and basic research. This document provides detailed application notes and protocols for various cell-based assays to determine the in vitro efficacy of Elvitegravir.
Mechanism of Action
Elvitegravir functions by binding to the HIV-1 integrase-viral DNA complex, preventing the joining of viral DNA ends to the host DNA.[3] This action blocks the formation of the HIV-1 provirus, thereby halting the propagation of the viral infection.[2] The primary mechanism is the inhibition of the strand transfer reaction.[3][4]
Caption: Mechanism of Elvitegravir action on the HIV-1 lifecycle.
Quantitative Data Summary
The potency of Elvitegravir is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).[5][6][7] These values can vary depending on the cell type, viral strain, and assay format.
| Parameter | Cell Line/Type | Virus Strain | Value (nM) | Assay Type | Reference |
| EC50 | PBMCs | HIV-1 | 0.51 | - | [8] |
| EC50 | MT-4 cells | HIV-1 | 0.71 | - | [8] |
| EC50 | MT-4 cells | HIV-1 IIIB | 0.83 | Cytopathic Effect Inhibition | [9] |
| EC50 | MT-2 cells | HIV-1 variants | Varies | p24 Production | [10] |
| IC50 | - | HIV-1 Integrase | 7.2 | Enzymatic Assay | [11] |
| IC50 | - | HIV-1 IIIB | 0.7 | - | [9] |
| IC50 | - | HIV-2 EHO | 2.8 | - | [9] |
| IC50 | - | HIV-2 ROD | 1.4 | - | [9] |
| IC90 | - | HIV-1 Integrase | 975 | Enzymatic Assay | |
| CC50 | PBMCs | - | 4600 | MTT Assay | [10] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Here we provide detailed protocols for commonly used cell-based assays to measure Elvitegravir potency.
HIV-1 p24 Antigen Production Assay in MT-2 Cells
This assay quantifies the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct measure of viral replication.
Materials:
-
MT-2 cells[12]
-
HIV-1 viral stock (e.g., NL4-3)
-
Elvitegravir
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Seed MT-2 cells at a density of 1 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.[13]
-
Prepare serial dilutions of Elvitegravir in complete medium.
-
Add 50 µL of the diluted Elvitegravir to the appropriate wells. Include wells with no drug as a positive control and uninfected cells as a negative control.
-
Incubate the plate for 30 minutes at 37°C.[13]
-
Infect the cells by adding 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 500 TCID50) to each well, except for the negative control wells.[13]
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[13]
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect 100 µL of the supernatant from each well.[13]
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log concentration of Elvitegravir and fitting the data to a dose-response curve.
Caption: Workflow for the HIV-1 p24 antigen production assay.
TZM-bl Luciferase Reporter Gene Assay
This assay utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene. Upon HIV-1 infection and Tat expression, the luciferase gene is activated, and its activity can be measured as a proxy for viral entry and replication.
Materials:
-
TZM-bl cells
-
HIV-1 viral stock (e.g., AD8 strain)[13]
-
Elvitegravir
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.[13]
-
Prepare two-fold serial dilutions of Elvitegravir in complete medium.[13]
-
Remove the culture medium from the cells and add 100 µL of the diluted Elvitegravir.
-
Incubate for 30 minutes at 37°C.[13]
-
Add 50 µL of HIV-1 stock (e.g., 500 TCID50) to each well.[13]
-
Incubate the plate for 48 hours at 37°C.[13]
-
Remove the medium and wash the cells three times with 200 µL of PBS.[13]
-
Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.[13]
-
Read the luminescence on a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of Elvitegravir.
Cell Viability/Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of Elvitegravir to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cells (e.g., PBMCs, MT-2)
-
Elvitegravir
-
Complete culture medium
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
Add serial dilutions of Elvitegravir to the wells.
-
Incubate for the same duration as the corresponding antiviral assay.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of Elvitegravir.
Data Analysis and Interpretation
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that cause cellular toxicity.
Caption: Logical flow for data analysis and interpretation.
Conclusion
The cell-based assays described in this document provide robust and reliable methods for determining the in vitro potency of Elvitegravir. The choice of assay may depend on the specific research question, available resources, and the cell types of interest. Consistent experimental conditions and appropriate data analysis are critical for obtaining accurate and reproducible results.
References
- 1. Elvitegravir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor Elvitegravir (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellosaurus cell line MT-2 (CVCL_2631) [cellosaurus.org]
- 13. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genotypic Resistance Testing of Elvitegravir-Associated Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genotypic analysis of HIV-1 resistance mutations associated with the integrase strand transfer inhibitor (INSTI), elvitegravir.
Introduction
Elvitegravir (EVG) is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for viral replication.[1] By inhibiting the strand transfer step of integration, elvitegravir prevents the insertion of the viral DNA into the host cell's genome, thereby blocking the establishment of a productive infection.[1] However, the emergence of drug resistance mutations in the integrase gene can compromise the efficacy of elvitegravir-containing therapeutic regimens.[2] Genotypic resistance testing is a crucial tool for monitoring and managing treatment failure by identifying these mutations.[3]
Elvitegravir-Associated Resistance Mutations
Resistance to elvitegravir is primarily associated with the selection of specific amino acid substitutions in the HIV-1 integrase enzyme.[2][4] These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. The primary mutations associated with elitegravir resistance often lead to cross-resistance with the first-generation INSTI, raltegravir.[5][6]
Quantitative Data on Elvitegravir Resistance
The following table summarizes the key primary mutations associated with elvitegravir resistance and their corresponding fold-change in drug susceptibility. The fold-change indicates how many times more drug is required to inhibit the mutant virus by 50% compared to the wild-type virus.
| Mutation | Fold-Change in Elvitegravir Susceptibility | Cross-Resistance to Raltegravir | References |
| T66I | ~10-33 | Minimal | [4][7] |
| T66A | ~9 | Minimal | [7] |
| T66K | ~40 | Yes | [4] |
| E92Q | ~26-57 | Yes | [4][7] |
| E92G | ~5-10 | No | [4] |
| T97A | ~2 | No | [4] |
| S147G | ~4 | No | [4] |
| Q148R | ~92-96 | Yes | [4][7] |
| Q148H | ~5-10 | Yes | [4] |
| Q148K | >94 | Yes | [4] |
| N155H | ~30 | Yes | [4][7] |
Note: Fold-change values are approximate and can vary depending on the experimental assay and viral background.
Mechanism of Action and Resistance
Elvitegravir functions by binding to the active site of the HIV-1 integrase enzyme, specifically interacting with the viral DNA and essential divalent metal ions. This binding prevents the catalytic activity required for the strand transfer reaction. Resistance mutations, often located in or near the integrase active site, can sterically hinder the binding of elvitegravir or alter the conformation of the active site, reducing the drug's effectiveness.[5]
Experimental Protocols
The following protocols outline the key steps for performing genotypic resistance testing for elvitegravir-associated mutations.
Sample Collection and Viral RNA Extraction
-
Sample Type: Plasma collected in EDTA tubes is the preferred sample type.[8]
-
Viral Load: A plasma viral load of at least 500-1000 HIV-1 RNA copies/mL is generally required for successful amplification.[9][10]
-
Protocol:
-
Centrifuge whole blood to separate plasma.
-
Store plasma at -80°C until use.
-
Extract viral RNA from plasma using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR)
-
Objective: To reverse transcribe the viral RNA into complementary DNA (cDNA) and then amplify the integrase gene region.
-
Protocol:
-
Perform a one-step or two-step RT-PCR using primers specific for the HIV-1 integrase gene.
-
Use a high-fidelity reverse transcriptase and DNA polymerase to minimize PCR-induced errors.
-
The amplification product should encompass the entire coding region of the integrase gene.
-
DNA Sequencing
-
Objective: To determine the nucleotide sequence of the amplified integrase gene.
-
Method: Sanger sequencing is the standard method for clinical genotypic resistance testing.[8]
-
Protocol:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing using the purified PCR product as a template and sequencing primers.
-
Analyze the sequencing reaction products on an automated DNA sequencer.
-
Sequence Analysis and Interpretation
-
Objective: To identify mutations in the integrase gene that are associated with elvitegravir resistance.
-
Protocol:
-
Assemble and edit the raw sequence data to obtain a consensus sequence for the integrase gene.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions by comparing the patient's sequence to the reference sequence.
-
Interpret the identified mutations using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to determine their clinical significance for elvitegravir and other INSTIs.
-
Experimental Workflow
The following diagram illustrates the workflow for genotypic resistance testing.
Troubleshooting
-
Low Viral Load: If the viral load is below the recommended threshold, consider ultracentrifugation to pellet the virus before RNA extraction.[3]
-
PCR Failure: Optimize PCR conditions (annealing temperature, primer concentrations) or design alternative primers.
-
Poor Sequence Quality: Ensure high-quality, purified PCR product is used for sequencing. Repeat sequencing with different primers if necessary.
Conclusion
Genotypic resistance testing for elvitegravir-associated mutations is an essential component of HIV-1 patient management. Understanding the key resistance mutations, their impact on drug susceptibility, and the proper execution of testing protocols can guide effective treatment strategies and improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9. Appendix 8: UK Resistance Guidelines (BHIVA) summary | HIV i-Base [i-base.info]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Application Notes and Protocols for Determining Elvitegravir Resistance Using Phenotypic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] It functions by binding to the HIV-1 integrase, a crucial enzyme for the replication of the virus, thereby preventing the integration of viral DNA into the host cell's genome.[1][3] The emergence of drug-resistant viral strains, however, can compromise the efficacy of antiretroviral therapies. Phenotypic assays are essential laboratory methods used to quantify the extent to which a patient's viral strain can replicate in the presence of an antiretroviral drug. These assays provide a direct measure of drug susceptibility and are critical for guiding clinical decisions, particularly in treatment-experienced patients.
Application Notes: Principles of Phenotypic Assays for Elvitegravir Resistance
Phenotypic resistance assays are the gold standard for determining HIV-1 drug susceptibility. They measure the ability of a virus to replicate in the presence of varying concentrations of a specific drug. The result is typically reported as the drug concentration required to inhibit viral replication by 50% (IC50). To determine the level of resistance, the IC50 value of the patient's virus is compared to the IC50 of a drug-sensitive, wild-type reference virus, and the result is expressed as a fold change.
The most common type of phenotypic assay for Elvitegravir resistance is the recombinant virus assay .[4][5] In this method, the integrase-coding region of the patient's HIV-1 RNA is amplified and inserted into a laboratory-derived HIV-1 vector that lacks its own integrase gene.[6] This creates a recombinant virus that expresses the patient's integrase enzyme. The susceptibility of this recombinant virus to Elvitegravir is then tested in a cell culture system.
A widely used commercial example of this is the PhenoSense Integrase™ assay (Monogram Biosciences).[6][7] This assay utilizes a single-cycle replication system where the recombinant viruses contain a luciferase reporter gene. The amount of light produced by the luciferase is proportional to the level of viral replication. By measuring luciferase activity at different Elvitegravir concentrations, a dose-response curve can be generated to determine the IC50.[6]
Clinical Utility:
-
Guiding Treatment Decisions: Phenotypic assays provide a direct measure of how a patient's virus will respond to Elvitegravir, helping clinicians select the most effective treatment regimen.
-
Managing Treatment Failure: In patients experiencing virologic failure, these assays can determine if resistance to Elvitegravir is the cause and guide the selection of alternative drugs.
-
Drug Development: Phenotypic assays are crucial in the development of new antiretroviral agents to assess their efficacy against resistant strains.
Data Presentation: Elvitegravir Resistance and Associated Integrase Mutations
The following table summarizes the fold change in Elvitegravir susceptibility conferred by common and less common primary integrase resistance-associated mutations (RAMs). The data is compiled from various studies utilizing phenotypic assays.
| Integrase Mutation | Fold Change in Elvitegravir IC50 | Reference(s) |
| Common Primary RAMs | ||
| T66I | 9.7 - 10 | |
| E92Q | 26 - 57 | [8] |
| T97A | 2.4 | |
| S147G | 4.1 | |
| Q148R | 92 - 96 | [8] |
| N155H | 30 - 32 | [8] |
| Less Common Primary RAMs | ||
| T66A | 9 | [8] |
| T66K | 40 - 94 | |
| E92G | 5 - 10 | |
| Q148H | 5 - 10 | |
| Q148K | >92 |
Experimental Protocols
Protocol 1: Recombinant Virus Phenotypic Assay for Elvitegravir Susceptibility (Single-Cycle Infectivity Assay)
This protocol outlines the general steps for a laboratory-developed recombinant virus assay to determine Elvitegravir resistance.
1. RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the HIV-1 integrase coding region from the viral RNA. Use primers specific to conserved regions flanking the integrase gene.
2. Generation of Recombinant Virus:
-
Clone the amplified patient-derived integrase gene into an HIV-1 proviral vector that has its own integrase gene deleted but contains a reporter gene such as luciferase.
-
Co-transfect a suitable cell line (e.g., 293T cells) with the recombinant proviral vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce pseudotyped virus particles.[3]
-
Harvest the virus-containing supernatant after 48-72 hours and clarify by centrifugation.
3. Single-Cycle Infectivity Assay:
-
Seed a susceptible target cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Prepare serial dilutions of Elvitegravir in cell culture medium.
-
Add the diluted Elvitegravir to the target cells, followed by the addition of the recombinant virus supernatant.
-
Incubate for 48 hours to allow for a single round of infection.
-
Lyse the cells and measure luciferase activity using a luminometer.[7]
4. Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) of Elvitegravir by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the fold change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus tested in parallel.
Mandatory Visualizations
Diagram 1: HIV-1 DNA Integration and Elvitegravir's Mechanism of Action
Caption: HIV-1 integration pathway and the inhibitory action of Elvitegravir.
Diagram 2: Experimental Workflow for Recombinant Virus Phenotypic Assay
Caption: Workflow of a recombinant virus phenotypic assay for Elvitegravir resistance.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-Cell and Single-Cycle Analysis of HIV-1 Replication | PLOS Pathogens [journals.plos.org]
- 5. Preparation of Recombinant HIV-1 Gag Protein and Assembly of Virus-Like Particles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Immunodeficiency Virus Type 1 Cloning Vectors for Antiretroviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Elvitegravir in Studies of HIV-1 Latency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in combination antiretroviral therapy (cART) to treat HIV-1 infection.[1][2] Its primary mechanism of action is the prevention of the covalent insertion of reverse-transcribed viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[1][3] While not a latency-reversing agent (LRA) itself, Elvitegravir plays a crucial role in "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir. In this context, Elvitegravir is used to prevent the spread of new infections that can arise when latent viruses are reactivated by LRAs.[4][5] These application notes provide detailed protocols for the use of Elvitegravir in the context of HIV-1 latency research, focusing on its application in latency reversal assays and the assessment of its potential off-target effects on host cell transcription.
Data Presentation
Table 1: In Vitro Antiviral Potency of Elvitegravir (EVG) Against HIV-1
| HIV-1 Subtype | Assay Cell Type | Potency Metric | Value (nM) |
| Subtype B | Various | IC50 | 0.7 - 1.5 |
| Subtype C | Various | IC50 | Higher than Subtype B |
| 01_AE | Various | IC50 | Comparable to Subtype B |
| 02_AG | Various | IC50 | Higher than Subtype B |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific cell line and experimental conditions used.[6][7]
Mandatory Visualizations
Caption: Mechanism of action of Elvitegravir in the HIV-1 replication cycle.
References
- 1. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting the “kill” into “shock and kill”: strategies to eliminate latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ex vivo antiretroviral potency of newer integrase strand transfer inhibitors cabotegravir and bictegravir in HIV-1 non-B subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Elvitegravir: A Versatile Tool for Interrogating HIV-1 Integrase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1] By specifically targeting the strand transfer step of integration, elvitegravir serves as an invaluable tool compound for elucidating the molecular mechanisms of this essential viral process.[2] Its high specificity and well-characterized mechanism of action make it an ideal pharmacological probe for studying integrase catalytic function, evaluating the impact of resistance mutations, and screening for novel integrase inhibitors. These application notes provide a comprehensive overview of elvitegravir's utility in integrase research, complete with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Mechanism of Action
HIV-1 integrase catalyzes two key reactions to insert the viral DNA into the host cell's genome: 3'-processing and strand transfer.[3] In the 3'-processing step, integrase removes a dinucleotide from each 3' end of the viral DNA.[3] Subsequently, during the strand transfer reaction, the processed 3' ends of the viral DNA are covalently joined to the host DNA.[3] Elvitegravir specifically inhibits the strand transfer step by chelating divalent metal ions in the integrase active site, thereby preventing the stable association of the integrase-viral DNA complex with the host DNA.[2]
Data Presentation: In Vitro and Cell-Based Activity of Elvitegravir
The potency of elvitegravir has been quantified in various biochemical and cell-based assays. The following table summarizes key inhibitory and effective concentrations, providing a comparative reference for experimental design.
| Parameter | Value (nM) | Assay Type | Target | Reference(s) |
| IC50 | 7.2 | Strand Transfer Assay | Recombinant HIV-1 Integrase | [4] |
| IC50 | 2.1 | Strand Transfer Assay | HIV-2 Integrase | [5] |
| EC50 | 0.9 | Antiviral Assay | HIV-1 Infected Cells | [4] |
| EC50 | < 0.15 | Antiviral Assay (TZM-bl cells) | HIV-1 AD8 Strain | [6] |
| EC90 | 1.7 | Antiviral Assay (in presence of NHS) | Recombinant HIV-1 Integrase | [4] |
| Protein-Adjusted IC95 | 45 ng/mL (~100 nM) | Antiviral Assay | Wild-Type HIV-1 | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; NHS: Normal Human Serum.
Mandatory Visualizations
To facilitate a deeper understanding of elvitegravir's role in HIV-1 replication and its application in experimental settings, the following diagrams illustrate key pathways and workflows.
Experimental Protocols
The following protocols provide detailed methodologies for conducting key in vitro assays to characterize the inhibitory activity of elvitegravir on HIV-1 integrase.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This protocol is adapted from commercially available, non-radioactive HIV-1 integrase assay kits and is designed for a 96-well plate format.[8]
Materials and Reagents:
-
Recombinant full-length HIV-1 Integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded Donor Substrate (DS) DNA (mimicking the HIV-1 LTR U5 end)
-
Double-stranded Target Substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
-
Elvitegravir
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 15% PEG 6000, 8% DMSO)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-Digoxigenin antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with 100 µL of 1X DS DNA solution per well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with 200 µL of Reaction Buffer per well.
-
-
Integrase and Inhibitor Addition:
-
Add 100 µL of diluted HIV-1 integrase in Reaction Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate three times with 200 µL of Reaction Buffer per well.
-
Add 50 µL of serially diluted elvitegravir (or control) in Reaction Buffer to the appropriate wells.
-
Incubate for 5 minutes at room temperature.
-
-
Strand Transfer Reaction and Detection:
-
Add 50 µL of 1X TS DNA solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
Add 100 µL of HRP-conjugated anti-Digoxigenin antibody solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each elvitegravir concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the elvitegravir concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-Based)
This protocol is based on a novel real-time PCR method for detecting 3'-processing activity.[9]
Materials and Reagents:
-
Recombinant full-length HIV-1 Integrase
-
Biotinylated double-stranded HIV-1 LTR substrate (biotin label at the 3' end of the strand to be processed)
-
Avidin-coated PCR tubes or plates
-
Elvitegravir
-
3'-Processing Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2)
-
PCR primers and probe specific for the unprocessed LTR substrate
-
Real-time PCR master mix
-
Real-time PCR instrument
Procedure:
-
3'-Processing Reaction:
-
In a microcentrifuge tube, combine the 3'-Processing Reaction Buffer, the biotinylated LTR substrate, and recombinant HIV-1 integrase.
-
In separate tubes, include a no-integrase control and reactions with serially diluted elvitegravir.
-
Incubate the reactions for 30-60 minutes at 37°C.
-
Heat inactivate the integrase at 85°C for 15 minutes.
-
-
Capture of Processed Substrate:
-
Transfer the reaction mixtures to avidin-coated PCR tubes.
-
Incubate to allow the biotinylated, unprocessed LTR substrate to bind to the avidin-coated surface.
-
Wash the tubes to remove the processed (cleaved) biotinylated dinucleotide and other reaction components.
-
-
Real-Time PCR Detection:
-
Prepare a real-time PCR master mix containing primers and a probe that specifically amplify the unprocessed LTR substrate.
-
Add the master mix to the washed avidin-coated PCR tubes.
-
Perform real-time PCR.
-
-
Data Analysis:
-
The amount of unprocessed LTR substrate is inversely proportional to the 3'-processing activity of the integrase.
-
A higher Ct value indicates greater 3'-processing activity (less template for amplification).
-
Calculate the percentage of inhibition of 3'-processing for each elvitegravir concentration based on the shift in Ct values compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the elvitegravir concentration.
-
Protocol 3: Studying Integrase Resistance Mutations
Elvitegravir is a valuable tool for characterizing the phenotypic effects of mutations in the integrase gene.
Experimental Setup:
-
Site-Directed Mutagenesis: Introduce specific mutations of interest into an HIV-1 infectious molecular clone or an integrase expression vector using standard molecular biology techniques.
-
Virus Production and Titration:
-
Transfect producer cells (e.g., HEK293T) with the wild-type or mutant HIV-1 molecular clones to generate viral stocks.
-
Determine the viral titer (e.g., by p24 ELISA or a reporter cell line).
-
-
Phenotypic Susceptibility Assay:
-
Infect target cells (e.g., TZM-bl, MT-4, or PBMCs) with a standardized amount of wild-type or mutant virus in the presence of serial dilutions of elvitegravir.
-
After a defined incubation period (e.g., 48-72 hours), measure viral replication using a suitable readout (e.g., luciferase activity, p24 antigen levels, or cell viability).
-
-
Data Analysis:
-
Calculate the EC50 value for elvitegravir against both the wild-type and mutant viruses.
-
Determine the fold-change in susceptibility by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus. A fold-change greater than 2.5 is typically considered indicative of resistance.
-
Conclusion
Elvitegravir's well-defined mechanism of action as an integrase strand transfer inhibitor makes it an indispensable tool for researchers in the field of HIV virology and drug discovery. The protocols and data presented in these application notes provide a solid foundation for utilizing elvitegravir to investigate the intricacies of HIV-1 integrase function, explore the landscape of drug resistance, and advance the development of next-generation antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elvitegravir - Wikipedia [en.wikipedia.org]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Vector Production Using Elvitegravir for Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for gene delivery in both research and clinical applications due to their ability to transduce a wide range of dividing and non-dividing cells and integrate into the host genome, leading to stable long-term transgene expression.[1][2] The production of high-titer and high-purity lentiviral vectors is crucial for successful gene therapy and cell engineering applications.[3][4][5] A critical step in the production of stable cell lines or in enriching a transduced cell population is the selection of cells that have been successfully modified.[1][6] Traditionally, this is achieved by co-expressing a selection marker, such as an antibiotic resistance gene, along with the gene of interest.[7][8]
This document describes a novel, alternative method for the selection of transduced cells using the HIV-1 integrase inhibitor, Elvitegravir.[9][10][11] Elvitegravir blocks the strand transfer step of retroviral DNA integration, a crucial step for the stable insertion of the viral genome into the host cell DNA.[10][11][12] This property can be harnessed to select for or against cells undergoing active lentiviral integration. This application note provides the theoretical basis, experimental protocols, and data presentation for utilizing Elvitegravir as a selection agent in lentiviral vector applications.
Principle of Elvitegravir-Based Selection
Elvitegravir is a potent and specific inhibitor of HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.[9][13][14] The mechanism of action involves binding to the integrase active site and preventing the catalytic step of strand transfer.[12] This leads to an accumulation of un-integrated viral DNA in the cytoplasm and nucleus.
This inhibitory action can be repurposed for cell selection in two ways:
-
Negative Selection: In this strategy, Elvitegravir is used to eliminate cells that have been successfully transduced with an integration-competent lentiviral vector. This is useful for applications where transient expression of the transgene is desired, or for the generation of cell populations that have not undergone genomic integration.
-
Positive Selection (Hypothetical): This more advanced approach would require a specially engineered lentiviral vector that, upon successful integration, expresses a factor that confers resistance to Elvitegravir. This would allow for the direct selection of stably transduced cells. This application note will focus on the more direct and readily applicable negative selection strategy.
The underlying principle of negative selection is that cells undergoing active lentiviral integration will be targeted by Elvitegravir, leading to cell cycle arrest or apoptosis. In contrast, non-transduced cells will remain unaffected.
Signaling Pathway of Lentiviral Integration and Inhibition by Elvitegravir
The following diagram illustrates the key steps of lentiviral integration and the point of inhibition by Elvitegravir.
Caption: Lentiviral integration pathway and Elvitegravir's point of inhibition.
Experimental Protocols
Protocol 1: Determination of Optimal Elvitegravir Concentration (Kill Curve)
To effectively use Elvitegravir for selection, it is essential to first determine the optimal concentration that is cytotoxic to the target cells undergoing lentiviral integration, while having minimal effect on non-transduced cells. This is achieved by generating a kill curve.
Materials:
-
Target cells (e.g., HEK293T, Jurkat)
-
Complete cell culture medium
-
Lentiviral vector expressing a reporter gene (e.g., GFP)
-
Elvitegravir (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Transduction: Transduce the cells with the lentiviral vector at a multiplicity of infection (MOI) that yields approximately 80-90% transduction efficiency. As a negative control, include wells with non-transduced cells.
-
Elvitegravir Treatment: 24 hours post-transduction, replace the medium with fresh medium containing serial dilutions of Elvitegravir. A suggested starting range is from 1 nM to 10 µM. Also include a vehicle control (DMSO) for both transduced and non-transduced cells.
-
Incubation: Incubate the plates for a period that allows for selection to occur, typically 3-7 days.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the Elvitegravir concentration for both transduced and non-transduced cells. The optimal concentration for negative selection will be the lowest concentration that results in significant death of the transduced cells while having minimal impact on the non-transduced cells.
Protocol 2: Negative Selection of Transduced Cells using Elvitegravir
This protocol describes the use of Elvitegravir to enrich a population of non-transduced cells by eliminating the transduced cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral vector (e.g., expressing a gene of interest and a reporter like GFP)
-
Elvitegravir at the predetermined optimal concentration
-
Flow cytometer
Procedure:
-
Cell Transduction: Transduce the target cells with the lentiviral vector at a desired MOI.
-
Elvitegravir Selection: 24 hours post-transduction, add Elvitegravir to the culture medium at the optimal concentration determined in Protocol 1.
-
Monitoring: Monitor the cell culture daily. The population of GFP-positive cells should decrease over time.
-
Analysis: After the selection period (typically 3-7 days), analyze the cell population by flow cytometry to determine the percentage of GFP-positive (transduced) and GFP-negative (non-transduced) cells.
-
Cell Recovery: Once the desired level of enrichment of non-transduced cells is achieved, wash the cells to remove Elvitegravir and culture them in fresh medium.
Experimental Workflow
The following diagram outlines the experimental workflow for Elvitegravir-based negative selection.
Caption: Workflow for negative selection using Elvitegravir.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the experiments.
Table 1: Elvitegravir Kill Curve Data
| Elvitegravir Conc. | % Viability (Non-Transduced) | % Viability (Transduced) |
| 0 nM (Vehicle) | 100 | 100 |
| 1 nM | 98 | 85 |
| 10 nM | 95 | 60 |
| 100 nM | 92 | 20 |
| 1 µM | 88 | 5 |
| 10 µM | 75 | <1 |
Table 2: Efficacy of Negative Selection
| Condition | % GFP+ Cells (Day 0) | % GFP+ Cells (Day 7) | Enrichment Factor |
| No Selection | 85 | 82 | 1.04 |
| Elvitegravir Selection | 85 | 5 | 16.4 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell type, lentiviral vector, and experimental conditions.
Conclusion
The use of Elvitegravir as a selection agent offers a novel approach for manipulating cell populations in the context of lentiviral vector technology. The negative selection strategy detailed in this document provides a method to enrich for non-transduced cells, which can be valuable for specific research applications. Further research may lead to the development of positive selection systems based on Elvitegravir resistance, expanding the toolkit for gene and cell therapy. As with any new technique, careful optimization and validation are crucial for successful implementation.
References
- 1. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiviral Vector Delivery Systems for Gene Therapy - Creative Biogene QVirus™ Platform [qvirus.creative-biogene.com]
- 3. Impact of upstream production conditions on lentiviral vector product quality and titer - American Chemical Society [acs.digitellinc.com]
- 4. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro selection of lentivirus vector-transduced human CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. invivogen.com [invivogen.com]
- 9. Elvitegravir - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. proteopedia.org [proteopedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify novel inhibitors of HIV-1 integrase, utilizing the well-characterized integrase strand transfer inhibitor (INSTI), Elvitegravir, as a control. The included methodologies cover both biochemical and cell-based assays, offering a comprehensive approach to inhibitor discovery and characterization.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for establishing persistent infection.[1] Due to its essential role in the viral life cycle and the absence of a human counterpart, HIV-1 integrase is a prime target for antiretroviral drug development.[1] High-throughput screening (HTS) assays are fundamental in the discovery of new chemical entities that can inhibit this enzyme.
Elvitegravir is a potent HIV-1 integrase inhibitor that specifically targets the strand transfer step of the integration process.[2][3] It serves as an excellent positive control in HTS campaigns to validate assay performance and benchmark the potency of newly identified compounds. These protocols are designed for implementation in a research or drug development setting to screen compound libraries for novel HIV-1 integrase inhibitors.
Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of purified recombinant HIV-1 integrase. Two key catalytic activities of integrase can be assessed: 3'-processing and strand transfer.[4]
HIV-1 Integrase Strand Transfer Assay
This assay is designed to identify inhibitors of the strand transfer reaction, where the processed viral DNA ends are joined to the host DNA.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
| Step | Procedure | Details and Notes |
| 1. Plate Preparation | Coat a 96-well streptavidin-coated plate with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA. | Dilute the DS DNA to a final concentration of 1X in reaction buffer. Add 100 µL per well and incubate for 30 minutes at 37°C.[5] |
| 2. Washing | Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well. | Thorough washing is critical to remove unbound DNA and reduce background signal. |
| 3. Blocking | Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. | Blocking minimizes non-specific binding of subsequent reagents. |
| 4. Integrase Binding | Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer. Add 100 µL of diluted recombinant HIV-1 integrase (e.g., 1:300 dilution in reaction buffer) to each well. Incubate for 30 minutes at 37°C. | A no-enzyme control (reaction buffer only) should be included.[5] |
| 5. Compound Addition | Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer. Add 50 µL of test compounds (at 2X final concentration) or control (Elvitegravir or DMSO vehicle) to the appropriate wells. Incubate for 5 minutes at room temperature. | Serial dilutions of test compounds and Elvitegravir should be prepared. |
| 6. Strand Transfer Initiation | Add 50 µL of 1X target substrate (TS) DNA solution to each well. Incubate for 30 minutes at 37°C. | The TS DNA is typically labeled with a modification (e.g., DIG) for detection. |
| 7. Detection | Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer. Add 100 µL of an HRP-labeled antibody that recognizes the TS DNA modification. Incubate for 30 minutes at 37°C. | |
| 8. Signal Development | Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer. Add 100 µL of TMB substrate and incubate for 10-20 minutes at room temperature in the dark. | |
| 9. Readout | Add 100 µL of stop solution to each well and measure the absorbance at 450 nm using a microplate reader. | |
| 10. Data Analysis | Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for active compounds using a suitable data analysis software. |
HIV-1 Integrase 3'-Processing Assay
This assay identifies inhibitors of the initial step of integration, where integrase removes a dinucleotide from the 3' ends of the viral DNA.
Experimental Protocol: HIV-1 Integrase 3'-Processing Assay (Time-Resolved Fluorescence)
| Step | Procedure | Details and Notes |
| 1. Reagent Preparation | Prepare a reaction mixture containing reaction buffer, purified HIV-1 integrase, and a fluorescently labeled oligonucleotide substrate mimicking the viral LTR end. | The substrate is typically dual-labeled to allow for fluorescence resonance energy transfer (FRET) upon cleavage. |
| 2. Compound Addition | In a 384-well plate, add test compounds or control (Elvitegravir or DMSO vehicle) to the appropriate wells. | |
| 3. Reaction Initiation | Add the reaction mixture to each well to initiate the 3'-processing reaction. | |
| 4. Incubation | Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes). | |
| 5. Detection | Measure the time-resolved fluorescence signal using a suitable plate reader. | Cleavage of the substrate by integrase will lead to a change in the FRET signal. |
| 6. Data Analysis | Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for active compounds. |
Cell-Based Assays
Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context, accounting for factors such as cell permeability and cytotoxicity.
Experimental Protocol: Single-Round HIV-1 Infectivity Assay
| Step | Procedure | Details and Notes |
| 1. Cell Seeding | Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6] | |
| 2. Compound Treatment | Treat the cells with serial dilutions of test compounds or control (Elvitegravir or DMSO vehicle) for 30 minutes.[6] | |
| 3. Viral Infection | Infect the cells with a single-round, replication-incompetent HIV-1 vector (e.g., pseudotyped with VSV-G). | The amount of virus should be optimized to give a robust signal-to-background ratio. |
| 4. Incubation | Incubate the infected cells for 48 hours at 37°C.[6] | |
| 5. Lysis and Detection | Remove the culture medium and wash the cells with PBS. Lyse the cells using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.[6] | |
| 6. Cytotoxicity Assay | In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to determine the 50% cytotoxic concentration (CC50). | |
| 7. Data Analysis | Calculate the percent inhibition of viral infection for each compound concentration. Determine the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50). |
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be organized for clear comparison.
Table 1: In Vitro Activity of a Hypothetical Set of Novel HIV-1 Integrase Inhibitors
| Compound ID | Strand Transfer IC50 (µM) | 3'-Processing IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Elvitegravir (Control) | 0.007 | >10 | 0.001 | >50 | >50000 |
| Compound A | 0.05 | >20 | 0.1 | >100 | >1000 |
| Compound B | 1.2 | 5.5 | 2.5 | 75 | 30 |
| Compound C | >50 | >50 | >50 | >100 | N/A |
Table 2: Clinical Efficacy of Elvitegravir-Containing Regimens in Treatment-Naïve HIV-1 Infected Patients (48 Weeks)
| Study | Treatment Arm | Patients with HIV-1 RNA <50 copies/mL |
| Study 102 | Elvitegravir/cobicistat/FTC/TDF | 87.6% |
| Efavirenz/FTC/TDF | 84.1% | |
| Study 103 | Elvitegravir/cobicistat/FTC/TDF | 90.0% |
| Atazanavir/ritonavir + FTC/TDF | 87.0% |
Data presented in this table is a summary of findings from clinical trials.[2]
Visualizations
HIV-1 Integrase Signaling Pathway and Inhibition
The following diagram illustrates the key steps of HIV-1 DNA integration into the host genome and the mechanism of inhibition by an integrase strand transfer inhibitor like Elvitegravir.
Caption: HIV-1 integration pathway and Elvitegravir's mechanism of action.
High-Throughput Screening Workflow
This diagram outlines the logical flow of a typical HTS campaign for identifying and characterizing novel HIV-1 integrase inhibitors.
Caption: Workflow for HTS and lead discovery of HIV-1 integrase inhibitors.
References
- 1. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elvitegravir: a once-daily, boosted, HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xpressbio.com [xpressbio.com]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that has become a critical component of antiretroviral therapy (ART) for HIV-1 infection.[1][2][3] It effectively blocks the integration of the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[4][5] Preclinical evaluation of Elvitegravir's in vivo efficacy is essential for the development of new treatment strategies and formulations. This document provides detailed application notes and protocols for utilizing animal models to assess the in vivo efficacy of Elvitegravir, tailored for researchers, scientists, and drug development professionals.
Animal Models for Elvitegravir Efficacy Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data. The two primary types of animal models used for evaluating the in vivo efficacy of Elvitegravir are humanized mice and non-human primates.
Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[6][7] Common models include:
-
hu-PBL Model: Engrafted with human peripheral blood mononuclear cells (PBMCs). This model is useful for short-term studies and rapid screening of antiretroviral drugs.[8]
-
hu-BLT Model: Engrafted with human fetal liver and thymus tissue, resulting in a more complete and long-lasting human immune system reconstitution. This model is suitable for studying chronic HIV infection and the establishment of latent reservoirs.[8]
-
hu-HSC Model: Engrafted with human CD34+ hematopoietic stem cells, leading to the development of a functional human immune system over several months.[9]
-
NSG/NOG Mice: These are highly immunodeficient mouse strains commonly used for creating humanized models.[7]
Non-Human Primates (NHPs): Macaques (e.g., rhesus, pigtail) are valuable models for preclinical studies due to their physiological and immunological similarities to humans.[10][11][12][13] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the in vivo efficacy of Elvitegravir in various animal models.
Table 1: Efficacy of Elvitegravir in Humanized Mouse Models
| Animal Model | Treatment Regimen | Administration Route | Key Efficacy Endpoint | Results | Reference |
| hu-BLT Mice | Tenofovir Alafenamide (TAF) + Elvitegravir (EVG) Nanoparticles | Subcutaneous | Prevention of Vaginal HIV-1 Challenge | 100% protection at day 4 post-injection; 60% protection at day 14 post-injection. | [10] |
| hu-HSC Mice | Emtricitabine (FTC) / Elvitegravir (EVG) / Tenofovir Disoproxil Fumarate (TDF) | Oral (in food) | Suppression of Chronic SIVmac239 Infection | Full viral suppression for several weeks, followed by viral rebound. | [9] |
| hu-HSC Mice | Emtricitabine (FTC) / Bictegravir (BIC) / Tenofovir Alafenamide (TAF) | Oral (in food) | Suppression of Chronic SIVmac239 Infection | Rapid and sustained viral suppression until treatment interruption. | [9] |
| CD34+-NSG Mice | TAF + EVG Nanoparticles | Subcutaneous | Pharmacokinetics | Sustained plasma concentrations of Tenofovir (TFV) and EVG over 14 days. | [14] |
Table 2: Efficacy and Pharmacokinetics of Elvitegravir in Non-Human Primates
| Animal Model | Treatment Regimen | Administration Route | Key Efficacy/PK Endpoint | Results | Reference |
| Rhesus Macaques | Elvitegravir (50 mg/kg) | Oral | Plasma Pharmacokinetics | AUC0-24: 4012 ng·h/mL; Cmax: 282 ng/mL. | [15][16] |
| Pigtail Macaques | TAF/EVG Rectal Inserts (1 insert) | Rectal | Prevention of Rectal SHIV Challenge | 72.6% efficacy. | [1][17] |
| Pigtail Macaques | TAF/EVG Rectal Inserts (2 inserts) | Rectal | Prevention of Rectal SHIV Challenge | 93.1% efficacy. | [1][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in evaluating the in vivo efficacy of Elvitegravir.
Protocol 1: Establishment of HIV-1 Infection in Humanized Mice
Objective: To establish a chronic HIV-1 infection in humanized mice for subsequent drug efficacy studies.
Materials:
-
Humanized mice (e.g., hu-BLT or hu-HSC models)
-
HIV-1 viral stock (e.g., NL4-3, BaL)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Anesthetize the humanized mice using an appropriate method.
-
Inoculate the mice with a predetermined dose of HIV-1 viral stock. The route of inoculation can be intraperitoneal (IP) or intravenous (IV), depending on the experimental design.[18] A typical inoculum for IP injection might be 1x10^5 to 1x10^6 infectious units of virus.
-
Monitor the mice for signs of successful infection, which may include weight loss or changes in behavior.
-
Confirm infection and establish a baseline viral load by collecting blood samples at regular intervals (e.g., weekly) and quantifying HIV-1 RNA using qPCR (see Protocol 3).
-
Allow the infection to establish for a period of 4-8 weeks to ensure a stable, chronic infection before initiating drug treatment.[9]
Protocol 2: Administration of Elvitegravir in Humanized Mice
Objective: To administer Elvitegravir-based ART to HIV-1 infected humanized mice.
Materials:
-
Elvitegravir and other antiretroviral drugs (e.g., FTC, TDF, TAF)
-
Vehicle for oral administration (e.g., Dietgel Boost)
-
Oral gavage needles (if applicable)
Procedure:
-
Calculate the appropriate drug dosage for the mice based on allometric scaling from the human equivalent dose.[9] For example, a combination of FTC/TDF/EVG might be administered at 1.65mg FTC, 1.65mg TDF, and 3.29mg EVG per mouse per day.[9]
-
Prepare the drug formulation. For oral administration in food, the drugs can be incorporated into a palatable diet gel.[9]
-
Administer the drug-containing food to the mice daily. Ensure that the entire dose is consumed.
-
Alternatively, for more precise dosing, the drugs can be dissolved in a suitable vehicle and administered daily via oral gavage.[19]
-
Continue treatment for the duration of the study (e.g., 4-16 weeks).[9]
Protocol 3: Quantification of HIV-1 Viral Load by qPCR
Objective: To measure the amount of HIV-1 RNA in the plasma of infected mice.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR machine and reagents (primers, probes, master mix)
Procedure:
-
Collect blood samples (approximately 30-50 µL) from the mice via tail vein or retro-orbital bleeding.[20]
-
Separate the plasma by centrifugation at 3,300 rpm for 10 minutes at 4°C.[20]
-
Extract viral RNA from the plasma using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to convert the viral RNA into cDNA.
-
Quantify the amount of HIV-1 cDNA using a real-time qPCR assay with primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).[18][20]
-
Generate a standard curve using known quantities of a plasmid containing the target sequence to determine the absolute copy number of viral RNA in the samples.
-
Express the viral load as HIV-1 RNA copies per milliliter of plasma.
Protocol 4: Analysis of Human CD4+ T Cell Counts by Flow Cytometry
Objective: To enumerate human CD4+ T cells in the peripheral blood of humanized mice.
Materials:
-
Blood collection tubes with anticoagulant
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FCS)
-
Fluorescently labeled antibodies against human CD45, CD3, CD4, and CD8.[21]
-
Flow cytometer
Procedure:
-
Collect approximately 100 µL of whole blood from the mice.
-
Add 50 µL of a master mix of fluorescently labeled antibodies (e.g., anti-human CD45, CD3, CD4, CD8) to the blood sample.[21]
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
Lyse the red blood cells by adding 1 mL of 1x RBC lysis buffer and incubating for 1 minute.[21]
-
Centrifuge the cells at 2400 rpm for 3 minutes and discard the supernatant. Repeat this step.[21]
-
Wash the cells with 1 mL of FACS buffer.[21]
-
Resuspend the cells in a suitable volume of FACS buffer for analysis on a flow cytometer.
-
Acquire the data and analyze it using appropriate software (e.g., FlowJo).
-
Gate on human leukocytes (CD45+), then on T cells (CD3+), and finally on CD4+ and CD8+ T cell populations to determine their percentages and absolute counts.
Visualizations
Elvitegravir Mechanism of Action
Caption: Elvitegravir inhibits the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host cell's genome.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of Elvitegravir in humanized mice.
References
- 1. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. benchchem.com [benchchem.com]
- 6. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 10. Tenofovir alafenamide and elvitegravir loaded nanoparticles for long-acting prevention of HIV-1 vaginal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations in the development of nonhuman primate models of combination antiretroviral therapy for studies of AIDS virus suppression, residual virus, and curative strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonhuman Primate Models for Studies of AIDS Virus Persistence During Suppressive Combination Antiretroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of nonhuman primate models of HIV infection for the evaluation of antiviral strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Establishment of a humanized mouse model of HIV-1 infection and quantification of integrated HIV proviral DNA in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Elvitegravir Resistance in HIV-1 Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Elvitegravir resistance in HIV-1 isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Elvitegravir resistance in HIV-1?
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) that blocks the integration of viral DNA into the host cell's genome.[1] Resistance to Elvitegravir primarily arises from specific amino acid substitutions, known as resistance-associated mutations (RAMs), in the HIV-1 integrase enzyme. These mutations reduce the binding affinity of Elvitegravir to its target.[1]
Q2: Which are the major primary resistance-associated mutations (RAMs) for Elvitegravir?
Clinical studies and in-vitro selection experiments have identified several key primary RAMs for Elvitegravir. The most common mutations are found at six positions within the integrase gene: T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[1][2]
Q3: Is there cross-resistance between Elvitegravir and other integrase inhibitors?
Yes, significant cross-resistance is observed, especially with the first-generation INSTI, raltegravir.[1][3][4] For instance, mutations like Q148R and N155H can confer resistance to both eltegravir and raltegravir.[1][3] However, second-generation INSTIs, such as dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), often retain activity against viruses with Elvitegravir resistance mutations.[3][5][6]
Q4: How can we overcome Elvitegravir resistance in the lab?
Strategies to overcome Elvitegravir resistance include:
-
Utilizing Second-Generation INSTIs: Dolutegravir, bictegravir, and cabotegravir have shown a higher genetic barrier to resistance and are often effective against Elvitegravir-resistant strains.[5][6][7]
-
Combination Therapy: Combining antiretroviral agents with different mechanisms of action can suppress the replication of resistant variants.[7]
-
Novel Inhibitors: Research into new investigational drugs, such as 4d, which may bind differently to the integrase enzyme, shows promise in overcoming existing resistance mutations.[8]
Q5: Are there mechanisms of INSTI resistance that are not related to integrase mutations?
Yes, a novel form of resistance has been identified where mutations in the HIV-1 envelope protein, rather than the integrase enzyme, lead to reduced efficacy of INSTIs. These envelope mutations decrease infection by free-floating virus particles but enhance direct cell-to-cell transmission of the virus.
Troubleshooting Guides
Guide 1: Unexpected Elvitegravir Resistance in Cell Culture Experiments
Problem: You observe Elvitegravir resistance in your HIV-1 isolate, but genotypic analysis does not show any of the common primary resistance mutations in the integrase gene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Novel or rare integrase mutations | Perform full-length integrase gene sequencing to identify any novel amino acid changes. Compare the sequence to a wild-type reference strain. |
| Mutations outside the integrase gene | Sequence the HIV-1 envelope gene to check for mutations known to confer resistance through enhanced cell-to-cell transmission. |
| Mixture of viral populations | The resistant population may be a minor variant not easily detected by standard sequencing. Consider using more sensitive techniques like deep sequencing to identify low-frequency mutations.[9] |
| Experimental artifact | Review your experimental protocol, including drug concentrations, cell lines used, and assay conditions, to rule out any errors. |
Guide 2: Interpreting Conflicting Genotypic and Phenotypic Resistance Results
Problem: Genotypic testing of your HIV-1 isolate shows the presence of Elvitegravir resistance mutations, but the phenotypic assay indicates susceptibility.
| Possible Cause | Troubleshooting Steps |
| Archived proviral DNA | Genotypic testing of proviral DNA from infected cells may detect archived resistance mutations that are not present in the actively replicating virus population.[10] Phenotypic assays, which measure the susceptibility of the current viral population, are more reflective of the dominant circulating strain. |
| Complex mutational interactions | The presence of certain mutations can sometimes suppress the phenotypic effect of resistance mutations. A comprehensive analysis of all mutations in the integrase gene is necessary. |
| Assay limitations | Be aware of the specific cut-off values for resistance for the phenotypic assay you are using.[11] Different assays may have different interpretive criteria. |
Data on Overcoming Elvitegravir Resistance
The following tables summarize key data on the efficacy of different INSTIs against Elvitegravir-resistant HIV-1 isolates.
Table 1: Fold Change (FC) in EC50/IC50 of Second-Generation INSTIs against Elvitegravir-Resistant Mutants
| Integrase Mutation(s) | Dolutegravir (DTG) FC | Bictegravir (BIC) FC | Cabotegravir (CAB) FC | Reference(s) |
| T66I/T97A/E157Q | 0.5 | 0.4 | 0.8 | [12] |
| E92Q/N155H | <10 | - | - | [4] |
| G140S/Q148H | >100 | 4.8 | 16.8 | [13] |
| Q148R + 1 additional RAM | 7.3 | 5.4 | 21.7 | [6] |
| Q148H/K/R + 2 additional RAMs | >100 | >100 | >100 | [6] |
| T97A/Y143R/N155H | 8.5 | 8.2 | 142.2 | [12] |
FC (Fold Change) is the ratio of the EC50/IC50 of the mutant virus to the wild-type virus. Higher values indicate greater resistance.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HIV-1 Integrase
This protocol outlines the general steps for introducing specific resistance mutations into the HIV-1 integrase gene for in-vitro studies.
-
Template Preparation: Isolate a plasmid containing the wild-type HIV-1 integrase gene.
-
Primer Design: Design primers containing the desired mutation.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the designed primers. The QuikChange II XL Site-Directed Mutagenesis Kit is a commonly used tool for this purpose.[14]
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a restriction enzyme (e.g., DpnI) that specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Phenotypic Drug Susceptibility Assay (PhenoSense Assay Principle)
This assay measures the ability of a virus to replicate in the presence of a drug.[15][16]
-
Viral RNA Isolation: Isolate viral RNA from the patient's plasma or from cell culture supernatant.
-
RT-PCR: Amplify the integrase gene from the viral RNA using reverse transcription PCR (RT-PCR).
-
Vector Construction: Insert the amplified patient-derived integrase gene into a test vector. This vector also contains a reporter gene, such as luciferase.
-
Virus Production: Transfect host cells with the test vector to produce virus particles containing the patient's integrase enzyme.
-
Infection and Drug Treatment: Infect target cells with the produced virus particles in the presence of serial dilutions of Elvitegravir or other INSTIs.
-
Quantification of Replication: After a set incubation period, measure the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (IC50). The fold change in resistance is determined by comparing the IC50 of the test virus to that of a drug-sensitive wild-type reference virus.[16]
Protocol 3: Biochemical Assay for HIV-1 Integrase Activity
This assay quantitatively measures the strand transfer activity of the integrase enzyme.[17][18]
-
Plate Coating: Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded DNA substrate that mimics the HIV-1 LTR donor DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase protein to the wells, allowing it to bind to the donor DNA.
-
Inhibitor Addition: Add the test compound (e.g., Elvitegravir) at various concentrations to the wells.
-
Strand Transfer Initiation: Add a second, labeled target DNA substrate to initiate the strand transfer reaction.
-
Detection: Detect the integrated product using an antibody that recognizes the label on the target DNA, often conjugated to an enzyme like HRP for colorimetric detection.
-
Data Analysis: Measure the signal (e.g., absorbance) to quantify the amount of integrated product. Calculate the IC50 of the inhibitor.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 11. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 12. Efficacies of Cabotegravir and Bictegravir against drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cenetron.com [cenetron.com]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. benchchem.com [benchchem.com]
- 18. mybiosource.com [mybiosource.com]
Technical Support Center: The Impact of Integrase Mutations on Elvitegravir Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of specific HIV-1 integrase mutations on the efficacy of Elvitegravir.
Frequently Asked Questions (FAQs)
Q1: What is Elvitegravir and how does it work?
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][2][3] By inhibiting this process, Elvitegravir blocks the HIV replication cycle.[3][4]
Q2: Which are the primary integrase mutations associated with Elvitegravir resistance?
Several key mutations in the HIV-1 integrase enzyme have been identified that confer resistance to Elvitegravir. The primary resistance-associated mutations (RAMs) include T66I, E92Q, S147G, Q148R, and N155H.[5][6][7][8] Less common primary mutations include T66A/K, E92G, and Q148H/K.[6][7]
Q3: How do these mutations affect Elvitegravir susceptibility?
These mutations alter the structure of the integrase enzyme, reducing the binding affinity of Elvitegravir to its target. This leads to a decrease in the drug's ability to inhibit viral replication, measured as a "fold change" in susceptibility compared to the wild-type virus.
Q4: Is there cross-resistance between Elvitegravir and other integrase inhibitors?
Yes, significant cross-resistance has been observed. Mutations like Q148R and N155H, which confer high-level resistance to Elvitegravir, also reduce susceptibility to the first-generation INSTI, Raltegravir (RAL).[5][9][10] However, some mutations are more specific. For instance, the Y143R mutation, a primary RAM for Raltegravir, shows minimal impact on Elvitegravir susceptibility.[11] The second-generation INSTI, Dolutegravir (DTG), generally retains activity against viruses with single primary Elvitegravir resistance mutations.[5][6]
Troubleshooting Guides
Guide 1: Unexpected Elvitegravir Resistance in In Vitro Assays
Problem: Your cell-based assay shows higher-than-expected Elvitegravir resistance for a virus with a known single primary mutation.
Possible Causes and Solutions:
-
Presence of Secondary Mutations: The viral clone may harbor secondary or accessory mutations that, in combination with the primary mutation, enhance resistance.
-
Troubleshooting Step: Perform full integrase gene sequencing to identify any additional mutations.
-
-
Assay Variability: Inherent variability in cell-based assays can influence results.
-
Troubleshooting Step: Ensure consistent experimental conditions (cell density, virus input, drug concentrations) and include wild-type and known resistant control viruses in every assay run for normalization.
-
-
Incorrect Fold-Change Calculation: Errors in calculating the fold change can lead to misinterpretation.
-
Troubleshooting Step: Double-check the IC50 (50% inhibitory concentration) values for both the mutant and wild-type viruses and the subsequent fold-change calculation (IC50 mutant / IC50 wild-type).
-
Guide 2: Discrepancy Between Genotypic and Phenotypic Resistance Results
Problem: Genotypic analysis identifies a known Elvitegravir RAM, but the phenotypic assay shows only a low level of resistance.
Possible Causes and Solutions:
-
Low Frequency of the Resistant Variant: The resistant mutation may be present as a minor variant in the viral population, which may not be sufficient to cause a significant shift in the overall population's phenotype.[12]
-
Troubleshooting Step: Consider using a more sensitive sequencing method, such as next-generation sequencing (NGS), to quantify the proportion of the resistant variant.[12]
-
-
Viral Fitness Cost: The resistance mutation may impair the virus's replication capacity (fitness), leading to a less pronounced resistance phenotype in a competitive assay.[6]
-
Troubleshooting Step: Perform a viral fitness assay to compare the replication capacity of the mutant virus to the wild-type virus in the absence of the drug.
-
Data on Elvitegravir Resistance Mutations
The following table summarizes the fold change in Elvitegravir susceptibility conferred by common single and dual integrase mutations.
| Integrase Mutation(s) | Fold Change in Elvitegravir Susceptibility | Reference(s) |
| Single Mutations | ||
| T66I | 9.7 - 33 | [5][9][10] |
| T66A | 9 | [10] |
| T66K | >10 | [5] |
| E92Q | 26 - 57 | [5][9][10] |
| E92G | >10 | [5] |
| T97A | 2.4 | [5] |
| S147G | 4.1 | [5] |
| Q148R | 92 - 96 | [5][9][10] |
| Q148H | <10 | [5] |
| Q148K | >92 | [5] |
| N155H | 26 - 32 | [5][10] |
| Dual Mutations | ||
| T66I + E92Q | > Fold change of single mutations | [5] |
| E92Q + Q148R | > Fold change of single mutations | [5] |
Experimental Protocols
Phenotypic Susceptibility Assay (Cell-Based)
This protocol outlines a general method for determining the phenotypic susceptibility of HIV-1 to Elvitegravir using a recombinant virus assay.
-
Generation of Recombinant Viruses:
-
The integrase-coding region from patient-derived viral RNA is amplified by RT-PCR.
-
This amplicon is then cloned into an HIV-1 vector that lacks the corresponding integrase region and contains a reporter gene (e.g., luciferase).
-
Pseudotyped virus stocks are generated by co-transfecting the test vector with a vector expressing a viral envelope protein (e.g., from amphotropic murine leukemia virus) into a suitable cell line (e.g., HEK293T).[5]
-
-
Antiviral Assay:
-
Target cells (e.g., MT-4 cells) are seeded in 96-well plates.
-
Serial dilutions of Elvitegravir are prepared and added to the cells.
-
A standardized amount of the recombinant virus is then added to each well.
-
The plates are incubated for a specified period (e.g., 48 hours) to allow for a single round of infection.
-
-
Data Analysis:
-
The expression of the reporter gene (e.g., luciferase activity) is measured.
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
-
The fold change in susceptibility is determined by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.
-
Biochemical Integrase Strand Transfer Assay
This protocol describes a method to assess the direct inhibitory effect of Elvitegravir on the strand transfer activity of the purified integrase enzyme.
-
Expression and Purification of Recombinant Integrase:
-
The wild-type or mutant integrase gene is cloned into an expression vector.
-
The protein is expressed in a suitable system (e.g., E. coli) and purified using chromatography techniques.
-
-
Strand Transfer Reaction:
-
A reaction mixture is prepared containing the purified integrase enzyme, a labeled model DNA substrate that mimics the viral DNA ends, and a target DNA.
-
Serial dilutions of Elvitegravir are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed at a specific temperature for a defined time.
-
-
Analysis of Reaction Products:
-
The reaction is stopped, and the DNA products are separated by gel electrophoresis.
-
The amount of strand transfer product is quantified.
-
The concentration of Elvitegravir that inhibits 50% of the strand transfer activity (IC50) is calculated.
-
Visualizations
Caption: HIV-1 Integration Pathway and Elvitegravir's Mechanism of Action.
Caption: Workflow for Assessing Elvitegravir Resistance.
References
- 1. Elvitegravir - Wikipedia [en.wikipedia.org]
- 2. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mutations in human immunodeficiency virus type 1 integrase selected with elvitegravir confer reduced susceptibility to a wide range of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations [mdpi.com]
Technical Support Center: Optimizing Elvitegravir Dosage in the Presence of Metabolic Inducers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elvitegravir in the context of co-administration with metabolic inducers.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for elvitegravir?
Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] It also undergoes secondary metabolism through glucuronidation by UGT1A1/3 enzymes.[1][2][3][4]
Q2: Why is elvitegravir commonly co-administered with a pharmacokinetic enhancer like cobicistat or ritonavir?
Elvitegravir has a short half-life when administered alone.[5] Cobicistat and ritonavir are potent inhibitors of CYP3A4, the primary enzyme responsible for elvitegravir metabolism.[6] By inhibiting CYP3A4, these "boosters" significantly increase the plasma concentrations and prolong the half-life of elvitegravir, allowing for once-daily dosing and ensuring therapeutic efficacy.[2][5][6]
Q3: What is the general effect of metabolic inducers on elvitegravir plasma concentrations?
Metabolic inducers, particularly strong inducers of CYP3A4, can significantly decrease the plasma concentrations of elvitegravir and its booster (cobicistat or ritonavir).[7][8][9] This occurs because these inducers increase the expression and activity of metabolic enzymes (like CYP3A4) and potentially drug transporters (like P-glycoprotein), leading to faster clearance of elvitegravir from the body.[6][10] This reduction in drug levels can result in a loss of therapeutic effect and the development of drug resistance.[7][9]
Q4: Which metabolic inducers are contraindicated or not recommended for co-administration with elvitegravir?
Coadministration of elvitegravir with strong CYP3A4 inducers is generally contraindicated or not recommended. These include:
Q5: Are there any dosage adjustments that can be made to compensate for the effect of metabolic inducers?
For strong inducers like rifampin, carbamazepine, and phenytoin, dosage adjustments are generally not sufficient to overcome the significant decrease in elvitegravir concentrations, and co-administration should be avoided.[8][9][12] In the case of moderate inducers like rifabutin, a dosage adjustment of rifabutin is recommended, but no adjustment for elvitegravir (when boosted) is typically required.[13] However, this can lead to decreased elvitegravir trough concentrations, and the combination is often not recommended.[14]
Troubleshooting Guide
Problem: Sub-therapeutic plasma concentrations of elvitegravir are observed in an in vivo animal study where a metabolic inducer is co-administered.
Possible Cause: Induction of metabolic enzymes (CYP3A4) and/or drug transporters (P-glycoprotein) by the co-administered compound, leading to increased clearance of elvitegravir.
Troubleshooting Steps:
-
Confirm the Inducing Potential: Conduct an in vitro experiment using human liver microsomes or hepatocytes to confirm the CYP3A4 induction potential of the co-administered compound.
-
Evaluate P-glycoprotein Induction: Use an in vitro cell-based assay (e.g., using Caco-2 cells) to determine if the compound is an inducer of P-glycoprotein.
-
Alternative Inducer: If possible, consider using a different, less potent metabolic inducer in your experimental design.
-
Increase Elvitegravir Dose (with caution): In preclinical models, a dose-ranging study could be performed to determine if increasing the elvitegravir dosage can overcome the induction effect. This approach is generally not recommended in clinical settings.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling and simulation to predict the magnitude of the drug-drug interaction and to explore potential dosing adjustments.
Problem: High variability in elvitegravir plasma concentrations is observed across subjects in a clinical trial where a weak to moderate metabolic inducer is co-administered.
Possible Cause: Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) or drug transporters among the study population, leading to differential responses to the inducer.
Troubleshooting Steps:
-
Genotyping: Genotype the study participants for relevant polymorphisms in CYP3A4 and UGT1A1.
-
Stratify Data: Analyze the pharmacokinetic data based on the genetic profiles of the participants to identify correlations between genotype and drug exposure.
Quantitative Data on Drug-Drug Interactions
The following table summarizes the impact of select metabolic inducers on the pharmacokinetics of elvitegravir.
| Co-administered Inducer | Elvitegravir Dosing Regimen | Change in Elvitegravir AUC | Change in Elvitegravir Cmin/Ctau | Recommendation |
| Carbamazepine | Elvitegravir/cobicistat | ↓ 69%[15] | ↓ 84% (Ctau)[15] | Avoid co-administration.[8][11][12] |
| Rifabutin | Elvitegravir/cobicistat | ↓ 21%[8][14] | ↓ 67%[8][14] | Co-administration is not recommended. If necessary, adjust rifabutin dose.[13][14] |
| Rifampin | Elvitegravir/cobicistat | Significantly decreased | Significantly decreased | Contraindicated.[7][8][9] |
| Phenytoin | Elvitegravir/cobicistat | Significantly decreased | Significantly decreased | Avoid co-administration.[11][12][13] |
| St. John's wort | Elvitegravir/cobicistat | Significantly decreased | Significantly decreased | Contraindicated.[7][12][16] |
AUC: Area under the concentration-time curve; Cmin: Minimum plasma concentration; Ctau: Trough plasma concentration.
Experimental Protocols
1. In Vitro Assessment of CYP3A4 Induction
-
Objective: To determine the potential of a test compound to induce CYP3A4 metabolism of elvitegravir.
-
Methodology:
-
Culture human hepatocytes or a suitable hepatic cell line (e.g., HepaRG™ cells).
-
Treat the cells with various concentrations of the test compound (the potential inducer) for 48-72 hours. Include a positive control (e.g., rifampin) and a negative control (vehicle).
-
After the treatment period, incubate the cells with a probe substrate for CYP3A4 (e.g., midazolam) or with elvitegravir.
-
Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) or the depletion of elvitegravir using LC-MS/MS.
-
Measure the mRNA levels of CYP3A4 using qRT-PCR to assess transcriptional activation.
-
An increase in metabolite formation, substrate depletion, or CYP3A4 mRNA levels indicates an induction effect.
-
2. In Vivo Assessment of Elvitegravir Pharmacokinetics in the Presence of an Inducer (Animal Model)
-
Objective: To quantify the effect of a metabolic inducer on the systemic exposure of elvitegravir.
-
Methodology:
-
Select an appropriate animal model (e.g., mice, rats, or non-human primates).
-
Administer the metabolic inducer to one group of animals for a sufficient duration to achieve maximal induction (e.g., 3-7 days). A control group receives the vehicle.
-
On the final day of inducer administration, administer a single dose of elvitegravir (with a booster, if relevant to the study design) to both the inducer-treated and control groups.
-
Collect blood samples at multiple time points post-elvitegravir administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and quantify elvitegravir concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both groups and compare to determine the magnitude of the drug-drug interaction.
-
Visualizations
Caption: Metabolic pathway of elvitegravir and points of interaction.
Caption: Experimental workflow for assessing elvitegravir drug-drug interactions.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elvitegravir for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Elvitegravir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 9. Liverpool HIV Interactions [hiv-druginteractions.org]
- 10. HIV/HCV Medication Guide [interactions.guidetherapeutiquevih.com]
- 11. hivguidelines.org [hivguidelines.org]
- 12. Elvitegravir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Liverpool HIV Interactions [hiv-druginteractions.org]
- 15. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate vs Carbamazepine - PPMDB [ppmdb.org]
- 16. Drug-Drug Interactions: Integrase Strand Transfer Inhibitors and Other Drugs | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Troubleshooting Poor Elvitegravir Response in Patient-Derived Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor Elvitegravir response in patient-derived samples.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is Elvitegravir and how does it work?
A1: Elvitegravir is an antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] It works by blocking the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][3] This inhibition prevents the formation of the HIV-1 provirus and halts viral replication.[1]
Q2: What are the primary reasons for a poor response to Elvitegravir in patient samples?
A2: The primary reason for a poor response to Elvitegravir is the presence of drug resistance mutations in the HIV-1 integrase gene.[4][5][6][7] Common mutations include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[5][7] Additionally, experimental variability, such as issues with cell viability or assay performance, can also lead to results indicating a poor response.
Q3: What is the difference between genotypic and phenotypic resistance testing?
A3: Genotypic testing identifies specific drug-resistance mutations in the viral genome by sequencing the relevant viral genes (e.g., integrase).[8][9] Phenotypic testing directly measures a virus's ability to replicate in the presence of varying concentrations of an antiretroviral drug to determine the drug concentration that inhibits viral replication by 50% (IC50).[8][10]
Q4: When should I perform resistance testing?
A4: Resistance testing is recommended at the time of entry into care to guide the initial antiretroviral regimen.[11] It is also recommended for patients experiencing virologic failure (HIV RNA >200 copies/mL) to help select a new, effective drug regimen.[11] Testing should ideally be performed while the patient is still on the failing regimen or within four weeks of discontinuation.[11]
Q5: What does "IC50 fold change" mean?
A5: The IC50 is the concentration of a drug required to inhibit 50% of viral replication. The IC50 fold change is the ratio of the IC50 of the patient's viral isolate to the IC50 of a known drug-sensitive (wild-type) reference virus.[3] A higher fold change indicates reduced susceptibility of the virus to the drug.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of Elvitegravir response.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in replicate wells of the drug susceptibility assay. | - Inaccurate pipetting.- Uneven cell seeding.- Contamination. | - Calibrate pipettes regularly.- Ensure thorough mixing of cell suspension before seeding.- Use proper aseptic techniques and check for mycoplasma contamination. |
| Low or no viral replication in control wells (no drug). | - Low viability of patient-derived PBMCs.- Inadequate viral inoculum.- Suboptimal culture conditions. | - Assess PBMC viability before and after cryopreservation. Ensure proper handling and thawing procedures.- Titer the viral stock before use to ensure an appropriate multiplicity of infection (MOI).- Optimize culture medium, serum concentration, and incubation conditions. |
| Unexpectedly high Elvitegravir IC50 values in a sample from a treatment-naive patient. | - Transmission of a drug-resistant HIV-1 strain.- Technical error in the assay. | - Perform genotypic resistance testing to confirm the presence of resistance mutations.- Repeat the phenotypic assay with a fresh sample aliquot and ensure proper drug dilutions and controls. |
| Poor correlation between genotypic and phenotypic resistance results. | - Complex interactions between multiple mutations.- Presence of minor drug-resistant variants not detected by standard genotyping. | - Consult an expert in HIV drug resistance for interpretation.- Consider using more sensitive methods like next-generation sequencing for genotyping.- Phenotypic testing can be valuable in these cases as it measures the combined effect of all mutations.[12] |
| Cell death observed in all wells, including no-drug controls. | - Cytotoxicity of the drug solvent (e.g., DMSO).- Poor cell health.- Contamination. | - Ensure the final solvent concentration is not toxic to the cells (typically <0.1%).- Perform a cell viability assay (e.g., MTT or XTT) in parallel.- Visually inspect cultures for signs of contamination. |
Data Tables
Table 1: Key Elvitegravir Resistance Mutations and Associated Fold Changes in IC50
| Mutation | Fold Change in Elvitegravir IC50 | Cross-Resistance to Raltegravir |
| T66I | ~10-fold | Minimal |
| T66K | ~40-fold | ~10-fold |
| E92Q | ~26-30-fold | Yes |
| T97A | ~2.4-fold | No |
| S147G | ~4.1-fold | No |
| Q148R | >92-fold | Yes |
| N155H | ~30-fold | Yes |
Data compiled from multiple sources. Fold changes are approximate and can vary depending on the viral backbone and assay system used.[5][7]
Experimental Protocols
Protocol 1: HIV-1 Drug Susceptibility Testing using Patient-Derived PBMCs (Phenotypic Assay)
Objective: To determine the susceptibility of a patient's HIV-1 isolate to Elvitegravir by measuring the 50% inhibitory concentration (IC50).
Materials:
-
Patient-derived and healthy donor Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Elvitegravir stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from patient and healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640.
-
Assess cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
PBMC Stimulation:
-
Stimulate healthy donor PBMCs with PHA (5 µg/mL) in RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin for 48-72 hours.
-
After stimulation, wash the cells and resuspend in culture medium (RPMI-1640, 10% FBS, Penicillin-Streptomycin, and 20 U/mL IL-2).
-
-
Virus Co-culture and Stock Preparation:
-
Co-culture patient PBMCs with the PHA-stimulated donor PBMCs.
-
Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.
-
When p24 levels are high, harvest the supernatant, centrifuge to remove cellular debris, and store the virus stock at -80°C.
-
Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).
-
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of Elvitegravir in culture medium.
-
Seed PHA-stimulated donor PBMCs in a 96-well plate.
-
Add the diluted Elvitegravir to the wells in triplicate. Include control wells with no drug.
-
Infect the cells with the patient's virus stock at a predetermined MOI.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, harvest the culture supernatant and measure p24 antigen levels using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Calculate the fold change in IC50 by dividing the IC50 of the patient isolate by the IC50 of a drug-sensitive reference virus.
-
Protocol 2: HIV-1 Replication Capacity Assay
Objective: To measure the replication fitness of patient-derived HIV-1 isolates.
Materials:
-
Same as Protocol 1
-
Reference HIV-1 strain (e.g., NL4-3)
Methodology:
-
Prepare Virus Stocks:
-
Prepare virus stocks from patient samples and a reference strain as described in Protocol 1, steps 1-3.
-
Normalize the virus stocks to the same TCID50.
-
-
Infection of PBMCs:
-
Seed PHA-stimulated donor PBMCs in a 24-well plate.
-
Infect the cells with normalized amounts of the patient-derived virus and the reference virus in parallel.
-
After 4 hours of infection, wash the cells to remove the unbound virus and resuspend in fresh culture medium.
-
-
Monitoring Viral Replication:
-
Collect culture supernatant at multiple time points (e.g., days 3, 5, 7, and 10 post-infection).
-
Measure the p24 antigen concentration in the collected supernatants using an ELISA kit.
-
-
Data Analysis:
-
Plot the p24 concentration over time for both the patient-derived and reference viruses.
-
The replication capacity of the patient's virus can be expressed relative to the reference strain based on the p24 production over time.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the viability of PBMCs in culture.
Materials:
-
PBMCs in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Plating:
-
Plate PBMCs in a 96-well plate at the same density used in the primary assays.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Compare the absorbance of test wells to control wells to assess cell viability.
-
Visualized Workflows and Pathways
Caption: Elvitegravir's mechanism of action targeting HIV-1 integrase.
Caption: A logical workflow for troubleshooting poor Elvitegravir response.
References
- 1. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. Viral growth assay to evaluate the replicative capacity of HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between In Vitro Human Immunodeficiency Virus Type 1 Replication Rate and Virus Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Replication-Competent HIV-1 in Populations of Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Answering the user's request.## Elvitegravir In Vitro Research Technical Support Center
Welcome to the technical support center for researchers utilizing Elvitegravir in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate and mitigate potential adverse effects observed in cell culture models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Reduced Cell Viability
Q1: We are observing significant cell death in our cultures treated with Elvitegravir, even at concentrations reported to be safe. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiretroviral agents. It's possible your chosen cell line is particularly susceptible to Elvitegravir's off-target effects.
-
Cumulative Toxicity: Prolonged incubation times can lead to an accumulation of toxic effects.[1]
-
Solvent Toxicity: The solvent used to dissolve Elvitegravir, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is minimal (usually <0.5%) and consistent across all wells, including vehicle controls.[2]
-
Oxidative Stress: Elvitegravir, like other integrase inhibitors, can promote stress responses, including the production of Reactive Oxygen Species (ROS), which can lead to cell death.[3]
Troubleshooting Steps:
-
Confirm IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[1]
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation period that balances antiviral activity with minimal cytotoxicity.[1]
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) to rule out solvent-induced toxicity.[2]
-
Co-treatment with Antioxidants: Consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress. NAC has been shown to reverse some of the damaging effects of antiretroviral therapy in vitro by reducing ROS.[4]
Issue 2: Altered Mitochondrial Function
Q2: Our experiments suggest that Elvitegravir is affecting mitochondrial function. How can we confirm this and what are the potential mitigation strategies?
A2: Antiretroviral drugs, including integrase inhibitors, are known to induce mitochondrial dysfunction.[5][6][7] This can manifest as decreased mitochondrial mass, altered mitochondrial membrane potential, increased ROS production, and reduced ATP production.[3][6][8]
Troubleshooting & Mitigation:
-
Comprehensive Mitochondrial Assessment: Use a panel of assays to confirm mitochondrial toxicity. Key assays include:
-
Mitochondrial Mass/Content: Use dyes like MitoTracker Green to quantify mitochondrial mass via flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (ΔΨm): Use potentiometric dyes like JC-1 or TMRE to detect depolarization of the mitochondrial membrane, an early indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes like CellROX or DCFDA to measure cellular ROS levels.[3]
-
ATP Production: Quantify cellular ATP levels using a luciferin/luciferase-based assay to assess the impact on energy metabolism.[8]
-
-
Antioxidant Supplementation: As mentioned previously, co-incubation with N-acetylcysteine (NAC) may help alleviate mitochondrial stress by reducing the burden of reactive oxygen species.[4]
Issue 3: Confounding Results Due to Drug Interactions
Q3: We are using a combination of drugs with Elvitegravir, including a booster like Cobicistat. How can we be sure the observed effects are from Elvitegravir alone?
A3: This is a critical consideration. Elvitegravir is extensively metabolized by CYP3A4, and boosters like Cobicistat are potent inhibitors of this enzyme.[9][10] While this enhances Elvitegravir's bioavailability in vivo, it can create confounding variables in vitro. Furthermore, other substances can alter Elvitegravir's intracellular concentration. For instance, ethanol has been shown to reduce intracellular Elvitegravir levels by inducing CYP3A4 and efflux transporters like MRP1 and MDR1.[11][12][13]
Troubleshooting Steps:
-
Isolate Variables: Design experiments with appropriate controls to dissect the effects of each compound. This includes treating cells with Elvitegravir alone, the booster alone (e.g., Cobicistat), and the combination.
-
Monitor Drug Concentrations: If possible, use techniques like LC-MS/MS to measure the intracellular concentrations of Elvitegravir under different treatment conditions to see if they are being altered by other compounds in the medium.[11]
-
Consider Transporter Activity: Be aware that Elvitegravir is co-formulated with other drugs like Tenofovir, which interacts with renal transporters.[14][15] While studies indicate a low potential for direct renal drug-drug interaction between Elvitegravir and Tenofovir at the transporter level, it's a factor to consider depending on your in vitro model (e.g., renal proximal tubule cells).[14][15]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies. Note that direct comparisons can be challenging due to variations in cell lines, drug concentrations, and experimental conditions.
| Parameter | Cell Line/System | Treatment | Observation | Reference |
| EC50 of Elvitegravir | HIV-1 infected cells (various clades) | Elvitegravir | 0.1 to 1.3 nM | [16] |
| Intracellular Drug Exposure (AUC) | HIV-infected monocytic (U1) cells | 5 µM EVG + 20 mM Ethanol | 39% decrease in Elvitegravir exposure | [11] |
| Intracellular Drug Exposure (AUC) | HIV-infected monocytic (U1) cells | 5 µM EVG + 2 µM COBI + 20 mM Ethanol | 26% decrease in Elvitegravir exposure | [11] |
| HIV Replication (p24 levels) | HIV-infected monocytic (U1) cells | EVG + Ethanol vs. EVG alone | 31% increase in p24 levels | [12] |
| HIV Replication (p24 levels) | HIV-infected monocytic (U1) cells | EVG + COBI + Ethanol vs. EVG + COBI | 19% increase in p24 levels | [12] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial ROS Production
Objective: To quantify the generation of reactive oxygen species in response to Elvitegravir treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., PBMCs, Jurkat cells) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with various concentrations of Elvitegravir and appropriate controls (vehicle control, positive control like Antimycin A). Incubate for the desired period (e.g., 24 hours).
-
Probe Loading: Remove the drug-containing medium and wash the cells gently with pre-warmed PBS. Add medium containing a ROS-sensitive probe (e.g., 5 µM CellROX™ Green) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS.
-
Quantification: Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX Green). The fluorescence intensity is directly proportional to the level of ROS.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Elvitegravir by measuring cellular metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Elvitegravir. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Workflow for troubleshooting Elvitegravir-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alterations in cellular pharmacokinetics and pharmacodynamics of elvitegravir in response to ethanol exposure in HIV-1 infected monocytic (U1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in cellular pharmacokinetics and pharmacodynamics of elvitegravir in response to ethanol exposure in HIV-1 infected monocytic (U1) cells | PLOS One [journals.plos.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Evaluation of the Effect of Cobicistat on the In Vitro Renal Transport and Cytotoxicity Potential of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
Improving the solubility and stability of Elvitegravir for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of Elvitegravir.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Elvitegravir?
A1: Elvitegravir is a poorly water-soluble drug, with an aqueous solubility of less than 0.3 mcg/mL.[1] This low solubility can present challenges in preparing solutions for in vitro and in vivo experiments.
Q2: What are the recommended solvents for preparing Elvitegravir stock solutions?
A2: For laboratory use, Elvitegravir can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used. The solubility is approximately 10 mg/mL in DMSO and 20 mg/mL in DMF. It is also slightly soluble in methanol and ethanol.[2][3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.
Q3: How should Elvitegravir be stored for long-term experimental use?
A3: Elvitegravir as a crystalline solid should be stored at -20°C for long-term stability, where it is stable for at least four years. Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks).[4]
Q4: What are the primary metabolic pathways of Elvitegravir?
A4: Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through oxidative metabolism.[1][5] A secondary pathway involves glucuronidation via UGT1A1/3 enzymes.[1][5] Co-administration with CYP3A4 inhibitors like ritonavir or cobicistat significantly increases its bioavailability and half-life.[6]
Troubleshooting Guides
Issue 1: Precipitation of Elvitegravir in Cell Culture Media
Question: I dissolved Elvitegravir in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs because the highly concentrated drug in DMSO is rapidly diluted into the aqueous environment of the cell culture medium, where it is poorly soluble.
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of Elvitegravir in the media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media, as solubility often increases with temperature.
-
Increase the Volume of DMSO (with caution): While increasing the percentage of DMSO in the final culture medium can improve solubility, it's crucial to determine the maximum DMSO concentration tolerated by your specific cell line, as it can be toxic.
-
Incorporate Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins or surfactants (e.g., Tween-80), in your formulation, if compatible with your experimental design.
Issue 2: Inconsistent Results in Antiviral Assays
Question: I am observing high variability in the antiviral efficacy of Elvitegravir between experiments. What could be the cause?
Answer: Inconsistent results can stem from issues with drug solubility, stability, or the experimental setup.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect your stock and working solutions to ensure there is no precipitate. If necessary, sonication can aid in dissolving the compound.
-
Prepare Fresh Working Solutions: Due to potential stability issues in aqueous media over time, it is best practice to prepare fresh working solutions of Elvitegravir for each experiment.
-
Control for pH of the Medium: The stability of some drugs can be pH-dependent. Ensure the pH of your cell culture medium is consistent between experiments.
-
Protect from Light: Although specific photostability data for Elvitegravir in solution is not extensively detailed, it is good practice to protect drug solutions from light, as forced degradation studies have shown some susceptibility to photolytic stress.[7]
-
Standardize Cell Seeding Density: Variations in cell number can affect the drug-to-cell ratio, leading to inconsistent results. Ensure your cell seeding density is consistent across all experiments.
Data Presentation
Table 1: Solubility of Elvitegravir in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Methanol | Slightly Soluble | [2] |
| Ethanol | Soluble | [3][4] |
Table 2: Summary of Forced Degradation Studies of Elvitegravir
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (1 mL HCl, 60°C for 30 min) | Degradation observed | [7] |
| Alkali Hydrolysis (2 N NaOH, 60°C for 30 min) | Degradation observed | [7] |
| Oxidative Degradation (20% H₂O₂, 60°C for 30 min) | Degradation observed | [7] |
| Thermal Degradation (105°C for 6 h) | Degradation observed | [7] |
| Photolytic Stress (UV light for 7 days) | Degradation observed | [7] |
Experimental Protocols
Protocol 1: Preparation of Elvitegravir Stock Solution for In Vitro Assays
Materials:
-
Elvitegravir powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Elvitegravir powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Cap the tube tightly and vortex or sonicate until the Elvitegravir is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Elvitegravir-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This protocol is adapted from a published method for enhancing the solubility of Elvitegravir.[7][8]
Materials:
-
Elvitegravir
-
Gelucire 44/14 (lipid)
-
Ethanol (organic phase)
-
Polysorbate 20 or 80 (surfactant)
-
Soya lecithin (emulsifier)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Ultrasonic Homogenizer
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of Elvitegravir and Gelucire 44/14 in ethanol. For example, 300 mg of Elvitegravir and 150 mg of Gelucire 44/14 in 5 mL of ethanol.[7]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a surfactant and an emulsifier. For example, 1% w/v polysorbate 20 and 1% w/v soya lecithin in 45 mL of deionized water.[7]
-
Formation of Nanoparticles: Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine needle. Stir the resulting precipitate at approximately 1500 rpm for 120 minutes.[7]
-
Homogenization: Homogenize the resulting SLN suspension using an ultrasonic homogenizer for 30 minutes to achieve a uniform particle size.[7]
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, and entrapment efficiency using appropriate analytical techniques.
Protocol 3: Preparation of Elvitegravir Solid Dispersions by Solvent Evaporation
This method aims to improve the dissolution rate of Elvitegravir by dispersing it in a water-soluble carrier.[5][9][10][11]
Materials:
-
Elvitegravir
-
Water-soluble carrier (e.g., PEG 6000, Urea, Mannitol)
-
Acetone
-
Beaker
-
Desiccator
-
Sieve (No. 85)
Procedure:
-
Accurately weigh Elvitegravir and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).
-
Transfer the weighed powders to a beaker containing a sufficient quantity of acetone to completely dissolve both components.
-
Allow the solvent to evaporate at room temperature in a well-ventilated area or under a fume hood.
-
Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried mass and pass it through a sieve (No. 85) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Visualizations
Caption: Workflow for preparing Elvitegravir solutions for in vitro experiments.
Caption: Strategies for improving the solubility of Elvitegravir.
Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.
References
- 1. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. EVG/COBI/FTC/TAF Bioequivalence Comparing Whole Tablets with Tablets Dissolved in Tap Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. rjptonline.org [rjptonline.org]
- 10. sahpra.org.za [sahpra.org.za]
- 11. thepharmajournal.com [thepharmajournal.com]
Refinement of protocols for long-term culture of Elvitegravir-resistant HIV-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the long-term culture of Elvitegravir-resistant HIV-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary HIV-1 integrase mutations associated with Elvitegravir resistance?
Elvitegravir (EVG) resistance is primarily associated with mutations in the HIV-1 integrase enzyme.[1][2][3] Key primary resistance-associated mutations (RAMs) that have been identified through in vitro selection and in clinical settings include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[1][4] The emergence of these mutations can lead to reduced susceptibility to Elvitegravir and other integrase strand transfer inhibitors (INSTIs).[2][3][5]
Q2: How do these mutations affect the susceptibility of HIV-1 to Elvitegravir?
The primary RAMs can significantly reduce the susceptibility of HIV-1 to Elvitegravir. The degree of resistance, often expressed as a fold-change in the half-maximal effective concentration (EC50), varies depending on the specific mutation. For instance, mutations at the Q148 position, such as Q148R, tend to confer high-level resistance.[1][5]
Q3: Is there cross-resistance between Elvitegravir and other integrase inhibitors?
Yes, considerable cross-resistance has been observed between Elvitegravir and the first-generation INSTI, raltegravir, as they share a similar binding mechanism at the active site of the integrase enzyme.[2] However, the degree of cross-resistance can vary depending on the specific mutation.[1][4] Dolutegravir, a second-generation INSTI, generally retains activity against HIV-1 strains with resistance to raltegravir and Elvitegravir, although certain mutation patterns, particularly involving Q148, can reduce its susceptibility.[6][7]
Q4: What is the impact of Elvitegravir resistance mutations on viral replication fitness?
Most primary Elvitegravir RAMs are associated with a reduction in viral replication capacity or fitness.[1][2] This reduced fitness is due to the mutations negatively affecting the enzymatic activity of the integrase.[2] In the absence of drug pressure, wild-type virus may outcompete resistant variants. This is an important consideration for the long-term culture of these strains.
Troubleshooting Guides
Problem 1: Loss of Elvitegravir Resistance Phenotype in Long-Term Culture
-
Possible Cause: In the absence of selective pressure, the wild-type or more fit viral strains may outcompete the resistant variant, leading to a gradual loss of the resistance mutations.
-
Troubleshooting Steps:
-
Maintain Selective Pressure: Ensure that a sub-lethal concentration of Elvitegravir is consistently maintained in the culture medium. The exact concentration should be determined empirically but should be high enough to inhibit wild-type virus without excessively compromising the replication of the resistant strain.
-
Regular Genotypic Analysis: Periodically sequence the integrase gene of the viral population to monitor the presence and proportion of the resistance mutations.[6]
-
Re-selection of Resistant Population: If the resistance phenotype is diminishing, consider re-selecting the resistant population by gradually increasing the concentration of Elvitegravir in the culture.
-
Single-Clone Isolation: To ensure a homogenous population, consider isolating and expanding single viral clones with the desired resistance mutations.
-
Problem 2: Consistently Low Viral Titers from the Resistant Strain
-
Possible Cause: Elvitegravir resistance mutations can impair viral fitness and replication capacity.[1][2]
-
Troubleshooting Steps:
-
Optimize Culture Conditions: Ensure that the host cell line (e.g., MT-2, MT-4, or CEM) is healthy and in the logarithmic growth phase.[8] Monitor cell viability regularly.
-
Adjust Multiplicity of Infection (MOI): Experiment with different MOIs during viral propagation to find the optimal ratio for your specific resistant strain and host cell line.
-
Culture Medium Composition: The composition of the culture medium can impact viral production.[9] Ensure the medium is fresh and contains all necessary supplements (e.g., FBS, antibiotics).
-
Monitor p24 Antigen Levels: Track the production of p24 antigen in the culture supernatant over time to determine the peak of virus production for harvesting.[10]
-
Problem 3: Difficulty in Selecting for High-Level Elvitegravir Resistance
-
Possible Cause: The selection pressure may be too high, leading to cell death before resistance mutations can emerge and be selected for.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Begin with a low concentration of Elvitegravir and gradually increase it over successive passages as the virus adapts.[5]
-
Monitor Viral Replication: Continuously monitor viral replication (e.g., via p24 ELISA or RT activity assays) to ensure the virus is not completely suppressed.[11] The drug concentration should be increased only when viral replication rebounds.
-
Parallel Selection Experiments: Conduct multiple independent selection experiments in parallel to increase the chances of selecting for different resistance pathways.[5]
-
Data Presentation
Table 1: Fold-Change in Elvitegravir Susceptibility for Common Resistance Mutations
| Mutation | Fold-Change in EC50 vs. Wild-Type | Reference(s) |
| T66I | 9.7 | [1][4] |
| T66A | 9 | [5] |
| E92Q | 26 - 57 | [1][4][5] |
| T97A | 2.4 | [1][4] |
| S147G | 4.1 | [1][4] |
| Q148R | 92 - 96 | [1][4][5] |
| N155H | 26 - 30 | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Selection of Elvitegravir-Resistant HIV-1
-
Cell and Virus Preparation:
-
Culture a suitable cell line (e.g., MT-4 cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Prepare a high-titer stock of wild-type HIV-1 (e.g., IIIB or NL4-3 strain).
-
-
Initiation of Selection:
-
Infect MT-4 cells with the wild-type HIV-1 stock at a defined MOI (e.g., 0.01).
-
Culture the infected cells in the presence of a starting concentration of Elvitegravir (e.g., 0.1 nM).
-
-
Passaging and Dose Escalation:
-
Monitor the culture for signs of viral replication (e.g., cytopathic effects or p24 antigen in the supernatant).
-
When viral replication is evident, harvest the culture supernatant containing the virus.
-
Use the harvested virus to infect fresh MT-4 cells.
-
Gradually increase the concentration of Elvitegravir in the new culture. The increase should be incremental (e.g., 2-fold) and applied only when the virus demonstrates robust replication at the current concentration.
-
Continue this process for multiple passages.
-
-
Analysis of Resistant Virus:
-
At various passages, harvest viral RNA from the culture supernatant.
-
Perform RT-PCR to amplify the integrase gene.
-
Sequence the amplified DNA to identify mutations.
-
Phenotypically characterize the selected virus by determining its EC50 for Elvitegravir and other INSTIs.
-
Protocol 2: Quantification of HIV-1 p24 Antigen by ELISA
-
Sample Preparation:
-
Collect culture supernatants at different time points.
-
Clarify the supernatants by centrifugation to remove cells and debris.
-
If necessary, lyse the virus with a detergent (e.g., Triton X-100) to release the p24 antigen.
-
-
ELISA Procedure:
-
Use a commercially available HIV-1 p24 antigen ELISA kit (e.g., Avioq HIV-1 Microelisa System).[12]
-
Coat the microplate wells with a capture antibody specific for HIV-1 p24.
-
Add the prepared samples and standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Calculate the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Workflow for in vitro selection of Elvitegravir-resistant HIV-1.
Caption: HIV-1 integration pathway and the mechanism of Elvitegravir action.
Caption: Logical relationships of Elvitegravir resistance mutations.
References
- 1. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Dolutegravir in antiretroviral-experienced patients with raltegravir- and/or elvitegravir-resistant HIV-1: 24-week results of the phase III VIKING-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of HIV-1 activity in tissue culture supernatants: effects of culture condition on syncytial assays and virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between In Vitro Human Immunodeficiency Virus Type 1 Replication Rate and Virus Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput High Content Quantification of HIV-1 Viral Infectious Output | bioRxiv [biorxiv.org]
- 12. Avioq HIV-1 | Avioq [avioq.com]
Cross-resistance profiles of Elvitegravir with other integrase inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the cross-resistance profiles of Elvitegravir (EVG), a key HIV-1 integrase strand transfer inhibitor (INSTI). Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for resistance assessment, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary resistance-associated mutations (RAMs) for Elvitegravir?
A1: The primary RAMs that emerge in patients failing EVG-containing regimens typically occur at several key positions within the HIV-1 integrase enzyme. The most common mutations include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[1][2] These mutations can occur alone or in combination, leading to varying levels of resistance.
Q2: How significant is the cross-resistance between Elvitegravir (EVG) and the other first-generation INSTI, Raltegravir (RAL)?
A2: There is considerable cross-resistance between EVG and RAL.[3][4][5] Many of the primary resistance mutations selected by one drug reduce susceptibility to the other. For instance, mutations in the Q148 and N155 pathways are known to confer broad cross-resistance between these two agents.[6] However, some mutations exhibit differential effects; the Y143R mutation, which confers resistance to RAL, leaves the virus largely susceptible to EVG.[6]
Q3: Do EVG resistance mutations affect the activity of second-generation INSTIs like Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB)?
A3: Second-generation INSTIs generally have a higher genetic barrier to resistance and maintain activity against viruses with single RAMs that confer resistance to EVG or RAL.[7][8] However, specific combinations of mutations, particularly those involving the Q148 pathway (e.g., G140S + Q148H), can significantly reduce the susceptibility to DTG, BIC, and CAB, leading to high-level cross-resistance.[1][3]
Q4: What is the difference between a genotypic and a phenotypic resistance assay?
A4: A genotypic assay identifies specific resistance-associated mutations in the genetic code of the viral target (in this case, the integrase gene).[9] A phenotypic assay directly measures the virus's ability to replicate in the presence of different concentrations of a drug.[9] The result is often reported as a "fold change" (FC) in the inhibitory concentration (IC50) compared to a wild-type reference virus.[10] While genotyping is faster and less expensive, phenotyping provides a quantitative measure of the actual impact of the mutations on drug susceptibility.[11]
Data on Cross-Resistance Profiles
The following tables summarize the fold change (FC) in drug susceptibility for various integrase inhibitors in the presence of common EVG-associated resistance mutations. The FC value represents the ratio of the IC50 for the mutant virus to that of the wild-type virus; a higher value indicates greater resistance.
Table 1: Cross-Resistance of Single EVG RAMs with First-Generation INSTIs
| Mutation | Elvitegravir (EVG) Fold Change | Raltegravir (RAL) Fold Change |
| T66I | 9.7 - 10[2] | < 5[1] |
| E92Q | 26 - 57[2][11] | ~5[12] |
| T97A | 2.4[2] | < 5[1] |
| S147G | 4.1[2] | < 5[1] |
| Q148R | 74 - 96[11] | 10 - 22[11] |
| N155H | 30 - 32[2] | 8 |
Table 2: Cross-Resistance of EVG RAMs with Second-Generation INSTIs
| Mutation / Pathway | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | Cabotegravir (CAB) Fold Change |
| T66I | < 2 | < 2 | < 2 |
| E92Q | No significant change[12] | No significant change[12] | No significant change[12] |
| N155H | < 2 | 1 - 2.3[1] | 1.3 - 6.3[1] |
| G118R | 5 - 10[12] | 2 - 3[12] | 5 - 10[12] |
| G140S + Q148H | 2 - 5[12] | 2 - 5[12] | ~10[12] |
| E138K + G140A + Q148R | >10 | 60 - 100[1] | 429 - 1000[1] |
Note: Fold change values can vary between studies and assay systems. The data presented are representative values from published literature.
Experimental Protocols & Troubleshooting
Protocol 1: Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol outlines a generalized method for determining the phenotypic susceptibility of HIV-1 variants with specific integrase mutations.
-
Generation of Mutant Integrase Clones:
-
Use site-directed mutagenesis to introduce the desired mutations (e.g., T66I, E92Q, Q148R) into a plasmid containing a wild-type HIV-1 integrase gene sequence.
-
Verify the sequence of the entire integrase gene to confirm the presence of the intended mutation and the absence of off-target changes.
-
-
Production of Recombinant Virus Stocks:
-
Co-transfect HEK293T cells with the integrase mutant plasmid and an HIV-1 backbone vector that is deleted in the integrase and envelope genes, along with a plasmid expressing a VSV-G envelope protein.
-
Culture the cells for 48-72 hours. Harvest the supernatant containing the single-cycle infectious recombinant virus particles.
-
Determine the virus titer (e.g., by p24 antigen ELISA or by infecting reporter cells).
-
-
Antiviral Susceptibility Assay:
-
Seed target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) in 96-well plates.
-
Prepare serial dilutions of the integrase inhibitors (Elvitegravir, Raltegravir, Dolutegravir, etc.).
-
Add the diluted drugs to the cells, followed by a standardized amount of the mutant or wild-type virus stock.
-
Incubate for 48 hours to allow for infection and reporter gene expression.
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luciferase signal).
-
Plot the percentage of viral inhibition versus the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for each drug against each virus using a non-linear regression model.
-
Determine the fold change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type reference virus.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | Inconsistent virus input; variability in cell seeding density; reagent instability. | Standardize virus titer carefully before each experiment. Ensure uniform cell seeding. Prepare fresh drug dilutions for each assay. |
| Low infectivity of mutant virus | The introduced mutation severely impairs integrase function or viral fitness. | Confirm that the viral titer is accurately measured. If fitness is compromised, increase the amount of virus used for infection, ensuring it remains within a linear range for the assay. |
| Genotype-phenotype discordance | The genotypic assay detected a minority viral species (<20% of the population) that the phenotypic assay did not capture.[5] Some mutations may require other compensatory mutations to exert a phenotypic effect. | Consider more sensitive genotypic methods like deep sequencing. Always interpret resistance data in the context of the patient's full treatment history. |
| Drug cytotoxicity observed | The drug concentrations used are toxic to the target cells, confounding the inhibition results. | Perform a parallel cytotoxicity assay (e.g., using a cell viability dye) with uninfected cells to determine the drug's toxic concentration range. Ensure IC50 values are well below toxic levels. |
Visualized Workflows and Pathways
References
- 1. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. HIV Drug Resistance Database [hivdb.stanford.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Elvitegravir and Cobicistat Co-administration
This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of the boosting agent Cobicistat on the performance of the HIV integrase inhibitor, Elvitegravir. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in-vitro and in-vivo studies.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving Elvitegravir and Cobicistat.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in Elvitegravir pharmacokinetic (PK) parameters (AUC, Cmax, Ctrough) between subjects. | 1. Genetic Polymorphisms: Variations in CYP3A4 or UGT1A1/3 metabolic enzymes. 2. Drug-Drug Interactions: Concomitant medications may induce or inhibit CYP3A4, altering Elvitegravir metabolism. 3. Adherence: Inconsistent dosing schedules in clinical studies. 4. Food Effect: Elvitegravir absorption is significantly increased with food. | 1. Genotype subjects for relevant metabolic enzyme polymorphisms. 2. Carefully review and document all concomitant medications. Conduct drug interaction studies if a novel co-administered drug is used. 3. Implement and monitor strict dosing schedules. Utilize therapeutic drug monitoring (TDM). 4. Standardize food intake in clinical protocols. Administer Elvitegravir with a meal. |
| Lower than expected Elvitegravir plasma concentrations despite Cobicistat co-administration. | 1. CYP3A4 Induction: Co-administration of potent CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) can override the inhibitory effect of Cobicistat.[1][2] 2. Assay Interference: Issues with the analytical method (e.g., LC-MS/MS) for quantifying Elvitegravir. 3. Formulation Issues: Problems with the dissolution or stability of the experimental formulation. | 1. Avoid co-administration with strong CYP3A4 inducers. If unavoidable, a higher dose of Elvitegravir/Cobicistat may need to be considered and closely monitored. 2. Validate the analytical method for specificity, sensitivity, accuracy, and precision. Check for matrix effects. 3. Characterize the physicochemical properties of the formulation. Ensure proper storage and handling. |
| Unexpected adverse events or toxicity in in-vivo models. | 1. Off-target effects of Cobicistat: While more selective than Ritonavir, Cobicistat can inhibit other CYPs (e.g., CYP2D6) to a lesser extent.[3] 2. Drug-Drug Interactions: Cobicistat can increase the concentration of other co-administered drugs that are CYP3A4 substrates, leading to their toxicity.[3] 3. Renal Effects: Cobicistat can inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a true decrease in glomerular filtration rate.[4] | 1. Evaluate the metabolic pathways of any co-administered compounds. 2. Carefully review the substrate profile of all drugs in the experimental regimen. 3. Monitor serum creatinine and consider alternative markers of renal function if needed. |
| Development of Elvitegravir resistance in in-vitro assays. | 1. Suboptimal Drug Concentrations: Insufficient concentrations of Elvitegravir can lead to the selection of resistant viral strains. 2. Pre-existing Resistance Mutations: The viral strain used may already harbor mutations that confer partial resistance to integrase inhibitors. | 1. Ensure that the concentration of Elvitegravir used in the assay is maintained above the protein-adjusted IC95. 2. Sequence the integrase gene of the viral strain before initiating resistance selection experiments. The primary resistance-conferring mutations for Elvitegravir include T66I, E92Q, and Q148R.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Cobicistat boosts Elvitegravir's performance?
A1: Cobicistat is a potent and selective mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] Elvitegravir is primarily metabolized by CYP3A4.[7][8] By inhibiting this enzyme, Cobicistat slows down the metabolism of Elvitegravir, leading to increased plasma concentrations, a longer half-life, and sustained therapeutic levels, which allows for once-daily dosing.[8][9]
Q2: What are the expected pharmacokinetic changes in Elvitegravir when co-administered with Cobicistat?
A2: Co-administration of Elvitegravir with Cobicistat results in a significant increase in Elvitegravir's systemic exposure. Key pharmacokinetic parameters are altered as follows:
-
AUC (Area Under the Curve): Significantly increased.
-
Cmax (Maximum Concentration): Increased.
-
Ctrough (Trough Concentration): Significantly increased, which is crucial for maintaining antiviral efficacy.
-
Half-life (t1/2): Prolonged, supporting once-daily administration.
Q3: Are there any significant drug-drug interactions to be aware of when using Elvitegravir/Cobicistat?
A3: Yes, due to the potent inhibition of CYP3A4 by Cobicistat, there is a high potential for drug-drug interactions. Co-administration with drugs that are also metabolized by CYP3A4 can lead to increased concentrations of those drugs, potentially causing toxicity.[3] Conversely, strong inducers of CYP3A4 can decrease Elvitegravir and Cobicistat concentrations, leading to a loss of therapeutic effect.[1][2] A thorough review of all co-administered medications is essential.
Q4: How does Cobicistat compare to Ritonavir as a boosting agent for Elvitegravir?
A4: Both Cobicistat and Ritonavir are potent CYP3A4 inhibitors and have shown comparable efficacy in boosting Elvitegravir's pharmacokinetic profile.[3][10] However, Cobicistat is considered more selective for CYP3A4 and lacks the anti-HIV activity of Ritonavir.[3][6] This selectivity may result in a different side-effect profile and fewer off-target drug interactions compared to Ritonavir.[3]
Q5: What are the common resistance mutations associated with Elvitegravir?
A5: The primary resistance-associated mutations for Elvitegravir occur in the HIV-1 integrase gene and include T66I, E92Q, and Q148R.[5] The presence of these mutations can reduce the susceptibility of the virus to Elvitegravir and other integrase inhibitors.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Elvitegravir With and Without Cobicistat
| Parameter | Elvitegravir Alone | Elvitegravir with Cobicistat (150 mg) | Fold Change |
| AUC (ng·h/mL) | ~3,000 | ~30,000 | ~10 |
| Cmax (ng/mL) | ~1,200 | ~2,300 | ~1.9 |
| Ctrough (ng/mL) | <50 | ~450 | >9 |
| Half-life (hours) | ~3.5 | ~9.5 | ~2.7 |
Note: These are approximate values compiled from various clinical studies and may vary depending on the specific study population and design.
Table 2: IC50 Values of Cobicistat and Ritonavir for CYP Isoforms
| CYP Isoform | Cobicistat IC50 (µM) | Ritonavir IC50 (µM) |
| CYP3A4 | 0.032 | 0.014 |
| CYP2D6 | >6 | >6 |
| CYP2C9 | >6 | >6 |
| CYP2C19 | >6 | >6 |
| CYP2B6 | >6 | >6 |
| CYP1A2 | >150 | >150 |
Data from in-vitro studies using human liver microsomes.[11]
Experimental Protocols
In Vitro Metabolism Study of Elvitegravir with Cobicistat
Objective: To determine the inhibitory effect of Cobicistat on the metabolism of Elvitegravir in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Elvitegravir in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Cobicistat in a suitable solvent.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the human liver microsomes with varying concentrations of Cobicistat (or vehicle control) in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding Elvitegravir to the pre-incubated mixture.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of Elvitegravir using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of Elvitegravir metabolism at each Cobicistat concentration.
-
Determine the IC50 value of Cobicistat for Elvitegravir metabolism.
-
Pharmacokinetic Analysis of Elvitegravir and Cobicistat in Plasma
Objective: To quantify the plasma concentrations of Elvitegravir and Cobicistat in a clinical or pre-clinical study.
Methodology:
-
Sample Collection:
-
Collect blood samples into appropriate anticoagulant tubes (e.g., EDTA) at predetermined time points post-dose.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard to a small volume of plasma.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Elvitegravir and Cobicistat.
-
Optimize the chromatographic conditions (column, mobile phase, flow rate) to achieve good separation of the analytes.
-
Optimize the mass spectrometry parameters (ion transitions, collision energy) for sensitive and specific detection.
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Calculate the concentrations of Elvitegravir and Cobicistat in the unknown samples based on the calibration curves.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, and t1/2.
-
Visualizations
Caption: Mechanism of Cobicistat boosting Elvitegravir exposure.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hivmedicationguide.com [hivmedicationguide.com]
- 5. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Test Tube: Elvitegravir Versus Raltegravir
In the landscape of antiretroviral therapeutics, integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern HIV-1 treatment. Among the first-generation INSTIs, Elvitegravir and Raltegravir have been pivotal. This guide provides a detailed in vitro comparison of their efficacy, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Potency and Resistance
Both Elvitegravir and Raltegravir are potent inhibitors of the HIV-1 integrase enzyme, specifically targeting the strand transfer (ST) step of viral DNA integration into the host genome.[1][2][3] In direct comparative studies, Elvitegravir has demonstrated greater in vitro potency against wild-type HIV-1 than Raltegravir.[1] However, a significant challenge for both drugs is a relatively low genetic barrier to resistance, with a single mutation capable of causing a major reduction in susceptibility.[4]
Table 1: Comparative In Vitro Efficacy of Elvitegravir and Raltegravir against Wild-Type HIV-1
| Parameter | Elvitegravir | Raltegravir | Reference |
| IC50 (Strand Transfer) | ~7 nM | 2-7 nM | [5][6] |
| IC50 (Protein-Adjusted) | 45 ng/mL | 15 ng/mL | [7] |
| EC90 (Antiviral Assay) | 1.7 nM | 40 nM | [5] |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the in vitro activity of the integrase enzyme. EC90 (90% effective concentration) is the concentration required to suppress viral replication by 90% in cell culture. Protein-adjusted values account for the high degree of protein binding of these drugs, which can influence their clinical efficacy.
The Mechanism of Action: Blocking Viral Integration
Elvitegravir and Raltegravir share a common mechanism of action. They bind to the active site of the HIV-1 integrase enzyme, chelating essential magnesium ions and preventing the covalent linkage of the viral DNA ends to the host cell's chromosomal DNA. This effectively halts the integration process, a critical step in the viral replication cycle.[6] Both drugs are highly selective for the strand transfer reaction over the 3'-processing step.[1][2][3]
Head-to-Head on Resistance
A critical aspect of antiviral efficacy is the potential for the development of drug resistance. Both Elvitegravir and Raltegravir are susceptible to resistance-conferring mutations within the integrase gene. Notably, there is considerable cross-resistance between the two drugs, meaning mutations that confer resistance to one often confer resistance to the other.[4][7]
Key resistance mutations for both drugs include those at positions T66, E92, Y143, Q148, and N155 of the integrase enzyme.[1][4][5] The Q148H/R/K and N155H mutations are particularly significant pathways for Raltegravir resistance.[1][5] For Elvitegravir, T66I and E92Q are major resistance mutations.[1] While both drugs exhibit a parallel resistance profile, resistance is often greater for Elvitegravir.[1][2][3]
Table 2: Fold Change in IC50 for Elvitegravir and Raltegravir against Resistant HIV-1 Integrase Mutants
| Integrase Mutation | Elvitegravir Fold Change in IC50 | Raltegravir Fold Change in IC50 | Reference |
| T66I | 11 | 4.6 | [1] |
| E92Q | 36 | - | [1] |
| Q148K | 77 | 27 | [1] |
| N155H | 30 | 10 | [8] |
| S153Y | Higher resistance | Lower resistance | [1] |
Fold change indicates how many times more drug is needed to inhibit the mutant enzyme compared to the wild-type enzyme.
Experimental Protocols
The in vitro comparison of Elvitegravir and Raltegravir relies on standardized biochemical and cell-based assays.
Biochemical Integrase Strand Transfer Assay
This assay directly measures the ability of the drugs to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Methodology:
-
Substrate Preparation: A 21-base pair oligonucleotide duplex mimicking the terminal U5 sequence of the HIV-1 long terminal repeat (LTR) is used as the substrate for the integrase enzyme.[1]
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with serial dilutions of Elvitegravir or Raltegravir.[9]
-
Reaction Initiation: The DNA substrate is added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.[9]
-
Reaction Quenching and Analysis: The reaction is stopped after a defined incubation period. The products of the reaction (the integrated DNA strands) are separated from the substrate by gel electrophoresis and quantified to determine the extent of inhibition.[1]
-
IC50 Determination: The concentration of the drug that inhibits 50% of the strand transfer activity is calculated.[9]
Cell-Based Antiviral Assay (e.g., PhenoSense Assay)
This type of assay measures the ability of the drugs to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Vector Construction: The integrase-coding region from a patient's HIV sample is inserted into a test vector. This vector is used to generate virus particles that rely on the patient-derived integrase for replication.[10]
-
Cell Infection: Target cells (e.g., peripheral blood mononuclear cells) are infected with the generated virus particles in the presence of varying concentrations of Elvitegravir or Raltegravir.[7]
-
Quantification of Replication: After a single round of replication, viral activity is measured, often through a reporter gene like luciferase.[10] The amount of luciferase activity is proportional to the level of viral replication.
-
EC50 Determination: The drug concentration that reduces viral replication by 50% (EC50) is determined.
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to ensure that the antiviral effect is not due to general toxicity to the host cells.
Methodology:
-
Cell Culture: Host cells are cultured in the presence of serial dilutions of Elvitegravir or Raltegravir.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
CC50 Determination: The cytotoxic concentration 50 (CC50), the drug concentration that reduces cell viability by 50%, is calculated. A recent study indicated that Elvitegravir may be more cytotoxic than Raltegravir at higher concentrations.[11]
Conclusion
In vitro studies reveal that while both Elvitegravir and Raltegravir are potent and selective inhibitors of HIV-1 integrase, Elvitegravir generally exhibits higher potency against wild-type virus. However, both drugs share a similar and significant vulnerability to the development of resistance mutations, with substantial cross-resistance observed. The choice between these agents in a clinical setting would be guided by a multitude of factors, including pharmacokinetic properties, dosing convenience, and the specific resistance profile of the patient's viral strain. The experimental protocols outlined here form the basis for the continued evaluation of these and future integrase inhibitors.
References
- 1. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - Labmedica.com [labmedica.com]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Elvitegravir vs. Dolutegravir Against Resistant HIV Strains
A comprehensive analysis for researchers and drug development professionals.
The emergence of drug-resistant HIV strains poses a significant challenge to effective antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of treatment, but resistance to first-generation agents like Elvitegravir has necessitated the development of second-generation compounds such as Dolutegravir. This guide provides a detailed, data-driven comparison of Elvitegravir and Dolutegravir, focusing on their performance against resistant HIV-1 strains, to inform research and development efforts in the field.
Executive Summary
Dolutegravir demonstrates a superior resistance profile compared to Elvitegravir, exhibiting a higher genetic barrier to the development of resistance and retaining significant activity against viral strains that are resistant to Elvitegravir.[1][2][3][4] While both are potent inhibitors of HIV integrase, key mutations that confer high-level resistance to Elvitegravir often have a less dramatic impact on Dolutegravir's efficacy.[3][5] This distinction is critical for the management of treatment-experienced patients and for the development of future antiretroviral agents.
Comparative Efficacy Against Resistant Strains
The in vitro activity of Elvitegravir and Dolutegravir against various HIV-1 strains, including wild-type and those with specific integrase resistance mutations, is a key indicator of their potential clinical efficacy. The following tables summarize the fold change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for each drug against different mutant viruses, as reported in various studies. A higher fold change indicates reduced susceptibility of the virus to the drug.
Table 1: In Vitro Activity against Single Primary INSTI Resistance Mutations
| Integrase Mutation | Elvitegravir (Fold Change in EC50/IC50) | Dolutegravir (Fold Change in EC50/IC50) | Reference |
| T66I | >100 | <3 | [2] |
| E92Q | >100 | <3 | [2] |
| Y143C/R | <10 | <2 | [5] |
| Q148H/K/R | >50 | 2-10 | [5][6] |
| N155H | >30 | <2 | [5] |
| R263K | <5 | <3 | [2] |
Table 2: In Vitro Activity against Double and Triple INSTI Resistance Mutations
| Integrase Mutations | Elvitegravir (Fold Change in EC50/IC50) | Dolutegravir (Fold Change in EC50/IC50) | Reference |
| E92Q + N155H | >100 | 10-20 | [6] |
| G140S + Q148H/R | >100 | 10-46 | [6][7] |
| T97A + Y143C | >50 | >5000 (in HIV-2) | [6] |
| Q148H + G140S | >100 | 10-80 | [8] |
| N155H + Q148H + G140S | Not widely reported | High-level resistance | [8] |
Mechanisms of Action and Resistance
Elvitegravir and Dolutegravir both target the HIV-1 integrase enzyme, a crucial component for the integration of viral DNA into the host cell genome.[9] They function by binding to the active site of the integrase-viral DNA complex, preventing the strand transfer step of integration.
Resistance to these drugs primarily arises from mutations in the integrase gene, which can alter the drug's binding affinity to the enzyme.[1] Elvitegravir is more susceptible to single mutations like T66I, E92Q, and N155H, which can lead to significant resistance.[1] Dolutegravir, on the other hand, has a more robust interaction with the integrase active site and a slower dissociation rate, making it less vulnerable to single mutations.[3][5] Significant resistance to Dolutegravir typically requires the accumulation of multiple mutations, often including the Q148 pathway combined with other secondary mutations.[3][8]
Recent research has also identified a novel mechanism of resistance to INSTIs, including Dolutegravir, that does not involve mutations in the integrase enzyme itself but rather in the HIV envelope protein.[10] This highlights the complexity of HIV evolution under drug pressure.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of antiretroviral drugs against resistant HIV strains. Specific details may vary between laboratories.
Genotypic Resistance Testing
Genotypic assays are used to identify mutations in the viral genes that are known to be associated with drug resistance.[11][12]
-
Viral RNA Extraction: HIV RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The integrase-coding region of the pol gene is then amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the integrase gene.
-
Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify any mutations. The identified mutations are then cross-referenced with databases of known resistance-associated mutations.[13]
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of a patient's viral strain to a specific drug.[14][15]
-
Virus Isolation or Recombinant Virus Generation: The patient's virus is either isolated and cultured or, more commonly, the patient's amplified integrase gene is inserted into a laboratory-standard HIV-1 vector to create a recombinant virus.
-
Cell Culture: Susceptible host cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured in the presence of varying concentrations of the antiretroviral drug being tested.
-
Infection: The cells are then infected with the patient-derived or recombinant virus.
-
Measurement of Viral Replication: After a set incubation period, the level of viral replication is measured. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the viral vector or by measuring the amount of viral p24 antigen produced.
-
EC50/IC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated. The fold change in EC50/IC50 is determined by dividing the EC50/IC50 for the patient's virus by the EC50/IC50 for a wild-type reference virus.[16]
Visualizations
The following diagrams illustrate key concepts in HIV integrase inhibition and drug resistance testing.
Caption: Mechanism of HIV Integrase Inhibition.
Caption: Experimental Workflow for HIV Drug Resistance Testing.
Caption: Major Resistance Pathways for Elvitegravir and Dolutegravir.
Conclusion
The available data strongly indicate that Dolutegravir possesses a more favorable resistance profile than Elvitegravir. Its higher genetic barrier to resistance and retained activity against many Elvitegravir-resistant strains make it a critical tool in the management of both treatment-naïve and treatment-experienced individuals with HIV-1. For researchers and drug development professionals, the distinct resistance pathways of these two drugs offer valuable insights into the structure-activity relationships of integrase inhibitors and highlight key areas for the design of next-generation antiretrovirals that can overcome existing resistance mechanisms. Continued surveillance of emergent resistance patterns, including those outside the integrase gene, will be essential for the long-term success of antiretroviral therapy.
References
- 1. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antiviral drug - Wikipedia [en.wikipedia.org]
- 10. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 11. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 12. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 14. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 15. HIV Drug Resistance Database [hivdb.stanford.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of Bictegravir and Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two prominent integrase strand transfer inhibitors (INSTIs), Bictegravir (BIC) and Elvitegravir (EVG), used in the treatment of HIV-1 infection. The following sections present a detailed analysis of their comparative efficacy based on experimental data, outline the methodologies used in these key experiments, and visualize the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency of antiretroviral agents is a critical determinant of their clinical efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity in a laboratory setting. The data presented below, compiled from various studies, compares the in vitro potency of Bictegravir and Elvitegravir against wild-type HIV-1 and certain resistant strains.
| Parameter | Bictegravir (BIC) | Elvitegravir (EVG) | Reference(s) |
| IC50 (Wild-Type HIV-1) | 0.2 ng/mL | 0.04–0.6 ng/mL | [1] |
| EC50 (Wild-Type HIV-1) | < 3 nM | Not explicitly stated in provided search results | [2] |
| Protein-Adjusted IC90/95 | 162 ng/mL | 45 ng/mL | [1] |
| Plasma Protein Binding | ~99% | 99.4% | [3][4] |
| Potency against EVG-resistant mutants (e.g., T66I, E92Q) | Retains significant potency | Reduced susceptibility | [2] |
| Potency against RAL/EVG-resistant double mutants (e.g., G140S/Q148H) | Potently inhibits | Substantial loss of potency | [2] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, cell types used, and the HIV-1 subtype tested. Protein-adjusted values are crucial as both drugs are highly protein-bound, which can affect their bioavailability and efficacy in vivo.[1]
Mechanism of Action: Integrase Strand Transfer Inhibition
Both Bictegravir and Elvitegravir are classified as integrase strand transfer inhibitors (INSTIs).[5][6][7] They share a common mechanism of action by targeting the HIV-1 integrase enzyme, which is essential for the virus to replicate.[8][9][10] Specifically, these drugs block the strand transfer step of viral DNA integration into the host cell's genome.[1][5][6] This prevention of integration effectively halts the viral replication cycle.[5][6][8] While their core mechanism is the same, structural differences between Bictegravir and Elvitegravir can influence their binding affinity to the integrase enzyme and their activity against drug-resistant viral strains.[11][12]
Experimental Protocols
The determination of in vitro potency (IC50/EC50) relies on standardized cellular and biochemical assays. Below are detailed methodologies for commonly employed experiments.
HIV-1 Infection Assay (EC50 Determination)
This cell-based assay measures the concentration of the drug required to inhibit viral replication in cultured cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known amount of laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Bictegravir or Elvitegravir.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Integrase Strand Transfer Assay (IC50 Determination)
This biochemical assay directly measures the inhibition of the integrase enzyme's strand transfer activity.
-
Reagents: Recombinant HIV-1 integrase enzyme, a processed viral DNA substrate (donor DNA), and a target DNA substrate are required.
-
Assay Setup: The assay is typically performed in a multi-well plate format.
-
Inhibitor Incubation: The integrase enzyme is pre-incubated with varying concentrations of Bictegravir or Elvitegravir.
-
Reaction Initiation: The DNA substrates are added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.
-
Detection: The amount of strand transfer product is quantified. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which uses fluorescence resonance energy transfer (FRET) between labeled donor and acceptor DNA molecules.[13] Integration brings the fluorophores into proximity, generating a signal that is reduced in the presence of an inhibitor.[13]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the strand transfer reaction against the inhibitor concentration and fitting the data to a dose-response curve.[13]
Conclusion
Both Bictegravir and Elvitegravir are potent inhibitors of HIV-1 integrase. In in vitro assays against wild-type HIV-1, they exhibit low nanomolar to sub-nanomolar potency.[1][2] A key differentiator lies in their activity against certain drug-resistant strains. Bictegravir, a second-generation INSTI, generally retains greater potency against viruses with resistance mutations that reduce the susceptibility to the first-generation INSTI, Elvitegravir.[1][2] The high degree of plasma protein binding for both drugs underscores the importance of considering protein-adjusted inhibitory concentrations when predicting their in vivo efficacy.[1][4] The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future integrase inhibitors.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacies of Cabotegravir and Bictegravir against drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Characteristics of Dolutegravir and Bictegravir Plasma Protein Binding: a First Approach for the Study of Pharmacologic Sanctuaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hivclinic.ca [hivclinic.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 9. Elvitegravir - Wikipedia [en.wikipedia.org]
- 10. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]
- 11. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of Elvitegravir's Antiviral Efficacy in Primary Human Cells
This guide provides a detailed comparison of the antiviral activity of Elvitegravir, an HIV-1 integrase strand transfer inhibitor (INSTI), with other key integrase inhibitors, Raltegravir and Dolutegravir. The data presented is derived from studies conducted in primary human cells, the primary target of HIV-1 in vivo, offering a more clinically relevant assessment of antiviral potency. This document is intended for researchers, scientists, and professionals in the field of drug development.
Elvitegravir functions by blocking the crucial step of HIV-1 replication where the viral DNA is inserted into the host cell's genome.[1][2] This is accomplished by inhibiting the viral enzyme, integrase, specifically targeting the strand transfer process.[2][3] The lack of a similar enzyme in human cells provides a high degree of specificity and reduces the potential for cytotoxicity.[4]
Comparative Antiviral Activity
The antiviral potency of Elvitegravir and its counterparts is typically measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%. The following table summarizes the in vitro antiviral activity of Elvitegravir, Raltegravir, and Dolutegravir in primary human cells.
| Compound | Cell Type | Virus Strain | EC50 / IC50 (nM) | Reference |
| Elvitegravir | MT-2 cells | HIV-1IIIB | 0.7 | [5][6] |
| MT-2 cells | HIV-2EHO | 2.8 | [5][6] | |
| MT-2 cells | HIV-2ROD | 1.4 | [5][6] | |
| Clinical Isolates | Subtypes A-G | 0.10 - 1.26 | [7] | |
| Raltegravir | - | - | - | - |
| Dolutegravir | - | - | - | - |
| (Data for Raltegravir and Dolutegravir in directly comparable primary cell assays was not available in the provided search results. Clinical comparisons show similar or superior efficacy for Dolutegravir and similar efficacy for Raltegravir compared to Elvitegravir-containing regimens.)[1][8][9] |
Biochemical assays comparing the dissociation half-lives from the integrase-DNA complex show that Dolutegravir has a significantly longer half-life (71 hours) compared to Raltegravir (8.8 hours) and Elvitegravir (2.7 hours), which may contribute to its higher barrier to resistance.[10]
Cytotoxicity Profile
Assessing the cytotoxicity of antiviral compounds is critical to determine their therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of the drug that results in the death of 50% of the cells. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Type | Assay Method | CC50 (µM) | Reference |
| Elvitegravir | Human C8166 cells | MTT Assay | >10 | [6]* |
| Oligodendrocyte Precursor Cells | - | Induces ~10% cell loss at 10 µM | [5] | |
| (Specific CC50 values for Elvitegravir in primary human lymphocytes and for Raltegravir and Dolutegravir in comparable assays were not detailed in the search results. The provided data indicates low cytotoxicity at concentrations well above the effective antiviral concentrations.) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for validation, the following diagrams are provided.
Caption: Mechanism of HIV-1 integration and the inhibitory action of Elvitegravir.
Caption: General workflow for an in vitro antiviral activity assay in primary human cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the antiviral activity and cytotoxicity of Elvitegravir.
Antiviral Activity Assay in Primary Human Cells
This protocol is based on a single-round infectivity assay using primary CD4+ T cells.[11]
-
Cell Isolation and Culture:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T cells from PBMCs using negative selection magnetic beads.
-
Activate the primary CD4+ T cells by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
-
Virus Production:
-
Produce single-round infectious HIV-1 particles by transfecting HEK 293T cells with an HIV-1 genomic plasmid (e.g., NL4-3ΔE-GFP, where the envelope gene is deleted and replaced with Green Fluorescent Protein) and a second plasmid expressing an HIV-1 envelope protein (either CXCR4 or CCR5 tropic).[11]
-
Collect the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and determine the virus titer (e.g., by p24 antigen ELISA).
-
-
Infection and Drug Treatment:
-
Seed the activated primary CD4+ T cells in a 96-well plate.
-
Pre-incubate the cells for 2-16 hours with serial dilutions of Elvitegravir or other reference compounds.[11][12]
-
Infect the cells with the prepared HIV-1 GFP reporter virus.
-
Wash the cells after 3 hours to remove excess virus and replenish the medium containing the respective drug concentrations.[12]
-
-
Quantification of Antiviral Activity:
-
Culture the infected cells for 3 days.[11]
-
Harvest the cells, fix them in 2% formaldehyde/PBS, and quantify the percentage of GFP-expressing cells using flow cytometry.[12]
-
Alternatively, for multi-round replication assays using wild-type virus, collect the supernatant at various time points and measure the p24 antigen concentration using an ELISA kit.[13]
-
Calculate the EC50 value by plotting the percentage of infection inhibition against the drug concentration.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability using the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6][14]
-
Cell Preparation:
-
Isolate and culture primary human cells as described in the antiviral assay.
-
Seed the cells in a 96-well plate at a desired density.
-
-
Compound Treatment:
-
Add serial dilutions of Elvitegravir or control compounds to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µl of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of CC50:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against the drug concentration.
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elvitegravir | aidsmap [aidsmap.com]
- 4. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor Elvitegravir (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dolutegravir based therapy showed CD4+ T cell count recovery and viral load suppression among ART naïve people living with HIV AIDS: a pilot evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The High Bar of Second-Generation INSTIs: A Comparative Analysis of Resistance Barriers Against Elvitegravir
A detailed examination of the genetic barriers to resistance for the first-generation integrase strand transfer inhibitor (INSTI) Elvitegravir compared to the second-generation INSTIs Dolutegravir, Bictegravir, and Cabotegravir reveals a significantly higher threshold for resistance development in the newer agents. This difference is primarily attributed to their chemical structures, which allow for greater potency and more durable binding to the HIV-1 integrase enzyme, even in the presence of resistance-associated mutations.
Integrase strand transfer inhibitors are a cornerstone of modern antiretroviral therapy, effectively blocking the HIV replication cycle by preventing the viral DNA from integrating into the host cell's genome.[1] However, the emergence of drug resistance remains a critical challenge in HIV treatment. This guide provides a comparative analysis of the resistance profiles of Elvitegravir and the second-generation INSTIs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Resistance Profiles
Second-generation INSTIs, including Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB), have demonstrated a superior genetic barrier to resistance compared to the first-generation INSTI, Elvitegravir (EVG).[2][3] In vitro studies have shown that the development of resistance to second-generation INSTIs is more challenging and often requires the accumulation of multiple mutations, whereas single key mutations can confer significant resistance to Elvitegravir.[4]
Key Resistance Mutations and Fold-Change in Susceptibility
The development of resistance to INSTIs is characterized by the emergence of specific mutations in the HIV-1 integrase gene. The following table summarizes key resistance mutations and their impact on the susceptibility of Elvitegravir and second-generation INSTIs, as measured by the fold-change (FC) in the 50% effective concentration (EC50). A higher fold-change indicates greater resistance.
| Integrase Mutation(s) | Elvitegravir (EVG) FC | Dolutegravir (DTG) FC | Bictegravir (BIC) FC | Cabotegravir (CAB) FC |
| Primary Single Mutations | ||||
| T66I | 10[5] | <2 | <2 | <2 |
| E92Q | 26 - 57[4][5] | <2 | <2 | <2 |
| T97A | 2 - 4[5][6] | <2 | <2 | <2 |
| N155H | 30[5] | 1.4[7] | 1-2.3[8] | 1.3-6.3[8] |
| Q148H | 5 - 10[5] | 0.8[7] | <2 | 1.9[9] |
| Q148K | 40 - 94[5] | 0.8[7] | <2 | 3.1[9] |
| Q148R | 92 - 96[4][5] | 0.8[7] | <2 | 4.1[9] |
| R263K | <3 | 2.0 - 6.0[1] | <3 | 2.5[9] |
| G118R | 5-10 | 7.2 - 18.8[1] | 2-3 | 5-10 |
| Key Combination Mutations | ||||
| G140S + Q148H | >100 | 2.5[10] | 3.7[10] | 3.7[10] |
| E138K + Q148K | >100 | ~5 | ~3 | ~10 |
| G140S + Q148R | >100 | ~5 | ~3 | ~10 |
| T97A + G140S + Q148H | >300 | 318[11] | 121[11] | >1000[11] |
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols designed to assess antiretroviral drug resistance. The two primary methodologies are Phenotypic Susceptibility Testing and In Vitro Resistance Selection Studies.
Phenotypic Susceptibility Testing
This method directly measures the susceptibility of HIV-1 to a specific drug. The general protocol is as follows:
-
Virus Preparation : The integrase-coding region from patient-derived HIV-1 or laboratory strains with site-directed mutations is cloned into a replication-competent viral vector.[12]
-
Cell Culture : Reporter cell lines, such as TZM-bl cells which express luciferase upon HIV-1 infection, are cultured in 96-well plates.[1]
-
Drug Exposure and Infection : The cells are exposed to serial dilutions of the INSTI being tested, followed by infection with the prepared recombinant virus.[1]
-
Quantification of Viral Replication : After a set incubation period (e.g., 48 hours), the level of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase).[1]
In Vitro Resistance Selection Studies
This method is used to identify the genetic pathways to resistance for a particular drug. The protocol involves:
-
Viral Culture : A wild-type HIV-1 strain is cultured in the presence of a starting concentration of the INSTI, typically below the EC50.[1]
-
Monitoring and Passaging : Viral replication is monitored, and when the virus demonstrates robust growth, the culture supernatant is used to infect fresh cells with an incrementally increased concentration of the drug.[14]
-
Dose Escalation : This process of passaging and dose escalation is continued over an extended period.[14]
-
Genotypic Analysis : At various time points, viral RNA is extracted from the culture, and the integrase gene is sequenced to identify the emergence of mutations.[1]
-
Phenotypic Characterization : The identified mutations are then introduced into a wild-type virus to confirm their effect on drug susceptibility through phenotypic testing.
Visualizing the Mechanisms
To better understand the context of INSTI action and resistance, the following diagrams illustrate the HIV-1 integration pathway and the experimental workflow for resistance analysis.
Figure 1. HIV-1 Integration Pathway and INSTI Mechanism of Action.
Figure 2. Experimental Workflow for Phenotypic Resistance Analysis.
Conclusion
The development of second-generation INSTIs represents a significant advancement in antiretroviral therapy, largely due to their higher genetic barrier to resistance. While Elvitegravir remains a potent antiretroviral, it is more susceptible to resistance from single mutations compared to Dolutegravir, Bictegravir, and Cabotegravir. The latter agents often require complex mutational patterns to develop significant resistance, providing a more durable option for the long-term management of HIV-1 infection. This comparative analysis underscores the importance of continued research and development of antiretroviral agents with high genetic barriers to resistance to combat the ongoing challenge of HIV drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. hivguidelines.org [hivguidelines.org]
- 14. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Genotypic and Phenotypic Resistance Assays for Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy for HIV-1. Elvitegravir, an integrase strand transfer inhibitor (INSTI), is a key component of several combination therapies. Monitoring for the development of resistance to Elvitegravir is crucial for effective patient management. This guide provides a comparative overview of genotypic and phenotypic assays used to detect Elvitegravir resistance, supported by experimental data to aid researchers and clinicians in interpreting and selecting appropriate testing methods.
Understanding Elvitegravir Resistance
Resistance to Elvitegravir is primarily associated with specific amino acid substitutions in the HIV-1 integrase enzyme, the target of the drug. These mutations can reduce the binding affinity of Elvitegravir to the integrase enzyme, thereby diminishing its inhibitory effect. Both genotypic and phenotypic assays are employed to identify and characterize this resistance.
Genotypic assays identify the presence of specific resistance-associated mutations (RAMs) in the integrase gene. This method is rapid and widely accessible.
Phenotypic assays , considered the gold standard, directly measure the in vitro susceptibility of the virus to a drug.[1] This is expressed as the fold change (FC) in the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.
Comparative Data on Elvitegravir Resistance
The following tables summarize the quantitative data on the impact of various integrase mutations on Elvitegravir susceptibility as determined by phenotypic assays.
| Primary Resistance-Associated Mutation | Fold Change in Elvitegravir Susceptibility | Reference |
| T66I | 9.7 - 33 | [2][3] |
| T66A | 9 | [3] |
| T66K | 40 - 94 | [4] |
| E92Q | 26 - 57 | [2][3][4] |
| E92G | 5 - 10 | [4] |
| T97A | 2.4 | [2] |
| S147G | 4.1 | [2] |
| Q148R | 92 - 96 | [2][3][4] |
| Q148H | 5 - 10 | [4] |
| Q148K | >92 | [2] |
| N155H | 26 - 30 | [2][4] |
Table 1: Fold-Change in Elvitegravir Susceptibility for Primary Resistance-Associated Mutations. This table quantifies the impact of single primary mutations on the phenotypic resistance to Elvitegravir. Higher fold-change values indicate greater resistance.
| Combination of Mutations | Fold Change in Elvitegravir Susceptibility | Reference |
| G140S/Q148H | High resistance | [5] |
| E138K/Q148K | High resistance | [5] |
| E138K/Q148R | High resistance | [5] |
| G140S/Q148R | High resistance | [5] |
Table 2: Impact of Combined Mutations on Elvitegravir Susceptibility. This table illustrates that combinations of mutations can lead to high-level resistance to Elvitegravir.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug resistance. The following outlines the typical protocols for genotypic and phenotypic resistance testing for Elvitegravir.
Genotypic Resistance Assay
Genotypic assays for Elvitegravir resistance involve sequencing the HIV-1 integrase gene to identify mutations known to confer resistance.
-
Sample Collection: Plasma is collected from the patient.
-
Viral RNA Extraction: HIV-1 RNA is extracted from the plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The integrase-coding region of the pol gene is then amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the integrase gene.
-
Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify amino acid substitutions.
-
Interpretation: The identified mutations are cross-referenced with databases of known Elvitegravir resistance-associated mutations to predict the level of resistance.
Phenotypic Resistance Assay (e.g., PhenoSense Assay)
Phenotypic assays measure the ability of a patient's virus to replicate in the presence of varying concentrations of Elvitegravir.
-
Sample Collection and Processing: As with genotypic assays, plasma is the primary sample.
-
Cloning of Patient-Derived Integrase Gene: The integrase gene from the patient's virus is amplified and inserted into a laboratory-adapted HIV-1 vector that lacks a functional integrase gene.
-
Generation of Recombinant Virus: The recombinant vector is used to produce viruses that contain the patient's integrase enzyme.
-
Viral Replication Assay: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of Elvitegravir.
-
Measurement of Inhibition: The level of viral replication at each drug concentration is measured, typically by quantifying the expression of a reporter gene (e.g., luciferase).
-
Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus. The fold change is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
Visualizing Resistance Testing Workflows
The following diagrams illustrate the workflows for genotypic and phenotypic resistance assays and the logical relationship in interpreting their results.
Caption: Workflow for Genotypic Resistance Assay.
Caption: Workflow for Phenotypic Resistance Assay.
Caption: Cross-Validation Logic between Assays.
Conclusion
Both genotypic and phenotypic assays provide valuable information for assessing Elvitegravir resistance. Genotypic assays offer a rapid and cost-effective method for identifying known resistance mutations. Phenotypic assays, while more complex and time-consuming, provide a direct measure of drug susceptibility and are crucial for characterizing the impact of novel or complex mutation patterns. The choice of assay depends on the clinical context, with genotypic testing often used as a first-line approach and phenotypic testing reserved for cases of treatment failure with complex resistance profiles or when novel mutations are suspected. The cross-validation of these two methods provides a comprehensive understanding of the resistance landscape and is essential for guiding effective, individualized treatment strategies.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Elvitegravir's Performance Against Diverse HIV-1 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elvitegravir's in vitro performance against a spectrum of HIV-1 subtypes, juxtaposed with other leading integrase strand transfer inhibitors (INSTIs). The data presented is curated from various experimental studies to offer a clear perspective on the efficacy of these antiretroviral agents.
Comparative Efficacy of Integrase Inhibitors Across HIV-1 Subtypes
The following table summarizes the 50% effective concentration (EC50) values of elvitegravir and its key competitors—raltegravir, dolutegravir, and bictegravir—against a range of wild-type HIV-1 subtypes. Lower EC50 values indicate higher antiviral potency.
| HIV-1 Subtype | Elvitegravir (nM) | Raltegravir (nM) | Dolutegravir (nM) | Bictegravir (nM) |
| Group M | ||||
| Subtype A | 0.1 - 1.3[1][2] | ~5.0 | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| Subtype B | 0.1 - 1.3[1] | 0.68 (mean)[6] | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| Subtype C | 0.1 - 1.3[1][2] | No specific data found | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| Subtype D | 0.1 - 1.3[1][2] | No specific data found | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| Subtype F | 0.1 - 1.3[1][2] | No specific data found | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| Subtype G | 0.1 - 1.3[1][2] | No specific data found | 0.2 (mean, range 0.02-2.14)[3][4] | <0.05 - 1.71[5] |
| CRF01_AE | No specific data found | ~100.0 (IC50)[7] | No specific data found | No specific data found |
| CRF02_AG | No specific data found | No specific data found | No specific data found | No specific data found |
| Group O | 0.1 - 1.3[1][2] | 0.86 (mean)[8] | 0.78 (mean)[8] | 1.4 - 2.5[9] |
| Group N | No specific data found | 0.44 (mean)[8] | <0.04[8] | No specific data found |
| Group P | No specific data found | 0.98[8] | <0.04[8] | No specific data found |
| HIV-2 | 0.53[1][2] | ~0.55[10] | 0.18 (mean, range 0.09-0.61)[3][4] | 1.1[5] |
Note: The data is compiled from multiple sources and assay conditions may vary. EC50 values for some subtypes were not available in the reviewed literature.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from phenotypic assays, which measure the ability of a virus to replicate in the presence of a drug. Two common methodologies are the Recombinant Virus Assay and the PhenoSense® Assay.
Recombinant Virus Assay
This assay is a cornerstone for determining phenotypic drug susceptibility.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Gene Amplification: The integrase-coding region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived integrase gene is inserted into a proviral DNA clone of HIV-1 that has had its own integrase gene deleted. This creates a replication-competent recombinant virus that expresses the patient's integrase enzyme.
-
Cell Culture and Infection: Susceptible host cells are cultured and infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitor being tested.
-
Quantification of Viral Replication: After a set incubation period, the level of viral replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the viral vector or by quantifying viral proteins like p24 antigen.
-
EC50 Determination: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.
PhenoSense® Integrase Assay (Monogram Biosciences)
The PhenoSense® assay is a commercially available and widely used phenotypic resistance assay.[11]
Methodology:
-
Sample Processing: Integrase gene sequences are amplified from patient plasma HIV-1 RNA via RT-PCR.[11]
-
Vector Construction: The amplified patient integrase sequences are inserted into a proprietary HIV-1 vector that contains a luciferase reporter gene.[11]
-
Production of Pseudovirions: The test vector is introduced into host cells to produce virus particles that incorporate the patient's integrase protein.[11]
-
Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of varying concentrations of integrase inhibitors.[11]
-
Luciferase Measurement: The amount of luciferase produced, which is proportional to viral replication, is measured.[11]
-
Fold Change Calculation: The drug susceptibility of the patient's virus is compared to that of a wild-type reference virus, and the result is expressed as a fold change in EC50.[11]
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of elvitegravir, the following diagrams are provided.
References
- 1. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. efda.gov.et [efda.gov.et]
- 4. efda.gov.et [efda.gov.et]
- 5. medicines.org.uk [medicines.org.uk]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. In vitro analysis of the susceptibility of HIV-1 subtype A and CRF01_AE integrases to raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
Elvitegravir's Rapid Dissociation from Integrase-DNA Complex Contrasts with Slower Rates of Other INSTIs
A comprehensive analysis of experimental data reveals that Elvitegravir exhibits a significantly faster dissociation rate from the HIV-1 integrase-DNA complex compared to other integrase strand transfer inhibitors (INSTIs), a factor that may influence its clinical profile, including its barrier to resistance.
Researchers and drug development professionals closely examine the binding kinetics of antiretroviral drugs to their targets. In the case of INSTIs, the duration of binding to the integrase-DNA complex, often measured as the dissociation half-life (t½), is a critical parameter. A longer dissociation half-life is generally associated with a higher barrier to the development of drug resistance.
Comparative Dissociation Half-Lives
Experimental data from in vitro studies consistently demonstrate a clear hierarchy in the dissociation rates of commonly used INSTIs. Elvitegravir (EVG) has the shortest dissociation half-life, while Bictegravir (BIC) has the longest.
A study by White et al. (2021) reported the following dissociation half-lives from the wild-type HIV-1 integrase-DNA complex:
These findings are corroborated by other studies, which, while reporting slightly different absolute values, maintain the same relative ranking of the drugs. For instance, another study reported a dissociative half-life of 2.7 hours for Elvitegravir and 8.8 hours for Raltegravir, and 71 hours for Dolutegravir.[4][5] The prolonged residence times of Dolutegravir and Bictegravir on the integrase-DNA complex are thought to contribute to their higher genetic barrier to resistance compared to Elvitegravir and Raltegravir.[3][6]
Dissociation Rates from Mutant Integrase-DNA Complexes
The differences in dissociation rates are even more pronounced when considering drug-resistant mutant forms of the integrase enzyme. For the clinically relevant G140S+Q148H mutant, Bictegravir and Dolutegravir maintain a significantly longer half-life compared to the first-generation INSTIs. One study found that with this mutant, Bictegravir had a dissociation half-life of 5.7 hours, whereas for Dolutegravir it was 1.9 hours.[1][3] In contrast, the binding of Elvitegravir and Raltegravir to this mutant complex was too weak to allow for the determination of their dissociation kinetics, highlighting their reduced efficacy against such resistant strains.[1][3]
Data Summary
| Integrase Strand Transfer Inhibitor (INSTI) | Dissociation Half-life (t½) from Wild-Type Integrase-DNA Complex (hours) | Dissociation Half-life (t½) from G140S+Q148H Mutant Integrase-DNA Complex (hours) |
| Elvitegravir (EVG) | 2.7 - 3.3[1][2][3][4][5] | Not Determined (Insufficient Binding)[1][3] |
| Raltegravir (RAL) | 8.8 - 10[1][2][3][4][5] | Not Determined (Insufficient Binding)[1][3] |
| Dolutegravir (DTG) | 71 - 96[1][2][3][4][5] | 1.9[1][3] |
| Bictegravir (BIC) | 135 - 163[2][3][6] | 5.7[1][3] |
Experimental Protocols
The determination of INSTI dissociation rates from the integrase-DNA complex is typically performed using a scintillation proximity assay (SPA) . The general workflow for this assay is as follows:
-
Complex Formation: Recombinant HIV-1 integrase is incubated with a biotinylated DNA substrate to form the integrase-DNA complex.
-
Binding to SPA Beads: The biotinylated integrase-DNA complexes are captured on streptavidin-coated SPA beads.
-
Association of Radiolabeled INSTI: A radiolabeled INSTI (e.g., [³H]-labeled) is added and allowed to associate with the integrase-DNA complex on the beads. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is measured.
-
Initiation of Dissociation: A large excess of unlabeled INSTI is added to the reaction. This prevents the re-binding of the radiolabeled INSTI that dissociates from the complex.
-
Measurement of Dissociation: The decrease in the scintillation signal over time is monitored. This decrease is directly proportional to the dissociation of the radiolabeled INSTI from the integrase-DNA complex.
-
Data Analysis: The dissociation rate constant (k_off) is determined by fitting the data to a single exponential decay model. The dissociation half-life (t½) is then calculated using the equation: t½ = ln(2) / k_off.
Visualizing the Process
Caption: Mechanism of INSTI action and the role of dissociation rate.
References
- 1. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Elvitegravir's Cytotoxicity Profile: A Comparative Analysis Against Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity profile of elvitegravir, an integrase strand transfer inhibitor (INSTI), against other classes of antiretroviral (ARV) drugs. The information presented is collated from various studies to assist researchers in understanding the relative cellular toxicity of these compounds. While direct head-to-head comparisons across all ARVs under uniform experimental conditions are limited in the public domain, this guide synthesizes available data to offer a comparative perspective.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for elvitegravir and other selected antiretrovirals from different classes. CC50 is a common metric used to quantify the concentration of a substance that induces death in 50% of cells in a given time period. Higher CC50 values are indicative of lower cytotoxicity. It is crucial to note that these values are highly dependent on the cell line used and the specific experimental conditions.
| Antiretroviral Agent | Drug Class | Cell Line | CC50 (µM) | Reference |
| Elvitegravir | Integrase Inhibitor (INSTI) | C8166 | 17.2 | [1] |
| Bictegravir | Integrase Inhibitor (INSTI) | MT-2 | >10.2 (calculated from EC50 and SI) | [2] |
| Dolutegravir | Integrase Inhibitor (INSTI) | MAGIC-5A | >10 | [3][4] |
| Raltegravir | Integrase Inhibitor (INSTI) | Not specified | Not explicitly found | |
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Not specified | Not explicitly found | |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Not specified | Not explicitly found | |
| Emtricitabine (FTC) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Not specified | Not explicitly found |
Experimental Protocols
The determination of in vitro cytotoxicity is commonly performed using cell-based assays that measure cell viability or metabolic activity. The MTT and CCK-8 assays are two such widely used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the antiretroviral drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Experimental Workflow for a Typical In Vitro Cytotoxicity Assay
Caption: Workflow of a standard in vitro cytotoxicity assay.
Signaling Pathways in Antiretroviral-Induced Cytotoxicity
The mechanisms underlying the cytotoxicity of antiretroviral drugs can be complex and vary between drug classes. A significant focus of research has been on mitochondrial toxicity, particularly with older nucleoside reverse transcriptase inhibitors (NRTIs).
Mitochondrial Toxicity Pathway (Primarily associated with NRTIs)
Older NRTIs have been shown to inhibit mitochondrial DNA polymerase gamma, an enzyme crucial for the replication of mitochondrial DNA (mtDNA). This inhibition can lead to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cellular dysfunction and apoptosis. While newer NRTIs have a much-improved safety profile in this regard, mitochondrial function remains a key area of investigation in antiretroviral toxicity.
Integrase inhibitors, as a class, are generally considered to have a lower potential for mitochondrial toxicity compared to older NRTIs. Their mechanism of action, targeting the viral integrase enzyme which is absent in host cells, contributes to their favorable safety profile[5][6]. Studies comparing dolutegravir and raltegravir to the NNRTI efavirenz have suggested a lack of mitochondrial toxicity for these INSTIs. However, some research indicates that dolutegravir may impair mitochondrial respiration and increase mitochondrial reactive oxygen species in certain cell types[7]. The specific signaling pathways involved in elvitegravir's cytotoxicity, beyond general cellular stress at high concentrations, are not as extensively detailed in the available literature.
General Apoptotic Signaling Pathway
High concentrations of any drug can induce cytotoxicity through the activation of apoptotic pathways. This can be initiated by various cellular stressors, including mitochondrial dysfunction. The intrinsic apoptotic pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute programmed cell death.
Caption: Simplified intrinsic apoptosis pathway potentially involved in drug-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. cahr-acrv.ca [cahr-acrv.ca]
A Meta-Analysis of Clinical Trial Data on Elvitegravir-Based Regimens for HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of pivotal clinical trial data comparing Elvitegravir (EVG)-based antiretroviral therapy (ART) regimens with other established treatments for Human Immunodeficiency Virus Type 1 (HIV-1) infection. Elvitegravir, an integrase strand transfer inhibitor (INSTI), is a core component of the single-tablet regimens Stribild® (EVG/cobicistat/emtricitabine/tenofovir disoproxil fumarate - E/C/F/TDF) and Genvoya® (EVG/cobicistat/emtricitabine/tenofovir alafenamide - E/C/F/TAF). This document synthesizes efficacy, safety, and resistance data from key Phase 3 clinical trials to provide an objective comparison for research and drug development professionals.
Comparative Efficacy of Elvitegravir-Based Regimens
The efficacy of Elvitegravir-based regimens is primarily assessed by the proportion of patients achieving virologic suppression, typically defined as HIV-1 RNA levels below 50 copies/mL.
Elvitegravir-Based Regimens versus Efavirenz-Based Regimens in Treatment-Naïve Adults
Two large, randomized, double-blind Phase 3 trials (Study 102 and Study 103) compared the single-tablet regimen E/C/F/TDF to the standard-of-care regimen of efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF) in treatment-naïve adults. At week 48, E/C/F/TDF was found to be non-inferior to EFV/FTC/TDF in achieving virologic suppression.
| Efficacy Endpoint (Week 48) | E/C/F/TDF (n=703) | EFV/FTC/TDF (n=702) | Treatment Difference (95% CI) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 89.5% | 87.0% | 2.5% (-0.8% to 5.9%) |
Elvitegravir-Based Regimens versus Atazanavir-Based Regimens in Treatment-Naïve Adults
In a randomized, double-blind, active-controlled Phase 3 trial (Study 103), the single-tablet regimen E/C/F/TDF was compared to a regimen of ritonavir-boosted atazanavir (ATV/r) plus emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) in treatment-naïve adults. E/C/F/TDF demonstrated non-inferiority to the atazanavir-based regimen at week 48.
| Efficacy Endpoint (Week 48) | E/C/F/TDF (n=353) | ATV/r + FTC/TDF (n=355) | Treatment Difference (95% CI) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 90.1% | 87.0% | 3.1% (-1.8% to 8.0%) |
Elvitegravir/TAF versus Elvitegravir/TDF in Treatment-Naïve Adults
A pivotal Phase 3, randomized, double-blind trial (Study 104/111) compared the safety and efficacy of the tenofovir alafenamide (TAF)-based single-tablet regimen E/C/F/TAF with the tenofovir disoproxil fumarate (TDF)-based regimen E/C/F/TDF in treatment-naïve adults. At week 48, E/C/F/TAF was non-inferior to E/C/F/TDF in achieving virologic suppression.
| Efficacy Endpoint (Week 48) | E/C/F/TAF (n=866) | E/C/F/TDF (n=867) | Treatment Difference (95% CI) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 92% | 90% | 2.0% (-0.7% to 4.7%) |
Comparative Safety and Tolerability
The safety profiles of Elvitegravir-based regimens have been well-characterized in clinical trials. The most common adverse events are summarized below.
| Adverse Event (≥5% in any group) | E/C/F/TDF | EFV/FTC/TDF | ATV/r + FTC/TDF | E/C/F/TAF |
| Diarrhea | 27% | 18% | 24% | 16% |
| Nausea | 20% | 15% | 22% | 12% |
| Upper Respiratory Tract Infection | 15% | 14% | 12% | 13% |
| Headache | 14% | 13% | 15% | 11% |
| Fatigue | 10% | 12% | 9% | 8% |
| Abnormal Dreams | 6% | 27% | 5% | 6% |
| Dizziness | 5% | 21% | 4% | 5% |
Note: Data compiled from summary safety information from pivotal Phase 3 trials.
Experimental Protocols
The methodologies for the key clinical trials cited in this guide share a common framework.
Study Design: The majority of these studies were Phase 3, randomized, double-blind, active-controlled, non-inferiority trials.
Patient Population: The trials enrolled HIV-1 infected, antiretroviral treatment-naïve or virologically suppressed adults. Key inclusion criteria typically included a plasma HIV-1 RNA level of ≥5,000 copies/mL for treatment-naïve studies and <50 copies/mL for switch studies, and screening for viral susceptibility to the study drugs. Common exclusion criteria included a history of resistance to any of the study drugs, significant renal or hepatic impairment, and pregnancy.
Randomization and Blinding: Patients were randomized in a 1:1 or 2:1 ratio to receive either the Elvitegravir-based regimen or the comparator regimen. Blinding was maintained through the use of matching placebos.
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48, as determined by the FDA "snapshot" algorithm. The non-inferiority margin was typically set at 12%.
-
Secondary Efficacy Endpoints: Change from baseline in CD4+ cell count, and the proportion of patients with HIV-1 RNA <20 copies/mL.
-
Safety Endpoints: Incidence and severity of adverse events, and laboratory abnormalities.
Virologic and Immunologic Assessments: Plasma HIV-1 RNA levels were quantified using a validated assay with a lower limit of detection of 20 or 50 copies/mL. CD4+ cell counts were measured by flow cytometry.
Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison of the proportion of patients with virologic suppression at week 48. The difference in response rates and its 95% confidence interval were calculated. Safety analyses were descriptive.
Mandatory Visualizations
Elvitegravir Mechanism of Action
Caption: Elvitegravir inhibits the HIV-1 integrase enzyme, preventing viral DNA integration.
Experimental Workflow for a Phase 3 Non-Inferiority Trial
Caption: A typical workflow for a Phase 3 non-inferiority clinical trial of an antiretroviral regimen.
Elvitegravir Resistance Pathways
Caption: Key primary mutations in the HIV-1 integrase gene that confer resistance to Elvitegravir.
Safety Operating Guide
Essential Safety and Disposal Procedures for HIV-1 Integrase Inhibitor 11
For Research Use Only. Not for use in diagnostic procedures.
This document provides crucial safety and logistical information for the handling and disposal of HIV-1 Integrase Inhibitor 11 (CAS No. 54030-51-2), identified as 2,3-dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for a proper risk assessment before handling.
| Property | Value |
| Chemical Name | 2,3-dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one |
| CAS Number | 54030-51-2 |
| Molecular Formula | C₈H₈N₄OS |
| Molecular Weight | 208.24 g/mol |
Proper Disposal Procedures
Step 1: Waste Identification and Segregation
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, microfuge tubes), and any solid material that has come into contact with the compound.
-
Liquid Waste: Unused or spent solutions containing the inhibitor, including reaction mixtures and washings.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with the inhibitor.
Step 2: Decontamination
-
Liquid Waste: Due to the potential for biological activity, chemical deactivation is recommended. A common method for similar compounds is treatment with a 10% bleach solution (sodium hypochlorite) for a minimum of 30 minutes. For every 9 volumes of liquid waste, add 1 volume of household bleach.
-
Solid Waste: Autoclaving is a suitable method for decontaminating solid waste.
Step 3: Waste Collection and Labeling
-
Solid Waste: Place decontaminated solid waste in a designated, leak-proof, and clearly labeled biohazardous waste container.
-
Liquid Waste: Collect decontaminated liquid waste in a sealed, leak-proof, and chemically resistant container. The container must be clearly labeled as "Decontaminated Chemical Waste" and should include the name of the compound.
-
Sharps Waste: Place all sharps directly into a designated puncture-resistant sharps container.
Step 4: Final Disposal
-
All waste streams (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its waste down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols
The following is a representative protocol for a high-throughput screening assay to identify inhibitors of HIV-1 integrase. This protocol is provided as a general guideline and may require optimization based on specific laboratory conditions and equipment.
High-Throughput HIV-1 Integrase Inhibition Assay
Objective: To screen for and quantify the inhibitory activity of compounds against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral LTR end)
-
Target DNA (oligonucleotide with a capture tag)
-
Assay Buffer (containing MnCl₂ or MgCl₂)
-
Wash Buffer
-
Streptavidin-coated 96-well plates
-
Detection Antibody (conjugated to an enzyme, e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop Solution
-
Test compounds (including this compound)
-
Positive Control Inhibitor (e.g., Raltegravir)
-
Negative Control (DMSO or buffer)
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with the biotinylated donor DNA.
-
Wash the plates to remove unbound donor DNA.
-
-
Integrase Binding:
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Wash the plates to remove unbound integrase.
-
-
Inhibitor Addition:
-
Add serial dilutions of the test compounds (dissolved in an appropriate solvent like DMSO) to the wells.
-
Include positive and negative controls in separate wells.
-
Incubate to allow the inhibitor to bind to the integrase.
-
-
Strand Transfer Reaction:
-
Add the target DNA to all wells to initiate the strand transfer reaction.
-
Incubate to allow the integration of the donor DNA into the target DNA.
-
-
Detection:
-
Wash the plates to remove unreacted components.
-
Add the enzyme-conjugated detection antibody that specifically binds to the capture tag on the target DNA.
-
Incubate to allow antibody binding.
-
Wash the plates to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
-
Data Acquisition:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces integrase activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow.
Essential Safety and Operational Guidance for Handling HIV-1 Integrase Inhibitor 11
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling HIV-1 integrase inhibitor 11 to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated. |
Handling and Storage
Prudent laboratory practices are essential for the safe handling and storage of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the creation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
Spills and Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution and wash the area thoroughly.
Disposal Plan: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of as chemical waste. Do not allow the material to enter drains or waterways.
Visual Guidance: Workflows and Safety Hierarchies
To further aid in the safe handling of this compound, the following diagrams illustrate a standard experimental workflow and the hierarchy of controls for managing chemical exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
